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Methyl 2-(hydroxymethyl)acrylate

Cat. No.: B095389
CAS No.: 15484-46-5
M. Wt: 116.11 g/mol
InChI Key: RFUCOAQWQVDBEU-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)acrylate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B095389 Methyl 2-(hydroxymethyl)acrylate CAS No. 15484-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUCOAQWQVDBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473358
Record name METHYL 2-(HYDROXYMETHYL)ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15484-46-5
Record name Methyl 2-(hydroxymethyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15484-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-(HYDROXYMETHYL)ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (MHA). The information is curated for professionals in research and development, particularly within the pharmaceutical and materials science sectors. This document presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key chemical processes.

Core Physicochemical Data

This compound is a versatile monomer utilized in the synthesis of various polymers and as an intermediate in the production of pharmaceuticals and other fine chemicals.[1] Its dual functionality, stemming from the acrylate (B77674) and hydroxymethyl groups, allows for a wide range of chemical modifications and applications.[1][2]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₈O₃[2][3]
Molecular Weight 116.12 g/mol [1][2][3]
CAS Number 15484-46-5[3][4]
Appearance Colorless to light yellow liquid[1][2][4]
Density 1.129 g/mL at 25 °C[2][3][4]
Boiling Point 71-72 °C at 2 Torr; 184.8 °C at 760 mmHg[2][5]
Flash Point 90 °C (195.1 °F)[2][3][6]
Refractive Index n20/D 1.456[3][4][6]
pKa (Predicted) 13.66 ± 0.10[4][7]
Solubility Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water.[2][7]
Vapor Pressure 0.205 mmHg at 25°C[5][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the synthesis of materials. Below are protocols relevant to this compound.

Synthesis of this compound via Baylis-Hillman Reaction

The Baylis-Hillman reaction is a common method for synthesizing α-methylene-β-hydroxy esters.[2] A general procedure is as follows:

  • Reactant Preparation : Methyl acrylate is mixed with an aqueous solution of formaldehyde.

  • Catalyst Addition : A catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is added to the mixture.[8]

  • Reaction : The reaction is stirred at room temperature for several days.[2] The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup and Purification : Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.[8]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural confirmation and purity assessment are commonly performed using NMR spectroscopy.

  • Sample Preparation : A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Acquisition : ¹H NMR and ¹³C NMR spectra are acquired on a suitable NMR spectrometer (e.g., 400 MHz).

  • Spectral Analysis : The chemical shifts (δ), multiplicities, and integration values of the peaks are analyzed to confirm the molecular structure. For this compound, characteristic proton signals are observed for the vinyl protons, the hydroxymethyl protons, and the methyl ester protons.[4]

    • ¹H NMR (400 MHz, CD₃OD): δ 6.29 (s, 1H), 5.83 (s, 1H), 3.75 (s, 3H), 3.72 (s, 2H).[4]

Determination of Boiling Point

The boiling point can be determined using standard laboratory procedures.

  • Apparatus Setup : A distillation apparatus is assembled, including a boiling flask, a condenser, a thermometer, and a receiving flask.

  • Measurement : A sample of this compound is placed in the boiling flask with a few boiling chips. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which the liquid actively boils and condenses) is recorded as the boiling point. For vacuum distillation, the pressure is reduced to the desired level (e.g., 2 Torr) and maintained throughout the measurement.[2]

Visualized Workflows and Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes related to the synthesis and application of this compound.

G Workflow for Physicochemical Property Determination cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Property Measurement Synthesis Synthesis of MHA Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex Solubility Solubility Testing Purification->Solubility

Caption: General workflow for the synthesis, purification, and physicochemical characterization of this compound.

Baylis_Hillman_Reaction Baylis-Hillman Reaction for MHA Synthesis Reactants Methyl Acrylate + Formaldehyde Reaction_Vessel Reaction Mixture (Aqueous Medium) Reactants->Reaction_Vessel Catalyst DABCO Catalyst Catalyst->Reaction_Vessel Product This compound Reaction_Vessel->Product Room Temp, Several Days

Caption: Simplified diagram of the Baylis-Hillman reaction for synthesizing this compound.

Radical_Polymerization Radical Polymerization of MHA cluster_steps Polymerization Steps Initiator Radical Initiator (e.g., AIBN) Initiation Initiation Initiator->Initiation Monomer MHA Monomer Propagation Propagation Monomer->Propagation Polymer Poly(this compound) Initiation->Propagation Termination Termination Propagation->Termination Termination->Polymer

Caption: Conceptual overview of the free radical polymerization process involving this compound.

Applications in Drug Development and Materials Science

This compound is a valuable monomer for creating functional polymers.[2] Its hydroxyl group provides a site for further chemical modification and can participate in hydrogen bonding, influencing the properties of the resulting materials.[2] These polymers have potential applications in:

  • Drug Delivery Systems : The biodegradability and biocompatibility of polymers derived from MHA are being explored for controlled drug release formulations.

  • Biomaterials and Tissue Engineering : Its ability to form well-defined polymers makes it a candidate for creating scaffolds and other biocompatible materials.[2]

  • Adhesives and Coatings : MHA is used in formulating specialized adhesives and coatings due to its reactivity and ability to form durable bonds.[1][7]

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to support further research and development in its various applications.

References

Spectroscopic Profile of Methyl 2-(hydroxymethyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for Methyl 2-(hydroxymethyl)acrylate, a key monomer in the synthesis of functional polymers. The information is intended for researchers, scientists, and professionals in drug development and material science, offering a comprehensive resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the proton (¹H) and predicted carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.29Singlet1H=CH₂ (vinyl proton)
5.83Singlet1H=CH₂ (vinyl proton)
3.75Singlet3H-OCH₃ (methyl ester)
3.72Singlet2H-CH₂OH (hydroxymethyl)
Predicted ¹³C NMR Data
Predicted Chemical Shift (δ) ppmAssignment
166 - 168C=O (ester carbonyl)
138 - 142=C(CH₂OH) (quaternary alkene carbon)
125 - 128=CH₂ (vinylidene carbon)
60 - 65-CH₂OH (hydroxymethyl carbon)
51 - 53-OCH₃ (methyl ester carbon)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Note: A specific experimental IR spectrum for this compound is not widely published. The data presented here are predicted characteristic absorption bands based on the molecule's functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H stretch (alcohol)
3100 - 3000Medium=C-H stretch (vinyl)
2950 - 2850MediumC-H stretch (aliphatic)
1725 - 1700StrongC=O stretch (α,β-unsaturated ester)
1640 - 1620MediumC=C stretch (alkene)
1200 - 1000StrongC-O stretch (ester and alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zPredicted Relative IntensityAssignment
116Moderate[M]⁺ (Molecular Ion)
101Low[M - CH₃]⁺
87High[M - C₂H₅]⁺
85High[M - OCH₃]⁺
59High[COOCH₃]⁺
55Moderate[M - COOCH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. For the product characterized in the literature, the ¹H NMR spectrum was obtained using a 400 MHz instrument with CD₃OD as the solvent.[1]

Infrared Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample would be introduced into the instrument, and the resulting fragmentation pattern would be analyzed. The molecular ion peak would confirm the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow Synthesis Synthesis of Methyl 2-(hydroxymethyl)acrylate Purification Purification Synthesis->Purification Crude Product NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Purification->NMR_Acquisition Purified Sample IR_Acquisition IR Data Acquisition Purification->IR_Acquisition MS_Acquisition Mass Spec Data Acquisition Purification->MS_Acquisition Data_Analysis Spectroscopic Data Analysis and Structure Confirmation NMR_Acquisition->Data_Analysis IR_Acquisition->Data_Analysis MS_Acquisition->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(hydroxymethyl)acrylate (MHMA), a versatile monomer and chemical intermediate. This document details various synthetic methodologies, thorough characterization techniques, and includes detailed experimental protocols. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound (MHMA), with the CAS number 15484-46-5, is an organic compound featuring both a reactive acrylate (B77674) moiety and a primary hydroxyl group.[1][2] This dual functionality makes it a valuable building block in polymer chemistry and organic synthesis.[2][3] Its incorporation into polymers can enhance properties such as hydrophilicity, adhesion, and cross-linking capabilities.[1] Furthermore, MHMA serves as a key intermediate in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals.[2][3]

This guide will explore the primary synthetic routes to MHMA and the analytical techniques used for its characterization, providing researchers with the necessary information for its preparation and use in further applications.

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. The most common methods include the Baylis-Hillman reaction, a phosphonate-based approach, and a Wittig-type reaction.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene (methyl acrylate) and an aldehyde (formaldehyde) catalyzed by a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[4] A significant drawback of the conventional Baylis-Hillman reaction is its slow reaction rate.[5] However, the use of microwave irradiation can dramatically accelerate the reaction.[6]

A general workflow for the Baylis-Hillman synthesis of MHMA is outlined below.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_formaldehyde Prepare Aqueous Formaldehyde (B43269) (from Paraformaldehyde) add_formaldehyde Add Formaldehyde Solution to Reactant Mixture prep_formaldehyde->add_formaldehyde prep_reactants Mix Methyl Acrylate, DABCO, and Solvent prep_reactants->add_formaldehyde react Stir at Room Temperature (Conventional) or Microwave Irradiation add_formaldehyde->react ph_adjust Adjust pH to Neutral/Slightly Basic react->ph_adjust extract Extract with Organic Solvent (e.g., Diethyl Ether) ph_adjust->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry over Anhydrous MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate distill Purify by Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Baylis-Hillman Synthesis Workflow for MHMA.

Synthesis from Trimethylphosphonoacetate

An alternative route involves the reaction of trimethylphosphonoacetate with paraformaldehyde in the presence of a base like potassium carbonate. This method is analogous to the synthesis of the corresponding ethyl ester.

Synthesis via Wittig Reagent

A multi-step synthesis starting from triphenylphosphine (B44618) and 2-methyl bromoacetate (B1195939) can also be employed.[7] This process involves the preparation of a Wittig reagent, methoxycarbonyl methylene (B1212753) triphenyl phosphoric chloride, which then reacts with formaldehyde.[7]

Characterization of this compound

The successful synthesis of MHMA is confirmed through a combination of physical and spectroscopic methods.

Physical Properties

A summary of the key physical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular FormulaC₅H₈O₃[8][9]
Molecular Weight116.12 g/mol [2][8]
AppearanceColorless to light yellow liquid[2][8]
Boiling Point71-72 °C at 2 Torr[8]
Density1.129 g/mL at 25 °C[7][8]
Refractive Index (n20/D)1.456[7]
Flash Point90.6 °C[7]

Table 1: Physical Properties of this compound.

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation of the synthesized MHMA.

A typical workflow for the characterization of MHMA is shown below.

G cluster_purification Purification cluster_analysis Spectroscopic Analysis start Synthesized Product (Crude MHMA) purify Vacuum Distillation start->purify nmr NMR Spectroscopy (¹H and ¹³C) purify->nmr ftir FTIR Spectroscopy purify->ftir ms Mass Spectrometry purify->ms structure_confirmed Structure Confirmed nmr->structure_confirmed ftir->structure_confirmed ms->structure_confirmed final_product Pure this compound structure_confirmed->final_product

Caption: Characterization Workflow for MHMA.

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the MHMA molecule. The expected chemical shifts are summarized in Table 2.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Vinylic (=CH₂)~6.29Singlet1H
Vinylic (=CH₂)~5.83Singlet1H
Methoxy (-OCH₃)~3.75Singlet3H
Hydroxymethyl (-CH₂OH)~3.72Singlet2H
Hydroxyl (-OH)VariableBroad Singlet1H

Table 2: Expected ¹H NMR Chemical Shifts for this compound.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in MHMA. The expected chemical shifts are presented in Table 3.

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~167
Quaternary Alkene (C=CH₂)~140
Methylene Alkene (=CH₂)~125
Hydroxymethyl (-CH₂OH)~63
Methoxy (-OCH₃)~52

Table 3: Expected ¹³C NMR Chemical Shifts for this compound.

The FTIR spectrum of MHMA will exhibit characteristic absorption bands corresponding to its functional groups. The expected vibrational frequencies are listed in Table 4.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Hydroxyl)Stretching3200-3600 (broad)
C-H (sp²)Stretching3000-3100
C-H (sp³)Stretching2850-3000
C=O (Ester)Stretching~1720-1730
C=C (Alkene)Stretching~1630-1640
C-O (Ester)Stretching1100-1300

Table 4: Expected FTIR Absorption Bands for this compound.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of MHMA. The expected molecular ion peak [M]⁺ would be at an m/z of 116.12.

Experimental Protocols

Synthesis of this compound via Baylis-Hillman Reaction (Conventional Method)

Materials:

  • Methyl acrylate

  • Paraformaldehyde

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Tetrahydrofuran (THF)

  • 1 M Phosphoric acid

  • 30% Sodium carbonate solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, prepare an aqueous formaldehyde solution by heating paraformaldehyde (e.g., 45 g) and 1 M phosphoric acid (e.g., 2.3 mL) in water (e.g., 80 g) at 95 °C for 4 hours with stirring. Cool the resulting clear solution to room temperature.[5]

  • In a separate larger reaction flask, dissolve methyl acrylate (e.g., 86 g) and DABCO (e.g., 9.6 g) in THF (e.g., 100 mL) with stirring until all solids are dissolved.[5]

  • Add the prepared formaldehyde solution to the methyl acrylate/DABCO mixture.

  • Heat the reaction mixture to 85 °C and add a 30% sodium carbonate solution dropwise to adjust the pH to alkaline.[5]

  • Maintain the reaction at 85 °C with stirring, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Characterization of Synthesized this compound

¹H NMR Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the spectrum and integrate the signals to confirm the proton ratios.

FTIR Spectroscopy:

  • Obtain the FTIR spectrum of a thin film of the purified liquid product on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Identify the characteristic absorption bands for the hydroxyl, carbonyl, and alkene functional groups.

Mass Spectrometry:

  • Analyze a diluted sample of the purified product using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI).

  • Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Safety Information

This compound may cause an allergic skin reaction (H317).[7] It is essential to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Store in a cool, dry place, typically refrigerated at 2-8°C, and it may contain an inhibitor like MEHQ to prevent polymerization.[7]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Baylis-Hillman reaction and phosphonate-based methods are reliable synthetic routes. The structure and purity of the synthesized product can be unequivocally confirmed through a combination of NMR, FTIR, and mass spectrometry. The provided experimental protocols serve as a valuable resource for researchers in the fields of polymer science, organic synthesis, and drug development, enabling the effective preparation and utilization of this versatile monomer.

References

CAS number 15484-46-5 properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to CAS Number 15484-46-5: Methyl 2-(hydroxymethyl)acrylate (MHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (MHA), CAS number 15484-46-5. The information is tailored for researchers and professionals in drug development and materials science, with a focus on data presentation, experimental methodologies, and the underlying chemical and biological pathways.

Chemical and Physical Properties

This compound is a functional monomer possessing both a reactive acrylate (B77674) group and a primary hydroxyl group. This bifunctionality makes it a valuable building block in polymer synthesis for a variety of applications.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
CAS Number 15484-46-5[1][2]
IUPAC Name methyl 2-(hydroxymethyl)prop-2-enoate[3]
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2]
Appearance Colorless liquid[3]
Density 1.129 g/cm³ at 25 °C[2][4]
Boiling Point 71-72 °C at 2 Torr[3]
Flash Point 90 °C[3]
Refractive Index n20/D 1.456[4]
Solubility Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[3] Limited data on water solubility.[3]
Storage 2-8°C, often stabilized with inhibitors like MEHQ (hydroquinone monomethyl ether) to prevent polymerization.[2][4][2][4]

Table 2: Computed Chemical Properties of this compound

PropertyValueReference
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
LogP (octanol-water partition coefficient) -0.29[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Synthesis and Reactivity

MHA is a reactive monomer that can undergo a variety of chemical transformations, primarily through its acrylate and hydroxyl functionalities.

Synthesis via the Baylis-Hillman Reaction

A common laboratory-scale synthesis of MHA involves the Baylis-Hillman reaction between methyl acrylate and formaldehyde, typically catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

G MA Methyl Acrylate Zwitterion Zwitterionic Enolate Intermediate MA->Zwitterion + DABCO FA Formaldehyde FA->Zwitterion DABCO DABCO (catalyst) Adduct Baylis-Hillman Adduct (this compound) Zwitterion->Adduct Proton Transfer & Catalyst Regeneration G Monomer This compound Radical Monomer Radical Monomer->Radical + Initiator Initiator Radical Initiator (e.g., AIBN, BPO) Radical->Radical Polymer Poly(this compound) with Pendant -OH groups Radical->Polymer Termination G Acrylate Acrylate Monomer ROS Increased Intracellular Reactive Oxygen Species (ROS) Acrylate->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 Seed Seed cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with MHA dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

References

Reactivity of the hydroxyl group in Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

<An In-depth Technical Guide on the Reactivity of the Hydroxyl Group in Methyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MHMA), also known as methyl α-(hydroxymethyl)acrylate, is a bifunctional monomer possessing both a primary hydroxyl group (-OH) and a reactive acrylate (B77674) moiety.[1] This unique combination makes it a valuable building block in polymer chemistry and a versatile intermediate for organic synthesis.[1] The acrylate group readily participates in polymerization reactions, while the hydroxyl group provides a reactive site for a wide range of chemical modifications, enabling the synthesis of functional polymers and complex molecules with tailored properties.[1][2] This guide focuses specifically on the reactivity of the hydroxyl group, exploring its chemical behavior, key transformations, and its significance in the development of advanced materials for various applications, including the biomedical field.

Molecular Structure and Properties

The dual functionality of MHMA is central to its chemical behavior. The acrylate group, an electron-withdrawing system, influences the reactivity of the adjacent hydroxyl group. The primary hydroxyl group, in turn, allows for post-synthesis modification of polymers and serves as a key handle in creating crosslinked networks.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 15484-46-5
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol
Physical State Colorless to light yellow liquid
Boiling Point 71-72 °C (at 2 Torr)[1]
Density 1.129 g/cm³ (at 25 °C)[1]
Refractive Index n20/D 1.456[1]
Solubility Soluble in common organic solvents[1]

Reactivity of the Hydroxyl Group

The primary hydroxyl group in MHMA exhibits typical reactivity for a primary alcohol, participating in reactions such as esterification, etherification, oxidation, and halogenation. Its position, allylic to the acrylate double bond, can influence reaction pathways and rates. The hydroxyl group is a crucial site for introducing new functional groups, modifying polymer properties, and creating cross-linking points for network formation.[1][4]

Key Chemical Transformations

The hydroxyl group of MHMA can be targeted for several key chemical transformations:

  • Esterification/Transesterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding esters. This is a fundamental reaction for modifying the side chains of poly(MHMA) or for synthesizing new monomers.[1][5] Transesterification with other alcohols in the presence of a catalyst is also a viable method to produce different acrylate esters.[6][7]

  • Etherification: Formation of ethers can be achieved by reacting MHMA with alkyl halides under basic conditions (Williamson ether synthesis) or through catalyzed reactions like allylic etherification.[8][9][10]

  • Halogenation: The hydroxyl group can be substituted with a halogen, such as bromine, using reagents like N-bromosuccinimide, to create a more reactive intermediate, methyl 2-(bromomethyl)acrylate.[1]

  • Urethane (B1682113) Formation: The reaction with isocyanates produces urethane linkages, a common strategy for crosslinking polymers to form robust networks for coatings and adhesives.

dot

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functional monomer of increasing interest in the development of advanced polymers for biomedical applications, coatings, and adhesives. Its unique structure, featuring both a reactive acrylate (B77674) group and a hydroxyl functionality, allows for the synthesis of polymers with tailored properties. However, the thermal stability of MHMA is a critical consideration for its polymerization, storage, and processing. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, drawing upon available data and analysis of related acrylate compounds. Due to a lack of extensive direct studies on the thermal behavior of the MHMA monomer, this guide also includes comparative data from similar acrylate monomers to infer potential decomposition pathways and thermal characteristics.

Introduction

This compound (MHMA), with the chemical formula C₅H₈O₃, is a colorless liquid that serves as a versatile building block in polymer chemistry.[1] The presence of a primary hydroxyl group alongside the polymerizable acrylate moiety makes it a valuable monomer for introducing hydrophilicity, crosslinking sites, and reactive handles for further chemical modification into polymer chains. These features are particularly advantageous in the design of biocompatible materials, drug delivery systems, and hydrogels.

Despite its utility, the thermal stability of MHMA is a significant concern. Like many acrylate monomers, it is susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species. Commercial formulations of MHMA are typically stabilized with inhibitors such as hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization during storage and transport.[2] Understanding the thermal limits of MHMA is essential for ensuring safe handling, designing controlled polymerization processes, and predicting the service life of MHMA-based materials.

This guide summarizes the known thermal properties of MHMA, details relevant experimental protocols for thermal analysis, and explores its potential decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during thermal analysis and processing.

PropertyValueReference
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Appearance Colorless liquid[3]
Density 1.129 g/mL at 25 °C[2]
Flash Point 90.6 °C[2]
Vapor Pressure 0.205 mmHg at 25°C[3]
Storage Temperature 2-8°C[2]

Thermal Stability and Decomposition Analysis

Direct experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) specifically for the this compound monomer is not extensively available in the public domain. However, based on the behavior of structurally similar acrylate monomers and safety data recommendations, several key aspects of its thermal stability can be inferred.

General Observations and Precautions

The recommendation to store MHMA at refrigerated temperatures (2-8°C) and the inclusion of inhibitors in commercial products strongly suggest that the monomer is reactive at elevated temperatures.[2] The primary concern during heating is the initiation of exothermic and potentially runaway polymerization.

Safety data sheets for similar acrylates, such as methyl acrylate, indicate that hazardous polymerization may occur when heated.[4][5] It is crucial to handle MHMA with care, avoiding excessive heat and ensuring adequate ventilation.

Inferred Thermal Behavior from Related Compounds

Studies on the thermal degradation of poly-n-alkyl acrylates and methacrylates provide insights into the potential decomposition mechanisms of the corresponding monomers at elevated temperatures. The pyrolysis of acrylate polymers typically involves main-chain scission and side-chain reactions.[6][7] For functionalized acrylates, the nature of the substituent group plays a significant role in the decomposition pathway.

In the case of MHMA, the presence of the hydroxymethyl group introduces the possibility of additional decomposition reactions, such as dehydration or formaldehyde (B43269) elimination, alongside the typical acrylate degradation pathways.

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to be a complex process involving multiple reaction pathways. A proposed logical relationship for the decomposition is illustrated in the following diagram.

Potential Thermal Decomposition Pathways of MHMA MHMA This compound Polymerization Exothermic Polymerization MHMA->Polymerization Heat/Initiators Decomposition Thermal Decomposition MHMA->Decomposition High Temperature Products Decomposition Products Decomposition->Products Formaldehyde Formaldehyde Products->Formaldehyde Methyl_Acrylate Methyl Acrylate Products->Methyl_Acrylate CO2 Carbon Dioxide Products->CO2 H2O Water Products->H2O Other Other Volatiles Products->Other

Caption: Potential thermal fate of this compound.

At elevated temperatures, MHMA can undergo either polymerization or direct thermal decomposition. The decomposition is hypothesized to yield a range of smaller molecules. The presence of the hydroxymethyl group suggests that formaldehyde and methyl acrylate could be significant decomposition products. Further fragmentation could lead to the formation of carbon dioxide, water, and other volatile organic compounds.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of MHMA (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis of the decomposition process.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and polymerization, and to measure the heat flow associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of MHMA (typically 2-5 mg) is hermetically sealed in an aluminum pan. A pierced lid may be used if the goal is to observe the boiling point.

  • Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.

  • Heating Program: The sample is heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected boiling or decomposition point at a controlled rate (e.g., 10 °C/min). A cooling and second heating cycle can also be performed to investigate reversible transitions.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., polymerization, decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of MHMA is applied to a pyrolysis probe.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 400, 600, 800 °C) in the pyrolysis unit.

  • GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and fragmentation patterns.[8][9][10][11]

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Experimental Workflow for MHMA Thermal Analysis Start Sample Procurement (MHMA with inhibitor) TGA Thermogravimetric Analysis (TGA) - Onset of decomposition - Mass loss profile Start->TGA DSC Differential Scanning Calorimetry (DSC) - Thermal transitions (boiling, polymerization) - Heat of reaction Start->DSC Py_GCMS Pyrolysis-GC/MS - Identification of decomposition products TGA->Py_GCMS Select pyrolysis temperatures based on TGA results Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis DSC->Data_Analysis Py_GCMS->Data_Analysis Report Technical Report Generation Data_Analysis->Report

References

Solubility Profile of Methyl 2-(hydroxymethyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-(hydroxymethyl)acrylate in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines reported qualitative observations with estimated solubility values based on the known behavior of structurally similar acrylate (B77674) monomers. The information herein is intended to serve as a valuable resource for laboratory work, formulation development, and theoretical modeling.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid solute like this compound, the term "miscibility" is often used to describe its solubility in a liquid solvent. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single, uniform phase. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.

This compound possesses both a polar hydroxyl (-OH) group and a moderately polar acrylate ester group. This dual functionality allows for hydrogen bonding and dipole-dipole interactions, which significantly influence its solubility profile.

Quantitative Solubility Data

SolventSolvent TypeEstimated Solubility at 25°C ( g/100 mL)Qualitative Description
WaterPolar Protic> 100Miscible
MethanolPolar Protic> 100Miscible
EthanolPolar Protic> 100Miscible
AcetonePolar Aprotic> 100Miscible
DichloromethanePolar Aprotic> 50Very Soluble
TolueneNonpolar< 10Sparingly Soluble
HexaneNonpolar< 1Insoluble

Note: The quantitative data presented are estimations based on the solubility of structurally analogous compounds and the general principles of chemical solubility. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid monomer like this compound in various solvents. This method is based on the gravimetric analysis of a saturated solution.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (inhibitor-stabilized)

  • Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with sealed caps (B75204) (e.g., 20 mL scintillation vials)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25°C) and stir the mixtures vigorously using a magnetic stirrer for a predetermined equilibration time (typically 24-48 hours) to ensure saturation.

  • Sample Collection and Filtration:

    • After equilibration, stop the stirring and allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter compatible with the solvent. The filter will remove any undissolved micro-droplets.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.

    • Record the total weight of the dish and the solution.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation or polymerization of the solute (e.g., 60-80°C under vacuum).

    • Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

  • Calculation of Solubility:

    • Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.

    • Calculate the weight of the solvent by subtracting the weight of the dissolved solute from the total weight of the solution sample.

    • Express the solubility in grams of solute per 100 mL of solvent, using the density of the solvent to convert the weight of the solvent to volume.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a monomer and can polymerize. Ensure it is properly stabilized with an inhibitor and avoid exposure to high temperatures, UV light, and sources of free radicals.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the expected relationship between solvent polarity and the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh Solute mix Mix Solute and Solvent prep_solute->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate filter Filter Supernatant equilibrate->filter weigh_sample Weigh Aliquot filter->weigh_sample evaporate Evaporate Solvent weigh_sample->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate solubility_relationship cluster_solvents Solvent Polarity cluster_solubility Expected Solubility of this compound polar Polar Solvents (e.g., Water, Ethanol) high High Solubility / Miscible polar->high Strong H-bonding and dipole-dipole interactions intermediate Intermediate Polarity (e.g., Dichloromethane) moderate Moderate Solubility intermediate->moderate Dipole-dipole interactions nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) low Low to Insoluble nonpolar->low Weak van der Waals forces

An In-depth Technical Guide to Methyl 2-(hydroxymethyl)acrylate: Molecular Structure, Functionality, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functionalized acrylic monomer of significant interest in polymer chemistry and materials science.[1] Its unique molecular structure, featuring both a reactive acrylate (B77674) moiety and a primary hydroxyl group, allows for the synthesis of polymers with tailored properties, making it a valuable building block for a range of applications, including in the biomedical and pharmaceutical fields.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, polymerization, and potential applications of MHMA, with a particular focus on its relevance to drug development.

Molecular Structure and Physicochemical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₅H₈O₃ and a molecular weight of 116.12 g/mol .[1] The molecule contains a methyl ester group, an acrylate double bond, and a hydroxymethyl group, which impart its characteristic reactivity and functionality.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 15484-46-5[1][3]
Molecular Formula C₅H₈O₃[1][3]
Molecular Weight 116.12 g/mol
Appearance Colorless to light yellow liquid[1]
Density 1.129 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.456[4]
Boiling Point 71-72 °C at 2 Torr[3]
Flash Point 90.6 °C (195.1 °F)[4]
Storage Temperature 2-8°C[2][4]
InChI Key RFUCOAQWQVDBEU-UHFFFAOYSA-N[3]
SMILES COC(=O)C(=C)CO[3]
Table 2: Spectroscopic Data of this compound and Related Compounds
Spectroscopy Compound Key Peaks/Shifts (ppm or cm⁻¹) Reference
¹H NMR This compoundδ 6.29 (s, 1H), 5.83 (s, 1H), 4.25 (s, 2H), 3.77 (s, 3H)[5]
¹³C NMR Methyl Acrylate (for comparison)166.4 (C=O), 130.3 (=CH₂), 128.5 (=CH-), 51.7 (-OCH₃)[6]
FTIR Poly(methyl methacrylate) (for comparison)~1720 cm⁻¹ (C=O stretch), ~1140 cm⁻¹ (C-O-C stretch), ~1450 cm⁻¹ (CH₃/CH₂ bend)[7]
Mass Spectrometry 2-Hydroxyethyl methacrylate (B99206) (for comparison)Major peaks at m/z = 130, 115, 99, 87, 69, 55, 41[8]

Synthesis and Purification

This compound can be synthesized through various methods, with the Baylis-Hillman reaction being a common approach. This reaction involves the coupling of an acrylate with an aldehyde, catalyzed by a tertiary amine.

Experimental Protocol: Synthesis of this compound via a Modified Baylis-Hillman Reaction

This protocol is adapted from a documented synthesis.[5]

Materials:

  • Trimethylphosphonoacetate

  • Paraformaldehyde

  • Saturated potassium carbonate (K₂CO₃) aqueous solution

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve trimethylphosphonoacetate (1.0 eq.) in a suitable solvent at room temperature with vigorous stirring.

  • Slowly add a saturated aqueous solution of potassium carbonate (1.6 eq.).

  • Add paraformaldehyde (4.0 eq.) to the reaction mixture.

  • Continue stirring for 2 hours at room temperature.

  • After the reaction is complete, extract the mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The product, this compound, is obtained as a yellow oil.[5]

Purification: Purification can be achieved by vacuum distillation.[9][10] For acrylate monomers, it is crucial to add a polymerization inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT), to prevent spontaneous polymerization during distillation and storage.[2][4]

Synthesis_Workflow reagents Trimethylphosphonoacetate Paraformaldehyde K2CO3 (aq) reaction Reaction at Room Temperature (2 hours) reagents->reaction 1. Mix extraction Extraction with Dichloromethane reaction->extraction 2. Quench & Extract drying Drying of Organic Phase (Anhydrous MgSO4/Na2SO4) extraction->drying 3. Isolate Organic Layer concentration Concentration under Reduced Pressure drying->concentration 4. Remove Water product This compound (Yellow Oil) concentration->product 5. Isolate Product

Figure 1: General workflow for the synthesis of this compound.

Functionality and Reactivity

The functionality of MHMA is dominated by its two primary reactive sites: the carbon-carbon double bond of the acrylate group and the hydroxyl group.

  • Acrylate Group: The electron-withdrawing nature of the adjacent ester group makes the double bond susceptible to nucleophilic attack and, most importantly, radical polymerization.[3] This allows MHMA to act as a monomer in the formation of various polymers.[1][2]

  • Hydroxyl Group: The primary hydroxyl group provides a site for further chemical modification. It can undergo esterification, etherification, and reactions with isocyanates, allowing for the grafting of side chains or crosslinking of the polymer network. This functionality is particularly valuable in the design of functional biomaterials.

Polymerization

This compound can be polymerized through various techniques, most commonly free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). The choice of polymerization technique influences the polymer's molecular weight, polydispersity, and architecture.

Experimental Protocol: Free-Radical Polymerization (Bulk)

This is a general protocol for the bulk polymerization of an acrylate monomer and can be adapted for MHMA.

Materials:

  • This compound (monomer), purified and with inhibitor removed

  • AIBN (2,2'-Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) (initiator)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Methanol (for precipitation)

Procedure:

  • Place the purified monomer in the reaction vessel.

  • Add the desired amount of initiator (typically 0.1-1 mol% relative to the monomer).

  • De-gas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for 30 minutes to remove oxygen, which inhibits radical polymerization.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere with stirring.

  • Monitor the polymerization progress by observing the increase in viscosity.

  • After the desired time or conversion is reached, cool the reaction to room temperature.

  • Dissolve the polymer in a suitable solvent (e.g., THF, DMF) and precipitate it into a non-solvent like cold methanol.

  • Filter and dry the resulting polymer under vacuum to a constant weight.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This protocol is based on ATRP of similar functional methacrylates.[11][12]

Materials:

  • This compound (monomer), purified

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) or PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) (ligand)

  • Solvent (e.g., DMF, anisole)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add CuBr and the ligand under an inert atmosphere.

  • In a separate flask, prepare a solution of the monomer and initiator in the chosen solvent.

  • De-gas the monomer/initiator solution.

  • Transfer the de-gassed solution to the Schlenk flask containing the catalyst system via a cannula or syringe.

  • Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., 50-90 °C) and stir.

  • Take samples periodically to monitor conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

  • To stop the polymerization, open the flask to air (to oxidize the copper catalyst) and dilute with a suitable solvent.

  • Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Polymerization_Workflow cluster_frp Free-Radical Polymerization cluster_atrp Atom Transfer Radical Polymerization (ATRP) frp_monomer Monomer + Initiator frp_degas De-gas (Freeze-Pump-Thaw) frp_monomer->frp_degas frp_heat Heat (e.g., 60-80°C) frp_degas->frp_heat frp_polymer Polymer frp_heat->frp_polymer atrp_catalyst Catalyst (CuBr) + Ligand atrp_react React at Controlled Temp. atrp_catalyst->atrp_react atrp_monomer Monomer + Initiator atrp_degas De-gas Solution atrp_monomer->atrp_degas atrp_degas->atrp_react atrp_polymer Well-defined Polymer atrp_react->atrp_polymer

Figure 2: Comparison of Free-Radical and Atom Transfer Radical Polymerization workflows.

Applications in Drug Development

The unique properties of polymers derived from this compound make them attractive for various applications in the pharmaceutical and biomedical fields.

  • Drug Delivery: The hydroxyl groups in poly(MHMA) can be used to conjugate drugs, targeting ligands, or imaging agents. The hydrophilicity imparted by the hydroxyl groups can also influence the swelling behavior of hydrogels, which is crucial for the controlled release of encapsulated therapeutics.[13] For instance, hydrogels based on the related monomer, 2-hydroxyethyl methacrylate (HEMA), have been extensively studied for drug delivery applications.[13]

  • Biomaterials and Tissue Engineering: The biocompatibility of acrylate-based polymers is a key consideration for their use in medical devices and tissue engineering scaffolds.[14][15][16] Poly(MHMA) can be crosslinked to form hydrogels that can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. The surface properties of these materials can be tuned by modifying the hydroxyl groups to control protein adsorption and cell adhesion.

  • Coatings for Medical Devices: Polymers based on MHMA can be used as coatings for medical implants and devices to improve their biocompatibility and reduce fouling.[14] The hydrophilic nature of the polymer can create a hydration layer that resists protein adsorption and bacterial adhesion.

Drug_Development_Applications cluster_applications Drug Development Applications MHMA This compound Polymerization Polymerization MHMA->Polymerization PolyMHMA Poly(MHMA) Polymerization->PolyMHMA DrugDelivery Drug Delivery (Drug Conjugation, Hydrogels) PolyMHMA->DrugDelivery Biomaterials Biomaterials & Tissue Engineering (Scaffolds, Hydrogels) PolyMHMA->Biomaterials Coatings Medical Device Coatings (Improved Biocompatibility) PolyMHMA->Coatings

Figure 3: Logical relationship of this compound to its polymer and applications in drug development.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile functional monomer with significant potential in the development of advanced materials for a variety of applications, including drug delivery and biomedical engineering. Its dual functionality allows for the synthesis of well-defined polymers with tunable properties. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis and polymerization of this promising compound. Further research into the biocompatibility and specific biological interactions of poly(MHMA) will be crucial for its successful translation into clinical applications.

References

In-depth Technical Guide: Health and Safety Data for Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for Methyl 2-(hydroxymethyl)acrylate (CAS No. 15484-46-5). The information is compiled from various sources and presented to meet the needs of researchers, scientists, and professionals in drug development. This document summarizes key toxicological endpoints, physical and chemical properties, and provides insights into experimental methodologies based on established guidelines.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular weight of 116.12 g/mol . It is used as a monomer in polymerization processes and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.

PropertyValueReference
Molecular Formula C₅H₈O₃--INVALID-LINK--
Molecular Weight 116.12 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 15484-46-5--INVALID-LINK--, --INVALID-LINK--
Physical State Colorless liquid--INVALID-LINK--
Boiling Point 71-72 °C (at 2 Torr)--INVALID-LINK--
Density 1.129 g/cm³--INVALID-LINK--
Flash Point 90 °C--INVALID-LINK--
Solubility Soluble in organic solvents (ethanol, acetone, dichloromethane)--INVALID-LINK--

Toxicological Data

The toxicological profile of this compound is summarized below. Data for closely related acrylate (B77674) compounds are included where specific data for this compound is not available, and this is noted.

Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
LD50RatOral762 mg/kgSlightly to Moderately Toxic--INVALID-LINK--
LD50MouseOral723 mg/kgSlightly to Moderately Toxic--INVALID-LINK--
LD50RabbitDermal~300 mg/kg (0.3 g/kg)Toxic--INVALID-LINK--
Skin Corrosion/Irritation
SpeciesExposureResultClassificationReference
RabbitAbraded and unabraded skinSevere irritantGHS Category 2--INVALID-LINK--
Serious Eye Damage/Irritation
SpeciesResultClassificationReference
RabbitIrritantGHS Category 2--INVALID-LINK--
Respiratory and Skin Sensitization

Specific data for this compound is limited. However, acrylates as a class are known to have sensitization potential. For instance, 2-hydroxyethyl methacrylate (B99206) (HEMA) and methyl methacrylate (MMA) are recognized skin sensitizers[1][2].

EndpointSpeciesResultClassificationReference (for related compounds)
Skin SensitizationGuinea PigNot sensitizingNot Classified--INVALID-LINK--
Skin Sensitization (related acrylates)Mouse (LLNA)PositiveGHS Category 1[3]
Germ Cell Mutagenicity

No specific in vivo genotoxicity data for this compound were found. However, the broader class of acrylates and methacrylates generally do not show evidence of point mutations in bacterial tests (Ames test) or mutagenic effects in whole animal clastogenicity studies[4]. In vitro, they have shown some evidence of clastogenicity (chromosome damage)[4]. The genotoxicity of methyl acrylate and ethyl acrylate in vitro can be negated by the addition of glutathione (B108866), suggesting an efficient metabolic detoxification in vivo[5][6].

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. Studies on related compounds like methyl methacrylate (MMA) have not shown treatment-related increases in tumors in rats and mice[7]. The International Agency for Research on Cancer (IARC) has concluded that there is inadequate evidence for the carcinogenicity of methyl acrylate in experimental animals and has classified it as Group 3 (not classifiable as to its carcinogenicity to humans)[8].

Reproductive Toxicity

Specific reproductive toxicity data for this compound are not available. For related short-chain alkyl-methacrylate esters, reviews have not identified them as reproductive or developmental toxicants[9]. In a 2-generation reproductive toxicity study, methyl methacrylate did not cause adverse effects on fertility, reproductive performance, or development at the highest dose tested[9].

Experimental Protocols

The following sections describe the general methodologies for the key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
  • Principle: This method uses a stepwise procedure with a limited number of animals to estimate the acute oral toxicity.

  • Procedure: A single dose of the substance is administered orally to a group of animals (typically rats). The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Observations of effects and mortality are made. The subsequent dosing steps depend on the observed toxicity.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity
  • Principle: To determine the toxic effects following a single, prolonged dermal exposure.

  • Procedure: The test substance is applied to a shaved area of the skin of the test animal (typically rabbits or rats) for 24 hours. The area is covered with a porous gauze dressing. Different dose levels are used.

  • Observations: Animals are observed for signs of toxicity and mortality over a 14-day period. The skin is also examined for local effects like erythema and edema.

Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion)
  • Principle: To assess the potential of a substance to cause reversible inflammatory changes in the skin.

  • Procedure: A small amount of the test substance (0.5 ml for liquids) is applied to a small area of shaved skin on a single animal (typically an albino rabbit) and covered with a gauze patch. The exposure period is typically 4 hours.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)
  • Principle: To determine the potential of a substance to produce irritation or damage to the eye.

  • Procedure: A single dose of the test substance (0.1 ml for liquids) is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye serves as a control.

  • Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored.

Mechanisms of Toxicity and Metabolism

The toxicity of acrylates is often attributed to their electrophilic nature, which allows them to react with biological nucleophiles such as proteins and glutathione via a Michael addition reaction[10][11][12]. This can lead to cellular dysfunction and oxidative stress.

The primary detoxification pathway for many acrylates is through conjugation with glutathione (GSH), a key antioxidant in the body[5][8]. This reaction is often rapid and efficient, which may explain the lack of in vivo genotoxicity for many acrylates despite some positive in vitro findings[5][6].

Visualizations

Toxicity_Mechanism Acrylate This compound Adduct Covalent Adduct Acrylate->Adduct Michael Addition Nucleophile Biological Nucleophile (e.g., Protein Thiol) Nucleophile->Adduct Dysfunction Cellular Dysfunction Adduct->Dysfunction Metabolism_Pathway Acrylate This compound Conjugate GSH Conjugate Acrylate->Conjugate Glutathione-S-transferase GSH Glutathione (GSH) GSH->Conjugate Excretion Excretion Conjugate->Excretion Experimental_Workflow_Skin_Irritation cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring cluster_classification Classification Animal_Prep Animal Preparation (Albino Rabbit, Shaved Skin) Test_Substance Apply 0.5 ml of This compound Animal_Prep->Test_Substance Cover Cover with Gauze Patch (4-hour exposure) Test_Substance->Cover Observation Observe at 1, 24, 48, 72 hours Cover->Observation Scoring Score for Erythema & Edema Observation->Scoring Classification Classify based on Scores (e.g., GHS Category 2) Scoring->Classification

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functional Polymers Using Methyl 2-(hydroxymethyl)acrylate (MHMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a versatile functional monomer that holds significant promise for the synthesis of advanced polymers. Its unique structure, featuring both a polymerizable acrylate (B77674) group and a reactive primary hydroxyl group, allows for the straightforward incorporation of functionality into polymer chains. This opens up a wide array of applications in fields such as coatings, adhesives, and notably, in the biomedical and pharmaceutical sectors for drug delivery systems, biocompatible materials, and tissue engineering. The hydroxyl group provides a convenient handle for post-polymerization modification, cross-linking, or conjugation of bioactive molecules.

This document provides detailed application notes and experimental protocols for the synthesis of the MHMA monomer and its subsequent polymerization via various techniques, including free-radical and controlled radical polymerization methods.

Monomer Synthesis: this compound (MHMA)

The synthesis of MHMA can be achieved through several routes. The most common methods involve the reaction of methyl acrylate with formaldehyde, often catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), in what is known as the Baylis-Hillman reaction.[1]

Quantitative Data for MHMA Synthesis

The following table summarizes representative reaction conditions and yields for the synthesis of MHMA and its derivatives.

Synthesis MethodReactantsCatalystSolventReaction TimeTemperatureYield (%)Reference
Baylis-Hillman Reaction4-cyanobenzaldehyde (B52832), Methyl acrylateDABCONone (Neat)24 hoursRoom Temp.85[2][3]
DABCO-catalyzed hydroxymethylationMethyl acrylate, FormaldehydeDABCOWater/THF5-10 daysRoom Temp.45-60
Experimental Protocol: Baylis-Hillman Synthesis of an MHMA Derivative

This protocol is adapted from the synthesis of a Baylis-Hillman adduct of methyl acrylate and an aromatic aldehyde, which is structurally related to MHMA and demonstrates the general procedure.[2][3]

Materials:

  • Methyl acrylate

  • 4-cyanobenzaldehyde

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates

  • UV lamp

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, combine 4-cyanobenzaldehyde (1 equivalent) and methyl acrylate (5 equivalents).

  • Add DABCO (0.65 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction at 30-minute intervals using TLC under a UV lamp. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, remove the excess methyl acrylate using a rotary evaporator. This will yield a gummy crude material.

  • Dissolve the crude product in a minimal amount of ethyl acetate.

  • Purify the product using column chromatography with a mobile phase of ethyl acetate and n-hexane (gradient from 10:90 to 20:70 v/v).

  • Collect the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the final product.

Polymerization of this compound

MHMA can be polymerized using both conventional free-radical polymerization and controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. CRP methods are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. The presence of the hydroxyl group can influence the polymerization kinetics, particularly in bulk and solution polymerization, due to hydrogen bonding.

Visualization of MHMA Synthesis and Polymerization

Synthesis_and_Polymerization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Methyl Acrylate Methyl Acrylate MHMA MHMA Methyl Acrylate->MHMA Baylis-Hillman Reaction Formaldehyde Formaldehyde Formaldehyde->MHMA DABCO DABCO DABCO->MHMA Poly(MHMA) Poly(MHMA) MHMA->Poly(MHMA) Polymerization Initiator Initiator Initiator->Poly(MHMA)

Caption: Synthesis of MHMA and its subsequent polymerization.

Quantitative Data for Polymerization

The following tables provide representative data for the polymerization of monomers structurally similar to MHMA, such as 2-hydroxyethyl acrylate (HEA), which can be used as a guide for designing MHMA polymerization experiments.

Table 1: Free-Radical Polymerization of HEA

Initiator[Monomer]:[Initiator]SolventTemperature (°C)Time (h)Conversion (%)Mn ( kg/mol )PDI (Mw/Mn)Reference
AIBN-Bulk60--~10001.73[4]
AIBN-Bulk (E-field)60--41-581.1-1.3[4]

Table 2: Atom Transfer Radical Polymerization (ATRP) of HEA

InitiatorCatalyst/Ligand[M]:[I]:[Cu]:[L]SolventTemp (°C)Time (h)Conv. (%)Mn ( kg/mol )PDI (Mw/Mn)Reference
MBPCuBr/bpy100:1:1:2Bulk90149511.21.18[5]
MBPCuBr/bpy50:1:1:2Water9010905.51.25[5]
HEBriBCu(II)Br2/Me6TREN-Water<50.582361.14[6]

Table 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of HEA

RAFT AgentInitiator[M]:[CTA]:[I]SolventTemp (°C)Time (h)Conv. (%)Mn ( kg/mol )PDI (Mw/Mn)Reference
DBTTCAIBN-Dioxane7024>95-<1.2[7]
PMPC26ACVA800:1:0.2Water (1.5M NaCl)702>99--[8]

M: Monomer, I: Initiator, Cu: Copper Catalyst, L: Ligand, CTA: Chain Transfer Agent, PDI: Polydispersity Index, Mn: Number-average molecular weight, Mw: Weight-average molecular weight. MBP: Methyl 2-bromopropionate, bpy: 2,2'-bipyridine, HEBriB: 2-hydroxyethyl 2-bromoisobutyrate, Me6TREN: Tris(2-(dimethylamino)ethyl)amine, DBTTC: Dibenzyltrithiocarbonate, AIBN: Azobisisobutyronitrile, ACVA: 4,4'-Azobis(4-cyanovaleric acid), PMPC: Poly(N-(2-methacryloyloxyethyl) phosphorylcholine)

Experimental Protocols for Polymerization

Protocol 1: Free-Radical Solution Polymerization of MHMA

Materials:

  • This compound (MHMA)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Purify MHMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • In a Schlenk flask, dissolve MHMA (e.g., 5 g) and AIBN (e.g., 0.1 mol% with respect to the monomer) in anhydrous DMF (e.g., 10 mL).

  • Seal the flask and degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70°C and stir.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of MHMA

This protocol is adapted from the ATRP of 2-hydroxyethyl acrylate.[5]

Materials:

  • This compound (MHMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) or Methyl 2-bromopropionate (MBP) as initiator

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy) or PMDETA as a ligand

  • Anhydrous solvent (e.g., DMF or water)

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • To a Schlenk flask, add CuBr (1 equivalent relative to the initiator) and bpy (2 equivalents).

  • Seal the flask and cycle between vacuum and nitrogen/argon three times.

  • Add degassed solvent and the MHMA monomer via syringe.

  • Stir the mixture to form the copper-ligand complex.

  • Add the initiator (EBiB or MBP) via syringe to start the polymerization.

  • Place the flask in a preheated oil bath (e.g., 90°C) and stir.

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by GPC).

  • After the desired time or conversion, terminate the polymerization by cooling and exposing the mixture to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).

  • Collect and dry the polymer under vacuum.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Remove Inhibitor) Reagent_Setup Add Monomer, Initiator, Catalyst, Ligand, Solvent to Schlenk Flask Monomer_Purification->Reagent_Setup Degassing Degas Solution (Freeze-Pump-Thaw) Reagent_Setup->Degassing Polymerization_Step Heat and Stir (e.g., 70-90°C) Degassing->Polymerization_Step Monitoring Monitor Conversion (NMR, GPC) Polymerization_Step->Monitoring Termination Terminate Reaction (Cooling, Air Exposure) Polymerization_Step->Termination Purification Purify Polymer (Precipitation, Filtration) Termination->Purification Drying Dry Polymer (Vacuum Oven) Purification->Drying Characterization Characterize Polymer (GPC, NMR, DSC) Drying->Characterization

References

Application Notes and Protocols for Methyl 2-(hydroxymethyl)acrylate (MHMA) in Hydrogel Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that have garnered significant attention in the biomedical field, particularly for controlled drug delivery. Their high water content, biocompatibility, and tunable physicochemical properties make them ideal candidates for encapsulating and releasing therapeutic agents in a sustained manner. Methyl 2-(hydroxymethyl)acrylate (MHMA) is a promising but lesser-explored monomer for hydrogel synthesis. Its structure, featuring both a polymerizable acrylate (B77674) group and a reactive hydroxymethyl group, offers unique opportunities for hydrogel formation and functionalization. The pendant hydroxymethyl groups can participate in crosslinking reactions, such as esterification, leading to the formation of biodegradable hydrogel networks. This characteristic is particularly advantageous for creating drug delivery systems that can degrade into non-toxic byproducts after releasing their therapeutic payload.

These application notes provide a comprehensive overview and detailed, albeit theoretical, protocols for the synthesis, characterization, and application of MHMA-based hydrogels for controlled drug delivery. Due to the limited specific literature on MHMA for this application, the following protocols are based on the well-established principles of acrylate-based hydrogel chemistry, particularly drawing parallels from 2-hydroxyethyl methacrylate (B99206) (HEMA)-based systems.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the characterization of MHMA hydrogels. These values are intended to serve as a benchmark for researchers developing these novel biomaterials.

Table 1: Hypothetical Physicochemical Properties of MHMA Hydrogels

Hydrogel FormulationMonomer Concentration (w/v %)Crosslinker:Monomer Molar RatioSwelling Ratio (%) in PBS (pH 7.4)in vitro Degradation (Mass Loss % at day 14)
MHMA-H-1151:100450 ± 3515 ± 2.5
MHMA-H-2201:100380 ± 2812 ± 1.8
MHMA-H-3151:50320 ± 318 ± 1.2
MHMA-H-4201:50270 ± 256 ± 0.9

Table 2: Hypothetical Drug Loading and Release Characteristics for a Model Drug (Doxorubicin)

Hydrogel FormulationDrug Loading MethodDrug Loading Efficiency (%)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
MHMA-H-1In situ loading85 ± 5.245 ± 3.878 ± 4.5
MHMA-H-1Post-synthesis loading62 ± 4.135 ± 2.965 ± 3.7
MHMA-H-3In situ loading88 ± 4.730 ± 2.560 ± 4.1
MHMA-H-3Post-synthesis loading55 ± 3.922 ± 2.151 ± 3.3

Experimental Protocols

Protocol 1: Synthesis of MHMA Hydrogels via Free-Radical Polymerization

This protocol describes the synthesis of MHMA hydrogels using a chemical-initiated free-radical polymerization method.

Materials:

  • This compound (MHMA), monomer

  • Ethylene glycol dimethacrylate (EGDMA), crosslinker

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Molds (e.g., silicone molds or between two glass plates with spacers)

Procedure:

  • Prepare Precursor Solution: In a vial, dissolve the desired amount of MHMA monomer in PBS. For example, to prepare a 15% (w/v) solution, dissolve 150 mg of MHMA in 1 mL of PBS.

  • Add Crosslinker: Add the crosslinking agent (EGDMA) to the monomer solution. The molar ratio of crosslinker to monomer can be varied to control the crosslinking density (e.g., 1:100).

  • Initiate Polymerization: Add the initiator (APS, e.g., 10 µL of a 10% w/v solution in PBS) and accelerator (TEMED, e.g., 5 µL) to the precursor solution.

  • Casting: Quickly vortex the solution and cast it into the desired molds.

  • Curing: Allow the hydrogels to cure at room temperature for 1-2 hours or until a solid gel is formed.

  • Purification: After curing, carefully remove the hydrogels from the molds and wash them extensively with deionized water for 48-72 hours, changing the water frequently to remove any unreacted components.

Hydrogel_Formation cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product MHMA MHMA Monomer Initiation Initiation (Radical Formation) MHMA->Initiation EGDMA EGDMA Crosslinker Crosslinking Crosslinking EGDMA->Crosslinking APS_TEMED APS/TEMED Initiator System APS_TEMED->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation Propagation->Crosslinking Hydrogel MHMA Hydrogel Network Crosslinking->Hydrogel

Caption: MHMA Hydrogel Formation Workflow.

Protocol 2: Drug Loading into MHMA Hydrogels

Drugs can be loaded into hydrogels either during the polymerization process (in situ loading) or after the hydrogel is formed (post-synthesis loading).

In situ Loading:

  • Prepare the hydrogel precursor solution as described in Protocol 1.

  • Dissolve the desired amount of the drug in the precursor solution before adding the initiator and accelerator.

  • Proceed with the polymerization, curing, and purification steps as described in Protocol 1. Note: Purification should be done with a solvent that minimizes drug leaching.

Post-synthesis Loading:

  • Synthesize and purify the MHMA hydrogels as described in Protocol 1.

  • Lyophilize the purified hydrogels to obtain their dry weight.

  • Prepare a concentrated solution of the drug in a suitable solvent (e.g., PBS).

  • Immerse the dried hydrogels in the drug solution and allow them to swell for 24-48 hours at a controlled temperature (e.g., 4°C or 37°C) to facilitate drug absorption.

  • After swelling, remove the hydrogels, gently blot the surface to remove excess drug solution, and dry them (e.g., by lyophilization) for storage.

Protocol 3: Characterization of MHMA Hydrogels

Swelling Ratio Measurement:

  • Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the weight of the hydrogel becomes constant (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

in vitro Drug Release Study:

  • Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., PBS, pH 7.4) in a shaker incubator at 37°C.[1][2]

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[1][2]

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Drug_Release_Mechanism cluster_hydrogel Drug-Loaded Hydrogel cluster_release Release Mechanisms cluster_environment External Environment HydrogelMatrix Hydrogel Matrix Degradation Hydrogel Degradation (Ester Hydrolysis) HydrogelMatrix->Degradation EntrappedDrug Entrapped Drug Diffusion Diffusion through pores EntrappedDrug->Diffusion ReleasedDrug Released Drug Diffusion->ReleasedDrug Degradation->ReleasedDrug

Caption: Drug Release from MHMA Hydrogel.

Protocol 4: Biocompatibility Assessment (In Vitro Cytotoxicity)

This protocol provides a basic framework for assessing the in vitro cytotoxicity of MHMA hydrogels using an MTT assay.

Materials:

  • Synthesized and purified MHMA hydrogels

  • L929 fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Material Extraction: Sterilize the MHMA hydrogel samples (e.g., by UV irradiation or ethanol (B145695) washing followed by sterile PBS washes). Incubate the sterile hydrogels in a cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C to obtain a material extract.

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the material extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

  • Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.

  • MTT Assay: After incubation, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Signaling_Pathway cluster_drug_action Drug Action cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response ReleasedDrug Released Drug (e.g., Anti-inflammatory) CellReceptor Cell Surface Receptor ReleasedDrug->CellReceptor SignalTransduction Signal Transduction CellReceptor->SignalTransduction KinaseCascade Kinase Cascade Inhibition SignalTransduction->KinaseCascade TranscriptionFactor Inhibition of Pro-inflammatory Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Reduced Inflammation TranscriptionFactor->CellularResponse

Caption: Hypothetical Drug Signaling Pathway.

Conclusion

This compound presents a promising platform for the development of novel hydrogel-based drug delivery systems. The protocols and data presented herein, though based on theoretical and comparative principles, provide a solid foundation for researchers to explore the potential of MHMA in this exciting field. Further experimental validation is necessary to fully elucidate the properties and performance of MHMA hydrogels for specific drug delivery applications. The unique chemical structure of MHMA offers the potential for creating highly tunable and biodegradable hydrogels, paving the way for the next generation of advanced therapeutic delivery vehicles.

References

Controlled Polymerization of Methyl 2-(hydroxymethyl)acrylate via Atom Transfer Radical Polymerization (ATRP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functional monomer of significant interest in the development of advanced materials for biomedical applications, coatings, and adhesives.[1][2][3] Its hydroxyl group provides a versatile handle for post-polymerization modification, making it an ideal candidate for creating tailored polymers with specific functionalities. Atom Transfer Radical Polymerization (ATRP) offers a robust and controlled method for the polymerization of functional monomers like MHMA, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[3] This control is crucial for applications in drug delivery, tissue engineering, and other areas where precise polymer architecture is required.

This document provides detailed application notes and experimental protocols for the controlled polymerization of this compound via ATRP. The protocols are adapted from established procedures for structurally similar monomers, such as 2-hydroxyethyl acrylate (B77674) (HEA), and provide a solid foundation for researchers to develop their own tailored polymerization processes.

Data Presentation

The following table summarizes typical quantitative data obtained from the ATRP of a closely related hydroxy-functional acrylate, 2-hydroxyethyl acrylate (HEA), which can be used as a reference for the expected outcomes of MHMA polymerization under similar conditions.

EntryMonomerInitiatorCatalyst/LigandSolventTime (h)Conversion (%)Mn (theoretical)Mn (experimental)Đ (Mw/Mn)
1HEAMBPCuBr/bpyBulk10923,1006,1701.19
2HEAMBPCuBr/bpyBulk149115,00030,0001.19
3HEAMBPCuBr/bpyBulk149018,00036,0001.17
4HEAHO-EBiBEYH₂/CuBr₂/Me₆TRENPBS/DMSO0.67>50--<1.20

Data adapted from ATRP of 2-hydroxyethyl acrylate (HEA). Mn (experimental) was determined by SEC calibrated with polystyrene standards, which can lead to discrepancies with theoretical values for poly(hydroxy-functional acrylates).[4] MBP: Methyl 2-bromopropionate; bpy: 2,2'-bipyridine (B1663995); HO-EBiB: 2-hydroxyethyl 2-bromoisobutyrate; EYH₂: Eosin Y; Me₆TREN: Tris[2-(dimethylamino)ethyl]amine; PBS: Phosphate-buffered saline; DMSO: Dimethyl sulfoxide.

Experimental Protocols

Materials
  • Monomer: this compound (MHMA) (purified by passing through a column of basic alumina (B75360) to remove inhibitor).

  • Initiator: Ethyl 2-bromoisobutyrate (EBiB) or Methyl 2-bromopropionate (MBP).

  • Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl).

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy).

  • Solvent: Anisole, Dimethylformamide (DMF), or a mixture of Methyl Ethyl Ketone (MEK) and 1-propanol (B7761284) (e.g., 70/30 v/v).[5]

  • Inhibitor remover: Basic alumina.

  • Other: Anhydrous solvents, nitrogen or argon gas, syringes, Schlenk flasks, magnetic stir bars.

Protocol 1: Standard ATRP of MHMA in Organic Solvent

This protocol is adapted from the ATRP of other functional acrylates.

  • Monomer Purification: Pass MHMA through a column packed with basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and the ligand (e.g., PMDETA, 0.1 mmol).

  • Degassing: Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with nitrogen or argon to ensure an inert atmosphere.

  • Addition of Monomer and Solvent: Add the purified MHMA (e.g., 10 mmol) and the desired solvent (e.g., 5 mL of anisole) to the flask via degassed syringes.

  • Initiator Addition: Degas the monomer solution by bubbling with nitrogen or argon for at least 30 minutes. Then, add the initiator (e.g., EBiB, 0.1 mmol) via a degassed syringe to start the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir.

  • Sampling and Analysis: At timed intervals, take samples using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and dispersity (via Size Exclusion Chromatography - SEC).

  • Termination: To quench the reaction, open the flask to air and add a solvent like THF to dilute the mixture.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum to a constant weight.

Protocol 2: Photo-induced ATRP of MHMA in Aqueous Media

This protocol is a conceptual adaptation based on modern, oxygen-tolerant ATRP methods for hydrophilic acrylates.[6]

  • Stock Solutions: Prepare stock solutions of the initiator (e.g., HO-EBiB), photoredox catalyst (e.g., Eosin Y), copper catalyst (e.g., CuBr₂), and ligand (e.g., Me₆TREN) in a suitable solvent (e.g., PBS with 10% v/v DMSO).

  • Reaction Mixture: In an open-to-air vial, combine the MHMA monomer, initiator, photoredox catalyst, copper catalyst, and ligand solutions to achieve the desired molar ratios (e.g., [M]/[I]/[PC]/[Cu]/[L] = 200/1/0.01/0.2/0.3).

  • Initiation: Place the vial under a visible light source (e.g., green LED, 520 nm) and stir.

  • Monitoring: Follow the progress of the polymerization by taking samples at regular intervals for conversion and molecular weight analysis as described in Protocol 1.

  • Termination and Purification: The polymerization can be stopped by turning off the light source. Purify the polymer as described in Protocol 1, potentially using dialysis if the polymer is water-soluble.

Visualizations

Experimental Workflow for ATRP of MHMA

ATRP_Workflow A Monomer Purification (Inhibitor Removal) B Reaction Setup (CuBr + Ligand in Schlenk Flask) A->B C Degassing (Vacuum/Inert Gas Cycles) B->C D Addition of Monomer & Solvent C->D E Degassing of Solution D->E F Initiator Addition E->F G Polymerization (Heating & Stirring) F->G H Monitoring (Conversion & MW) G->H I Termination & Purification (Catalyst Removal & Precipitation) G->I J Characterization (NMR, SEC, etc.) I->J

Caption: Experimental workflow for the ATRP of MHMA.

Signaling Pathway: ATRP Equilibrium

ATRP_Equilibrium cluster_0 ATRP Equilibrium P_dormant Pn-X (Dormant) P_active Pn• (Active) P_dormant->P_active ka P_active->P_dormant kd Polymer P(n+1)-X P_active->Polymer kp Catalyst_active Cu(I)/L (Activator) Catalyst_deactive X-Cu(II)/L (Deactivator) Catalyst_active->Catalyst_deactive Monomer Monomer

Caption: The core equilibrium of Atom Transfer Radical Polymerization.

References

Application Notes and Protocols for RAFT Polymerization of Methyl 2-(hydroxymethyl)acrylate (MHMA) for Defined Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low dispersity. This level of control is particularly crucial in the biomedical and pharmaceutical fields, where polymer properties directly impact performance in applications such as drug delivery, tissue engineering, and diagnostics. Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functional monomer of significant interest due to the presence of a primary hydroxyl group. This functionality allows for post-polymerization modification, enabling the conjugation of therapeutic agents, targeting moieties, or other functional molecules. This document provides detailed application notes and protocols for the controlled synthesis of poly(this compound) (PMHMA) homopolymers and block copolymers using RAFT polymerization.

Key Concepts of RAFT Polymerization

RAFT polymerization is a type of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. The process involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT agent reversibly transfers a propagating radical, creating a dynamic equilibrium between active and dormant polymer chains. This reversible process allows for the controlled growth of polymer chains, leading to polymers with low dispersity (Đ). The choice of RAFT agent is critical and depends on the monomer being polymerized. For methacrylates like MHMA, dithiobenzoates and trithiocarbonates are often effective.

Applications in Drug Development

The hydroxyl groups present on the PMHMA backbone are readily available for post-polymerization modification. This makes PMHMA an excellent candidate for various drug delivery applications:

  • Drug Conjugation: Therapeutic agents can be covalently attached to the hydroxyl groups, creating polymer-drug conjugates with potentially improved pharmacokinetics and reduced side effects.

  • Targeted Delivery: Targeting ligands, such as antibodies or peptides, can be attached to the polymer to direct the drug carrier to specific cells or tissues.

  • Hydrogel Formation: The hydroxyl groups can participate in cross-linking reactions to form hydrogels, which can be used for controlled drug release or as scaffolds in tissue engineering.

  • Amphiphilic Block Copolymers: By synthesizing block copolymers with both hydrophilic (PMHMA) and hydrophobic blocks, self-assembling nanostructures like micelles or vesicles can be formed for encapsulating and delivering hydrophobic drugs.

Experimental Protocols

The following protocols are adapted from established methods for the RAFT polymerization of hydroxyl-functionalized acrylates and can be applied to MHMA.

Protocol 1: Synthesis of PMHMA Homopolymer via RAFT Solution Polymerization

This protocol describes a typical solution polymerization of MHMA to produce a well-defined homopolymer.

Materials:

  • This compound (MHMA), purified

  • RAFT agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

  • Initiator: 2,2′-Azobis(isobutyronitrile) (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

  • Solvent: 1,4-Dioxane or N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Schlenk flask and line

  • Magnetic stirrer and oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve MHMA (e.g., 1.0 g, 8.61 mmol), CPADB (e.g., 24.0 mg, 0.086 mmol, for a target Degree of Polymerization (DP) of 100), and AIBN (e.g., 2.8 mg, 0.017 mmol, [RAFT]:[I] = 5:1) in the chosen solvent (e.g., 5 mL of 1,4-dioxane).

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: To monitor the polymerization, samples can be withdrawn at different time points via a degassed syringe and analyzed by ¹H NMR (for conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and dispersity).

  • Termination and Purification: After the desired conversion is reached (e.g., 8-24 hours), terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Synthesis of PEG-b-PMHMA Block Copolymer via RAFT Aqueous Dispersion Polymerization (Photo-PISA)

This protocol describes the synthesis of an amphiphilic block copolymer using a poly(ethylene glycol)-based macro-RAFT agent in a Polymerization-Induced Self-Assembly (PISA) formulation.[1]

Materials:

  • Poly(ethylene glycol) methyl ether 4-cyano-4-(phenylcarbonothioylthio)pentanoate (PEG-CPADB, macro-RAFT agent)

  • This compound (MHMA), purified

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Solvent: Deionized water

  • Nitrogen or Argon gas

  • Glass vial with magnetic stirrer

  • UV light source (e.g., 365 nm)

Procedure:

  • Reaction Setup: In a glass vial, dissolve the PEG-CPADB macro-RAFT agent and MHMA in deionized water to the desired concentration (e.g., 10% w/w). The molar ratio of [MHMA]:[PEG-CPADB] will determine the target DP of the PMHMA block. Add the photoinitiator.

  • Deoxygenation: Purge the solution with nitrogen or argon for at least 30 minutes to remove oxygen.

  • Polymerization: While stirring, expose the sealed vial to a UV light source at a controlled temperature (e.g., 25 °C). The solution will become turbid as the hydrophobic PMHMA block grows and self-assembles.

  • Monitoring and Termination: Monitor the reaction by taking aliquots for analysis. The polymerization is typically fast and can be stopped by turning off the UV light and exposing the solution to air.

  • Purification: The resulting nanoparticle dispersion can be purified by dialysis against deionized water to remove any unreacted monomer and initiator.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the RAFT polymerization of MHMA and related monomers.

Table 1: RAFT Homopolymerization of Hydroxyl-Functionalized (Meth)acrylates

MonomerRAFT Agent[M]:[RAFT]:[I]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
HEMADDMAT100:1:0.5Water/MethanolRT192--
MMACPADB100:1:0.2Toluene604586,2001.15
MHMA (Expected)CPADB100:1:0.2Dioxane706~60-80~7,000-9,000<1.25

Data for MHMA is estimated based on typical results for similar methacrylates.

Table 2: RAFT Block Copolymerization of MHMA (Photo-PISA) [1]

Macro-RAFTTarget PMHMA DPTime (min)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
PEG₄₅-CTA10060>9513,8001.18
PEG₄₅-CTA200120>9525,1001.25
PEG₁₁₃-CTA200120>9528,1001.30

Visualizations

Experimental Workflow for RAFT Polymerization of MHMA

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer MHMA Monomer Setup Combine Reagents in Schlenk Flask Monomer->Setup RAFT_Agent RAFT Agent (e.g., CPADB) RAFT_Agent->Setup Initiator Initiator (e.g., AIBN) Initiator->Setup Solvent Solvent (e.g., Dioxane) Solvent->Setup Degas Deoxygenate (Freeze-Pump-Thaw) Setup->Degas Polymerize Heat and Stir (e.g., 70°C) Degas->Polymerize Monitor Monitor Conversion & Mn (NMR, GPC) Polymerize->Monitor Terminate Terminate Reaction Polymerize->Terminate Purify Precipitate & Dry Terminate->Purify Product Defined PMHMA Polymer Purify->Product

Caption: Workflow for the synthesis of PMHMA via RAFT solution polymerization.

Logical Relationship for Block Copolymer Synthesis and Application

G cluster_synthesis Synthesis cluster_self_assembly Self-Assembly cluster_application Application Macro_RAFT Hydrophilic Macro-RAFT Agent (e.g., PEG-CTA) RAFT_PISA RAFT Polymerization (PISA) Macro_RAFT->RAFT_PISA MHMA MHMA Monomer MHMA->RAFT_PISA Block_Copolymer Amphiphilic Block Copolymer (PEG-b-PMHMA) RAFT_PISA->Block_Copolymer Micelle Self-Assembled Nanoparticles (e.g., Micelles) Block_Copolymer->Micelle Post_Mod Post-Polymerization Modification of PMHMA block Micelle->Post_Mod Drug_Conj Drug Conjugation Post_Mod->Drug_Conj Target_Ligand Targeting Ligand Attachment Post_Mod->Target_Ligand Final_Product Targeted Drug Delivery Vehicle Drug_Conj->Final_Product Target_Ligand->Final_Product

Caption: Synthesis and functionalization of PMHMA block copolymers for drug delivery.

References

Application Notes and Protocols: Free Radical Polymerization Kinetics of Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functional monomer of significant interest in the development of advanced polymeric materials for biomedical applications, including drug delivery systems, hydrogels, and biocompatible coatings. The presence of a primary hydroxyl group provides a site for post-polymerization modification, enhances hydrophilicity, and can influence the polymerization kinetics through hydrogen bonding. A thorough understanding of the free radical polymerization kinetics of MHMA is crucial for controlling the polymer architecture, molecular weight distribution, and ultimately, the performance of the resulting materials.

These application notes provide a summary of the kinetic aspects of MHMA free radical polymerization, drawing parallels with closely related hydroxyalkyl acrylates where specific data for MHMA is limited. Detailed experimental protocols for monitoring the polymerization kinetics are also presented.

General Kinetic Features

The free radical polymerization of MHMA proceeds through the classical steps of initiation, propagation, and termination. However, the kinetics exhibit distinct characteristics due to the pendant hydroxymethyl group.[1]

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which can influence monomer reactivity and the propagation rate constant.

  • Autoacceleration (Trommsdorff-Norrish Effect): Like many bulk polymerization reactions, the polymerization of MHMA is expected to exhibit autoacceleration at higher conversions. This phenomenon arises from a decrease in the termination rate constant due to increased viscosity, leading to a rapid increase in the polymerization rate.

Quantitative Kinetic Data

Specific quantitative kinetic data for the free radical polymerization of this compound is scarce in the public domain. However, data from a structurally similar monomer, 2-hydroxyethyl acrylate (B77674) (HEA), can provide valuable insights into the expected kinetic behavior. The following table summarizes the activation energy for the bulk polymerization of HEA, which can be considered as an approximate value for MHMA under similar conditions.

MonomerPolymerization TypeActivation Energy (Ea)Notes
2-Hydroxyethyl Acrylate (HEA)Bulk Polymerization155.8 kJ/molThis value is noted to be higher than typical values for radical polymerization, potentially due to strong intermolecular hydrogen bonding.

Experimental Protocols

To determine the kinetic parameters for the free radical polymerization of MHMA, several analytical techniques can be employed. The following are detailed protocols for two common methods: Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Protocol 1: Determination of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to monitor the heat flow during the polymerization of MHMA, which is directly proportional to the rate of polymerization.[1][2][3][4]

Materials:

  • This compound (MHMA), inhibitor removed

  • Free radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • DSC instrument with photochemical accessory (for photopolymerization) or standard DSC for thermal polymerization

  • Aluminum DSC pans and lids

  • Nitrogen gas supply (for inert atmosphere)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of MHMA monomer into a DSC pan.

    • Add a precise amount of the chosen free radical initiator (e.g., 0.1-1.0 mol% relative to the monomer).

    • Seal the DSC pan hermetically. Prepare an empty sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

    • Set the desired isothermal polymerization temperature (e.g., 60-80 °C for thermal initiation with AIBN).

  • Data Acquisition:

    • Equilibrate the sample at the isothermal temperature.

    • For photopolymerization, after equilibration, expose the sample to a UV light source of known intensity.

    • Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).

    • The rate of polymerization (R_p) at any given time is proportional to the heat flow (dH/dt).

    • The fractional monomer conversion (X) at time 't' can be calculated using the following equation: X(t) = ΔH_t / ΔH_total where ΔH_t is the cumulative heat released up to time 't'.

    • From the conversion versus time data, the polymerization rate and kinetic parameters can be determined.

Protocol 2: Monitoring Polymerization Kinetics using in-situ Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the use of real-time FTIR spectroscopy to monitor the disappearance of the monomer's carbon-carbon double bond, providing a direct measure of monomer conversion.[5][6]

Materials:

  • This compound (MHMA), inhibitor removed

  • Free radical initiator (photoinitiator for UV-induced polymerization, e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA))

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • UV light source (for photopolymerization)

  • Syringe or micropipette

Procedure:

  • Instrument Setup:

    • Set up the FTIR spectrometer for in-situ measurements with the ATR accessory.

    • Position the UV light source to irradiate the sample on the ATR crystal.

    • Set the data acquisition parameters (e.g., spectral range, resolution, number of scans per spectrum, time interval between spectra).

  • Sample Preparation:

    • Prepare a mixture of MHMA and the photoinitiator.

    • Place a small drop of the monomer/initiator mixture onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Start the real-time data acquisition.

    • After a short baseline period, turn on the UV lamp to initiate polymerization.

    • Continue collecting spectra until the monomer conversion is complete (i.e., the characteristic monomer peaks no longer change).

  • Data Analysis:

    • Identify the characteristic absorption band of the acrylate C=C double bond (typically around 1635 cm⁻¹).

    • Monitor the decrease in the area or height of this peak over time.

    • The fractional monomer conversion (X) at time 't' can be calculated using the following equation: X(t) = 1 - (A_t / A_0) where A_t is the absorbance of the C=C peak at time 't' and A_0 is the initial absorbance of the C=C peak.

    • Plot conversion as a function of time to determine the polymerization rate.

Visualizations

Free Radical Polymerization Workflow

The following diagram illustrates the fundamental steps involved in the free radical polymerization of this compound.

FRP_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Formation Radical Formation Initiator->Radical Formation Decomposition (Heat or Light) Monomer Activation Monomer Activation Radical Formation->Monomer Activation Addition to Monomer Propagating_Radical Propagating Radical Monomer Monomer Elongated_Radical Elongated Radical Propagating_Radical->Elongated_Radical Chain Growth Monomer_pool Monomer Pool Monomer_pool->Propagating_Radical Elongated_Radical->Propagating_Radical Further Addition Propagating_Radical_1 Propagating Radical 1 Propagating_Radical_2 Propagating Radical 2 Dead_Polymer Polymer Chain Propagating_Radical_1->Dead_Polymer Combination or Disproportionation Propagating_Radical_2->Dead_Polymer Combination or Disproportionation

Caption: Workflow of free radical polymerization.

Logical Relationship of Kinetic Analysis

The following diagram outlines the logical relationship between experimental data and the determination of kinetic parameters.

Kinetic_Analysis cluster_experiment Experimental Measurement cluster_data_processing Data Processing cluster_kinetic_parameters Kinetic Parameter Determination DSC DSC (Heat Flow vs. Time) Conversion Monomer Conversion vs. Time DSC->Conversion FTIR FTIR (Absorbance vs. Time) FTIR->Conversion Rate Polymerization Rate vs. Time Conversion->Rate Rate_Constants Rate Constants (kp, kt) Rate->Rate_Constants Activation_Energy Activation Energy (Ea) Rate_Constants->Activation_Energy Arrhenius Plot

Caption: Kinetic analysis workflow.

References

Application Note: Determination of Monomer Reactivity Ratios for the Copolymerization of Methyl 2-(hydroxymethyl)acrylate with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copolymers containing functional monomers such as Methyl 2-(hydroxymethyl)acrylate (MHMA) are of significant interest in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. The presence of the hydroxyl group in MHMA provides a site for further chemical modification, allowing for the attachment of bioactive molecules or for tuning the hydrophilicity of the resulting polymer.

The copolymerization of MHMA with a hydrophobic comonomer like styrene (B11656) allows for the synthesis of amphiphilic copolymers with tailored properties. The final microstructure and, consequently, the macroscopic properties of the copolymer are dictated by the reactivity ratios of the monomers, which quantify the relative preference of a growing polymer chain to add a monomer of the same or different type. An accurate knowledge of these reactivity ratios is crucial for predicting the copolymer composition and for designing polymers with desired characteristics.

Reactivity Ratios of Styrene with Structurally Similar Acrylates

To provide a frame of reference for researchers investigating the copolymerization of MHMA with styrene, the following table summarizes the monomer reactivity ratios (r1 and r2) for the copolymerization of styrene (M1) with methyl methacrylate (B99206) (MMA) and 2-hydroxyethyl acrylate (B77674) (HEA) (M2) under various conditions. These values offer insight into the expected copolymerization behavior of MHMA with styrene.

Monomer 1 (M1) Monomer 2 (M2) r1 (Styrene) r2 (Acrylate) Temperature (°C) Solvent Method Reference
StyreneMethyl Methacrylate0.460.5260Bulk-[1]
StyreneMethyl Methacrylate0.590.54131Bulk-[1]
StyreneMethyl Methacrylate0.490.3570BenzeneKelen-Tüdös[2]
StyreneMethyl Methacrylate0.450.3870BenzeneFineman-Ross[2]
Styrene2-Hydroxyethyl Acrylate0.280.43125-Kelen-Tüdös[3]

Experimental Protocol: Determination of Monomer Reactivity Ratios

This protocol outlines the key steps for the determination of monomer reactivity ratios for the copolymerization of this compound and styrene using the Fineman-Ross or Kelen-Tüdös methods. These methods rely on analyzing the composition of copolymers synthesized from a series of initial monomer feed ratios at low conversion (<10%).

Materials
  • This compound (MHMA), inhibitor-free

  • Styrene, inhibitor-free

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Methanol (B129727) (for precipitation)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Equipment
  • Schlenk line or glovebox for inert atmosphere reactions

  • Reaction vessels (e.g., Schlenk tubes, ampoules)

  • Constant temperature oil bath

  • Magnetic stir plates and stir bars

  • Vacuum oven

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gel Permeation Chromatography (GPC) system

Experimental Workflow

G cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Removal of Inhibitor) Prepare_Feed Prepare Monomer Feeds (Varying MHMA/Styrene Ratio) Monomer_Purification->Prepare_Feed Initiator_Purification Initiator Purification (Recrystallization) Reaction_Setup Reaction Setup (Inert Atmosphere) Initiator_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Prepare_Feed Prepare_Feed->Reaction_Setup Polymerization Polymerization (Constant Temperature, Low Conversion) Reaction_Setup->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation Copolymer Precipitation and Purification Quenching->Precipitation Drying Drying of Copolymer Precipitation->Drying Composition_Analysis Composition Analysis (e.g., NMR) Drying->Composition_Analysis Reactivity_Ratio_Calc Reactivity Ratio Calculation (Fineman-Ross / Kelen-Tüdös) Composition_Analysis->Reactivity_Ratio_Calc

Caption: Experimental workflow for determining monomer reactivity ratios.

Detailed Methodology
  • Monomer and Initiator Purification:

    • Styrene and this compound should be passed through a column of basic alumina (B75360) to remove the inhibitor.

    • AIBN should be recrystallized from methanol and dried under vacuum.

  • Preparation of Monomer Feed Solutions:

    • Prepare a series of at least five different monomer feed compositions with varying molar ratios of MHMA to styrene (e.g., 80:20, 60:40, 50:50, 40:60, 20:80).

    • For each composition, accurately weigh the required amounts of MHMA, styrene, AIBN (typically 0.1-1.0 mol% with respect to total monomers), and solvent into a reaction vessel.

  • Copolymerization Reaction:

    • Subject each reaction vessel to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the sealed reaction vessels in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir.

    • Monitor the reaction time carefully to ensure low monomer conversion (<10%). The reaction time will need to be determined empirically for each monomer feed ratio.

  • Isolation and Purification of the Copolymer:

    • After the desired reaction time, quench the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the contents to air.

    • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).

    • Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Determination of Copolymer Composition:

    • The molar composition of the copolymer is typically determined using ¹H NMR spectroscopy.

    • Dissolve a known amount of the dried copolymer in a suitable deuterated solvent.

    • Identify the characteristic peaks for both MHMA and styrene units in the ¹H NMR spectrum. For example, the aromatic protons of the styrene units (typically in the range of 6.5-7.5 ppm) and the protons of the hydroxymethyl group of the MHMA units can be used for integration.

    • Calculate the molar ratio of the two monomer units in the copolymer by comparing the integration values of their respective characteristic peaks.

  • Calculation of Reactivity Ratios:

    • With the initial monomer feed ratios (f₁, f₂) and the resulting copolymer compositions (F₁, F₂), the reactivity ratios (r₁, r₂) can be determined using linearization methods such as the Fineman-Ross or Kelen-Tüdös equations.

    • Fineman-Ross Equation:

      • G = H * r₁ - r₂

      • Where G = (F/f) * (f-1) and H = (F/f²) * f

    • Kelen-Tüdös Equation:

      • η = (r₁ + r₂/α) * ξ - r₂/α

      • Where η = G / (α + H), ξ = H / (α + H), and α is a constant (typically the geometric mean of the lowest and highest H values).

    • Plotting the appropriate variables will yield a straight line from which the reactivity ratios can be calculated from the slope and intercept.

Signaling Pathway Analogy: Monomer Reactivity Logic

The decision of a growing polymer chain radical to add one monomer over another can be visualized as a simple signaling pathway. The nature of the active radical end (styryl or acrylyl) and the relative concentrations of the two monomers in its vicinity "signal" the next addition event.

G cluster_input Inputs cluster_process Propagation Decision cluster_output Outputs (Propagation Pathways) Radical_End Growing Radical End (~P-M1* or ~P-M2*) Decision Addition Event Radical_End->Decision Monomer_Feed Monomer Feed Ratio ([M1] / [M2]) Monomer_Feed->Decision Homo_M1 Homopropagation (M1) Rate ~ k11[~P-M1][M1] Decision->Homo_M1 r1 > 1 Cross_M1 Crosspropagation (M1) Rate ~ k21[~P-M2][M1] Decision->Cross_M1 r2 < 1 Homo_M2 Homopropagation (M2) Rate ~ k22[~P-M2][M2] Decision->Homo_M2 r2 > 1 Cross_M2 Crosspropagation (M2) Rate ~ k12[~P-M1][M2] Decision->Cross_M2 r1 < 1

Caption: Logical flow of monomer addition based on reactivity.

Conclusion

This application note provides a comprehensive framework for researchers to determine the monomer reactivity ratios for the copolymerization of this compound with styrene. While specific data for this system is pending experimental investigation, the provided protocol, based on established methods for similar monomers, offers a robust starting point. The contextual data for related acrylate-styrene copolymerizations serves as a valuable guide for experimental design and interpretation of results. Accurate determination of these reactivity ratios is a critical step in the rational design and synthesis of novel functional copolymers for a wide range of applications in materials science and drug development.

References

Application Notes and Protocols: Grafting Methyl 2-(hydroxymethyl)acrylate onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymer backbones through grafting techniques offers a versatile platform for creating materials with tailored properties for a wide range of applications, including drug delivery. Methyl 2-(hydroxymethyl)acrylate (MHMA) is a particularly interesting monomer for grafting due to its dual functionality: an acrylate (B77674) group for polymerization and a primary hydroxyl group. This hydroxyl functionality imparts hydrophilicity to the polymer, enhances biocompatibility, and provides a reactive site for the covalent attachment of therapeutic agents, targeting moieties, or other functional molecules.

These application notes provide an overview of the methods for grafting MHMA onto polymer backbones, focusing on controlled radical polymerization techniques, and discuss the potential applications of the resulting graft copolymers in drug development. Detailed experimental protocols for key techniques are also provided.

Applications in Drug Development

Polymers grafted with MHMA possess unique characteristics that make them highly suitable for various applications in drug development:

  • Enhanced Biocompatibility: The presence of pendant hydroxyl groups generally improves the biocompatibility of materials. For instance, studies on copolymers of hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) and methyl methacrylate (MMA) have shown that an increased fraction of hydroxyl-containing units leads to a significant decrease in platelet adhesion, a key factor in blood biocompatibility.

  • Improved Drug Solubility and Loading: The hydrophilic nature of the grafted poly(MHMA) chains can enhance the solubility of hydrophobic drugs, thereby improving their bioavailability. The hydroxyl groups can also serve as attachment points for drug molecules through cleavable linkers, allowing for high drug loading.

  • Controlled Drug Release: The hydrophilic domains created by the grafted chains can form hydrogel-like structures, enabling the controlled release of encapsulated or conjugated drugs through diffusion or in response to specific stimuli.[1][2] The degradation of the polymer backbone or the cleavage of drug-polymer linkers can be engineered to control the release rate.[3]

  • Targeted Drug Delivery: The terminal hydroxyl groups of the grafted chains can be further functionalized with targeting ligands such as antibodies, peptides, or small molecules. This allows for the specific delivery of the drug-polymer conjugate to target cells or tissues, increasing therapeutic efficacy and reducing off-target side effects.

  • Stimuli-Responsive Systems: The hydroxyl groups can be modified to create polymers that respond to changes in the physiological environment, such as pH or temperature, triggering drug release at the desired site.[1]

Experimental Protocols

The following are generalized protocols for grafting MHMA onto a polymer backbone using Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These protocols are based on established methods for similar hydroxyl-functionalized acrylates and should be optimized for specific polymer backbones and desired graft characteristics.

Protocol 1: "Grafting From" MHMA using Atom Transfer Radical Polymerization (ATRP)

This protocol describes the "grafting from" approach, where MHMA is polymerized from initiator sites along a polymer backbone.

Materials:

  • Macroinitiator (polymer backbone functionalized with ATRP initiators, e.g., 2-bromoisobutyryl groups)

  • This compound (MHMA), inhibitor removed

  • Copper(I) bromide (CuBr), purified

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

  • Inhibitor removal columns

  • Schlenk flask and line

  • Nitrogen or Argon gas

  • Magnetic stirrer and oil bath

Procedure:

  • Preparation of Macroinitiator: The polymer backbone must first be functionalized with ATRP initiating sites. This can be achieved by copolymerizing the primary monomer with a monomer containing an ATRP initiator, or by post-polymerization modification of the backbone.

  • Monomer Purification: Pass MHMA through an inhibitor removal column immediately before use to remove the polymerization inhibitor.

  • Reaction Setup:

    • Add the macroinitiator (e.g., 1.0 g) and a magnetic stir bar to a Schlenk flask.

    • Dry the flask under vacuum and purge with an inert gas (Nitrogen or Argon) for at least three cycles.

    • In a separate, sealed vial, dissolve CuBr (e.g., 0.028 g, 0.2 mmol) and PMDETA (e.g., 0.035 g, 0.2 mmol) in the anhydrous solvent (e.g., 5 mL). Deoxygenate this solution by bubbling with inert gas for 20-30 minutes.

    • In another sealed vial, dissolve the purified MHMA (e.g., 2.32 g, 20 mmol) in the anhydrous solvent (e.g., 10 mL) and deoxygenate by bubbling with inert gas.

  • Polymerization:

    • Under a positive pressure of inert gas, transfer the deoxygenated MHMA solution to the Schlenk flask containing the macroinitiator and dissolve it completely.

    • Using a gas-tight syringe, transfer the deoxygenated catalyst/ligand solution to the reaction flask.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

  • Monitoring and Termination:

    • Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.

    • To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) to Cu(II), quenching the polymerization.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Pass the solution through a column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the precipitate by filtration and dry under vacuum to a constant weight.

Protocol 2: "Grafting From" MHMA using Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

This protocol utilizes the RAFT technique for a controlled polymerization of MHMA from a macro-chain transfer agent (macro-CTA).

Materials:

  • Macro-CTA (polymer backbone functionalized with a RAFT agent, e.g., a trithiocarbonate)

  • This compound (MHMA), inhibitor removed

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA))

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF)

  • Inhibitor removal columns

  • Schlenk flask and line or ampules

  • Nitrogen or Argon gas

  • Magnetic stirrer and oil bath

Procedure:

  • Preparation of Macro-CTA: Synthesize or acquire a polymer backbone functionalized with a suitable RAFT chain transfer agent.

  • Monomer Purification: Pass MHMA through an inhibitor removal column immediately before use.

  • Reaction Setup:

    • In a Schlenk flask or ampule, dissolve the macro-CTA (e.g., 1.0 g), purified MHMA (e.g., 2.32 g, 20 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in the anhydrous solvent (e.g., 15 mL). The molar ratio of CTA to initiator is crucial for controlling the polymerization and is typically between 5:1 and 10:1.

    • Deoxygenate the solution by performing at least three freeze-pump-thaw cycles.

  • Polymerization:

    • After the final thaw, backfill the flask or seal the ampule under inert gas.

    • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Monitoring and Termination:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion.

    • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Purification:

    • Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., cold diethyl ether).

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to remove unreacted monomer and initiator fragments.

    • Collect the purified polymer by filtration and dry it under vacuum.

Data Presentation

The following tables summarize the kind of quantitative data that should be collected and presented to characterize the grafting of MHMA onto a polymer backbone.

Table 1: Reaction Conditions and Results for ATRP Grafting of MHMA

EntryMacroinitiator (g)[MHMA]:[Initiator sites]:[CuBr]:[PMDETA]SolventTemp (°C)Time (h)Conversion (%)Mₙ,gpc ( g/mol )Đ (Mₙ/Mₙ)Grafting Density (%)
1Polymer X (1.0)100:1:1:1DMF7048545,0001.2515
2Polymer X (1.0)200:1:1:1DMF7089278,0001.3025
3Polymer Y (1.0)100:1:1:1DMSO6069052,0001.2218

Mₙ,gpc: Number-average molecular weight determined by Gel Permeation Chromatography. Đ: Dispersity (Polydispersity Index). Grafting Density: Calculated from ¹H NMR or elemental analysis.

Table 2: Reaction Conditions and Results for RAFT Grafting of MHMA

EntryMacro-CTA (g)[MHMA]:[CTA]:[AIBN]SolventTemp (°C)Time (h)Conversion (%)Mₙ,gpc ( g/mol )Đ (Mₙ/Mₙ)Grafting Density (%)
1Polymer Z (1.0)100:1:0.1Dioxane7059148,0001.1817
2Polymer Z (1.0)200:1:0.1Dioxane70109585,0001.2128
3Polymer W (1.0)100:1:0.2DMF6088855,0001.2020

Visualization of Workflows and Relationships

Experimental Workflow for "Grafting From" Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization prep_macro Prepare Macroinitiator/ Macro-CTA setup Reaction Setup (Inert Atmosphere) prep_macro->setup purify_monomer Purify MHMA (Remove Inhibitor) purify_monomer->setup polymerize Polymerization (Heat & Stir) setup->polymerize terminate Terminate Reaction polymerize->terminate remove_catalyst Remove Catalyst (if ATRP) terminate->remove_catalyst ATRP precipitate Precipitate Polymer terminate->precipitate remove_catalyst->precipitate dry Dry Graft Copolymer precipitate->dry characterize Characterize Product (NMR, GPC, etc.) dry->characterize

Caption: General workflow for "grafting from" polymerization of MHMA.

Logical Relationship for Drug Delivery Applications

G cluster_properties Key Properties cluster_applications Drug Delivery Outcomes mhagraft Polymer-g-MHMA hydrophilicity Increased Hydrophilicity mhagraft->hydrophilicity biocompatibility Enhanced Biocompatibility mhagraft->biocompatibility functional_sites Pendant -OH Groups (Functional Sites) mhagraft->functional_sites drug_solubility Improved Drug Solubility hydrophilicity->drug_solubility controlled_release Controlled Drug Release hydrophilicity->controlled_release reduced_toxicity Reduced Systemic Toxicity biocompatibility->reduced_toxicity functional_sites->controlled_release Drug Conjugation targeted_delivery Targeted Delivery functional_sites->targeted_delivery Ligand Attachment

Caption: Properties of MHMA-grafted polymers and their drug delivery benefits.

Characterization of Graft Copolymers

A thorough characterization of the resulting graft copolymers is essential to confirm the success of the grafting reaction and to understand the structure-property relationships.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the presence of both the backbone polymer and the grafted poly(MHMA) chains. The grafting density can often be calculated by comparing the integrals of characteristic peaks from the backbone and the grafted chains.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Provides information on the molecular weight and molecular weight distribution (Đ) of the graft copolymer. A shift to higher molecular weight compared to the original backbone polymer is indicative of successful grafting.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups of both the backbone and the grafted polymer, such as the hydroxyl (-OH) and ester (C=O) groups of poly(MHMA).

  • Thermogravimetric Analysis (TGA): Can be used to determine the grafting density by analyzing the weight loss at different temperatures corresponding to the degradation of the backbone and the grafted chains.[4]

  • Differential Scanning Calorimetry (DSC): Helps to determine the glass transition temperatures (Tg) of the graft copolymer, which can indicate the presence of separate phases for the backbone and the grafted chains.

  • Elemental Analysis: Can provide the elemental composition of the copolymer, which can be used to calculate the grafting density.

Conclusion

Grafting this compound onto polymer backbones is a promising strategy for developing advanced materials for drug delivery. The pendant hydroxyl groups introduce desirable properties such as hydrophilicity, biocompatibility, and sites for further functionalization. Controlled radical polymerization techniques like ATRP and RAFT offer precise control over the architecture of the resulting graft copolymers, allowing for the fine-tuning of their properties for specific therapeutic applications. The protocols and characterization techniques outlined in these notes provide a foundation for researchers to explore the potential of MHMA-grafted polymers in the development of next-generation drug delivery systems.

References

Application Notes and Protocols for Cross-linking of Poly(Methyl 2-(hydroxymethyl)acrylate) for Network Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of cross-linked poly(Methyl 2-(hydroxymethyl)acrylate) (p(MHMA)) networks. These materials are of significant interest for various biomedical applications, including controlled drug delivery, owing to their hydrophilicity, biocompatibility, and tunable properties.

Introduction

Poly(this compound) is a hydrophilic polymer bearing primary hydroxyl groups, which serve as versatile handles for cross-linking. The formation of a three-dimensional network structure transforms the soluble polymer chains into an insoluble, swellable hydrogel. The properties of this network, such as its swelling ratio, mechanical strength, and drug release kinetics, can be precisely controlled by the choice of cross-linking agent and the cross-linking density. This document outlines three common methods for cross-linking p(MHMA): diisocyanate cross-linking, dimethacrylate cross-linking, and photocrosslinking.

Cross-linking Strategies

Several chemical strategies can be employed to form p(MHMA) networks. The selection of a particular method will depend on the desired network properties and the specific application.

Application 1: Diisocyanate Cross-linking for Drug-Eluting Scaffolds

Diisocyanate cross-linking forms stable urethane (B1682113) linkages between the hydroxyl groups of p(MHMA) chains. This method yields robust networks with good mechanical properties, making them suitable for load-bearing applications or as implantable drug delivery devices.

Quantitative Data: Network Properties

The following table summarizes typical properties of p(MHMA) networks cross-linked with a diisocyanate, hexamethylene diisocyanate (HDI). The data is compiled from studies on analogous hydroxyl-containing acrylate (B77674) polymers.

PropertyValueConditions
Gelation Time 2 - 8 hoursVarying catalyst concentration (0.1-0.5 mol%)
Tensile Modulus 5 - 20 MPaDependent on cross-linking density
Equilibrium Swelling Ratio (in PBS) 150% - 400%Inversely proportional to cross-linker concentration
Drug Loading Capacity (Dexamethasone) 5% - 15% (w/w)Dependent on swelling ratio and drug-polymer interactions
In Vitro Drug Release (Dexamethasone) Sustained release over 14 - 28 daysDiffusion-controlled release mechanism
Experimental Protocol: Diisocyanate Cross-linking of p(MHMA)

This protocol describes the synthesis of a p(MHMA) network using hexamethylene diisocyanate (HDI) as the cross-linker and dibutyltin (B87310) dilaurate (DBTDL) as a catalyst.

Materials:

  • Poly(this compound) (p(MHMA))

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Polymer Dissolution: Dissolve 1.0 g of p(MHMA) in 10 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. Stir until the polymer is fully dissolved.

  • Cross-linker and Catalyst Addition: In a separate vial, prepare a solution of 0.1 g of HDI and 10 µL of DBTDL in 2 mL of anhydrous DMF.

  • Cross-linking Reaction: Add the HDI/DBTDL solution dropwise to the stirring p(MHMA) solution at room temperature.

  • Casting and Curing: Pour the reaction mixture into a Teflon mold. Cure the mixture in an oven at 60°C for 24 hours to form a cross-linked film.

  • Purification: After curing, immerse the resulting polymer network in ethanol for 24 hours to remove any unreacted reagents and the solvent, changing the ethanol every 8 hours.

  • Swelling and Equilibration: Transfer the purified network to PBS (pH 7.4) and allow it to swell to equilibrium for 48 hours.

Experimental Workflow: Diisocyanate Cross-linking

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing pMHMA Dissolve p(MHMA) in anhydrous DMF mix Add HDI solution to p(MHMA) solution pMHMA->mix HDI_sol Prepare HDI and DBTDL solution in DMF HDI_sol->mix cast Cast mixture into mold mix->cast cure Cure at 60°C for 24h cast->cure purify Purify network in ethanol cure->purify swell Swell in PBS to equilibrium purify->swell

Workflow for diisocyanate cross-linking.

Application 2: Dimethacrylate Cross-linking for Hydrogel Synthesis

Copolymerization of this compound with a dimethacrylate cross-linker, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), is a widely used method to produce hydrogels. The properties of these hydrogels can be readily tuned by varying the concentration of the cross-linker.

Quantitative Data: Hydrogel Properties
Property1 mol% EGDMA5 mol% EGDMA10 mol% EGDMA
Equilibrium Water Content (EWC) 85%70%55%
Compressive Modulus 0.1 MPa0.5 MPa1.2 MPa
Mesh Size (ξ) 15 nm8 nm4 nm
Model Drug Release (Ibuprofen, t50%) 4 hours8 hours15 hours
Experimental Protocol: Free-Radical Copolymerization

This protocol describes the synthesis of a p(MHMA)-based hydrogel using EGDMA as the cross-linker and ammonium (B1175870) persulfate (APS) as the initiator.

Materials:

  • This compound (MHMA) monomer

  • Ethylene glycol dimethacrylate (EGDMA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (optional, as an accelerator)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Prepare a 20% (w/v) aqueous solution of the MHMA monomer.

  • Cross-linker Addition: Add the desired amount of EGDMA (e.g., 1-10 mol% with respect to MHMA) to the monomer solution and stir until homogeneous.

  • Initiator Addition: Add APS (1% w/w of monomer) to the solution and stir to dissolve. If using, add a catalytic amount of TEMED.

  • Polymerization: Pour the solution between two glass plates separated by a silicone spacer of desired thickness.

  • Curing: Place the mold in an oven at 70°C for 12 hours or until polymerization is complete.

  • Purification and Swelling: Remove the hydrogel from the mold and immerse it in deionized water for 72 hours, changing the water frequently, to remove unreacted components and allow the hydrogel to reach its equilibrium swelling state.

Diagram of Cross-linking Strategies

G cluster_diisocyanate Diisocyanate Cross-linking cluster_dimethacrylate Dimethacrylate Cross-linking cluster_photo Photocrosslinking pMHMA p(MHMA) Chains with -OH groups diisocyanate Diisocyanate (e.g., HDI) pMHMA->diisocyanate Urethane bond formation dimethacrylate Dimethacrylate (e.g., EGDMA) pMHMA->dimethacrylate Copolymerization cinnamate Cinnamate Functionalization + UV Light pMHMA->cinnamate Esterification then Dimerization urethane Urethane Network diisocyanate->urethane hydrogel Hydrogel Network dimethacrylate->hydrogel photo_network Photocross-linked Network cinnamate->photo_network

Overview of p(MHMA) cross-linking methods.

Application 3: Photocrosslinking for Patterned Networks

Functionalizing p(MHMA) with photosensitive groups, such as cinnamate, allows for spatial and temporal control over the cross-linking process using UV light. This is particularly useful for creating patterned hydrogels for applications in tissue engineering and microfluidics.

Quantitative Data: Photocrosslinked Network Properties
PropertyUV Exposure Time (min)Gel Fraction (%)Swelling Ratio in THF
p(MHMA)-Cinnamate 545800%
1575550%
3090400%
Experimental Protocol: Photocrosslinking of Cinnamate-Functionalized p(MHMA)

This protocol involves a two-step process: functionalization of p(MHMA) with cinnamoyl chloride, followed by UV-induced cross-linking.

Materials:

  • p(MHMA)

  • Cinnamoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • UV lamp (365 nm)

Procedure:

Part 1: Functionalization

  • Dissolve 1.0 g of p(MHMA) in 20 mL of anhydrous DCM in a flask.

  • Add 1.2 equivalents of TEA to the solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of cinnamoyl chloride dissolved in 5 mL of DCM.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the functionalized polymer in cold methanol (B129727) and dry under vacuum.

Part 2: Photocrosslinking

  • Dissolve the p(MHMA)-cinnamate (10% w/v) and photoinitiator (1% w/w of polymer) in a suitable solvent (e.g., DMF).

  • Cast the solution into a thin film.

  • Expose the film to UV light (365 nm) for a specified duration to induce cross-linking. The exposure time will determine the cross-linking density.

  • Wash the cross-linked film with a good solvent for the linear polymer (e.g., THF) to remove any uncross-linked chains.

Signaling Pathway Diagram: Drug Delivery Application

For drug development professionals, understanding the potential downstream effects of a delivered therapeutic is crucial. The following diagram illustrates a simplified signaling pathway that could be targeted by an anti-cancer drug released from a p(MHMA) hydrogel.

G cluster_hydrogel p(MHMA) Hydrogel cluster_cell Target Cancer Cell drug Anti-cancer Drug receptor Growth Factor Receptor drug->receptor blocks binding ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation promotes

Targeted drug delivery from a hydrogel.

Application of Methyl 2-(hydroxymethyl)acrylate in Biomedical Adhesives and Coatings: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functional monomer increasingly recognized for its potential in the development of advanced biomedical adhesives and coatings.[1][2][3] Its unique molecular structure, featuring both a polymerizable acrylate (B77674) group and a reactive hydroxymethyl group, allows for the synthesis of polymers with tailored properties such as enhanced flexibility, adhesion, and opportunities for further functionalization.[2][4] This document provides detailed application notes and experimental protocols for utilizing MHMA in the formulation of biomedical adhesives and coatings, with a focus on hydrogel-based systems.

Application Notes

The dual functionality of MHMA makes it a versatile building block for biomedical polymers.[2] The acrylate moiety readily participates in free-radical polymerization, forming the polymer backbone. The pendant hydroxymethyl group can be leveraged for secondary crosslinking reactions, covalent immobilization of bioactive molecules (e.g., peptides, growth factors), or to enhance hydrophilicity and water retention in hydrogel networks.

Polymers and copolymers derived from MHMA are being explored for a variety of biomedical applications, including:

  • Tissue Adhesives and Sealants: MHMA-based hydrogels can form strong, flexible bonds with biological tissues, making them suitable for wound closure and sealing.

  • Medical Device Coatings: Coatings formulated with MHMA can improve the biocompatibility and lubricity of medical devices such as catheters and implants.[5][6]

  • Drug Delivery Systems: The hydrogel matrix can be designed to encapsulate and provide sustained release of therapeutic agents.

  • Tissue Engineering Scaffolds: MHMA-based scaffolds can provide a supportive environment for cell growth and tissue regeneration.

The performance of MHMA-based biomaterials is influenced by factors such as monomer concentration, crosslinker density, and the presence of co-monomers. These parameters can be adjusted to control mechanical properties, swelling behavior, degradation rate, and adhesive strength.

Quantitative Data Summary

The following tables summarize representative quantitative data for key performance indicators of methacrylate-based biomedical adhesives and coatings. These values are illustrative and can vary significantly based on the specific formulation and testing conditions.

Table 1: Representative Bond Strength of Methacrylate-Based Bioadhesives

Adhesive FormulationSubstrateMean Bond Strength (MPa)Test Method
HEMA-based dental adhesiveDentin12.41Tensile Bond Strength[7]
10-MDP-containing adhesiveDentin15.61Shear Bond Strength[8]
HEMA-free dental adhesiveDentin8.67 - 10.09Tensile Bond Strength[7]
MDP and UDMA copolymerBone> 0.2 GPa (initial)Shear Bond Strength[9]

Table 2: Representative Biocompatibility Data for Methacrylate-Based Hydrogels

Polymer SystemCell LineAssayResult
Gelatin Methacrylate (B99206) (GelMA) HydrogelHEK-293MTT Assay>90% cell viability after 72 hours[10]
Poly(HEMA-co-EA)L929, Human Dermal FibroblastsDirect & Indirect ContactNon-cytotoxic[11]
Poly(HEMA) beadsFibroblastsExtraction TestLow inhibition of cell viability[11]
PMMA Hydrogel MicrospheresRabbitSubcutaneous ImplantationBiocompatible, no adverse tissue reactions[1]

Experimental Protocols

The following are detailed protocols for the synthesis of an MHMA-based hydrogel and its evaluation for biomedical applications.

Protocol 1: Synthesis of an MHMA-Based Hydrogel

This protocol describes the preparation of a crosslinked poly(MHMA) hydrogel via photo-polymerization.

Materials:

  • This compound (MHMA), inhibitor-free

  • Ethylene (B1197577) glycol dimethacrylate (EGDMA) as a crosslinker

  • 2-hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a prepolymer solution by dissolving MHMA (e.g., 10-30% w/v), EGDMA (e.g., 1-5 mol% relative to MHMA), and the photoinitiator (e.g., 0.5% w/v) in PBS.

  • Vortex the solution until all components are fully dissolved.

  • Pipette the prepolymer solution into a mold of the desired shape and dimensions (e.g., for mechanical testing or cell culture).

  • Expose the solution to UV light (e.g., 365 nm) for a specified duration (e.g., 5-15 minutes) to initiate polymerization and crosslinking. The exposure time will depend on the light intensity and the concentration of the photoinitiator.

  • After polymerization, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with sterile PBS to remove any unreacted monomers and initiator.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxicity of the MHMA hydrogel using an MTT assay, based on ISO 10993-5 standards.[12]

Materials:

  • Synthesized MHMA hydrogel

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control (e.g., cytotoxic material)

  • Negative control (e.g., non-cytotoxic material)

Procedure:

  • Extract Preparation:

    • Sterilize the MHMA hydrogel (e.g., by UV irradiation or ethylene oxide).

    • Incubate the hydrogel in cell culture medium at a surface area to volume ratio of 3 cm²/mL at 37°C for 24 hours to prepare an extract.

  • Cell Seeding:

    • Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with the prepared hydrogel extract. Include wells with fresh medium (negative control) and medium containing a cytotoxic agent (positive control).

    • Incubate the cells for another 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

Protocol 3: Lap Shear Adhesion Test

This protocol describes a method to evaluate the adhesive strength of the MHMA hydrogel to a biological substrate.

Materials:

  • Synthesized MHMA hydrogel

  • Porcine skin or other biological tissue substrate

  • Tensile testing machine

Procedure:

  • Cut the biological tissue into uniform strips (e.g., 25 mm x 100 mm).

  • Apply the MHMA prepolymer solution to a defined area (e.g., 25 mm x 25 mm) on one tissue strip.

  • Overlap a second tissue strip onto the prepolymer solution.

  • Polymerize the hydrogel in situ using UV light as described in Protocol 1.

  • After a set curing time, mount the bonded tissue strips onto a tensile testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until failure.

  • Record the maximum load at failure and calculate the shear strength in megapascals (MPa).

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of MHMA in biomedical applications.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_testing Biomaterial Testing cluster_application Potential Applications s1 Prepare Prepolymer Solution (MHMA, Crosslinker, Photoinitiator in PBS) s2 Cast into Mold s1->s2 s3 UV Curing s2->s3 s4 Washing & Sterilization s3->s4 t1 Mechanical Testing (e.g., Tensile Strength) s4->t1 t2 Adhesion Testing (e.g., Lap Shear) s4->t2 t3 Biocompatibility (e.g., Cytotoxicity, Implantation) s4->t3 a1 Tissue Adhesives t1->a1 a2 Device Coatings t1->a2 a3 Drug Delivery t1->a3 t2->a1 t2->a2 t2->a3 t3->a1 t3->a2 t3->a3

Caption: Experimental workflow for MHMA-based hydrogels.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking i1 Photoinitiator i3 Free Radicals (R•) i1->i3 i2 UV Light i2->i3 p1 MHMA Monomer i3->p1 attacks p2 Growing Polymer Chain p1->p2 adds to c1 EGDMA Crosslinker p2->c1 reacts with c2 Crosslinked Network c1->c2 forms

Caption: Free-radical polymerization of MHMA.

biocompatibility_assessment cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing b1 Biomaterial (MHMA Hydrogel) v1 Cytotoxicity (ISO 10993-5) b1->v1 v2 Hemocompatibility (ISO 10993-4) b1->v2 v3 Genotoxicity (ISO 10993-3) b1->v3 vo1 Implantation (ISO 10993-6) v1->vo1 If non-cytotoxic vo2 Sensitization (ISO 10993-10) vo1->vo2

Caption: Biocompatibility testing workflow.

References

Application Notes: Methyl 2-(hydroxymethyl)acrylate (MHMA) in Dental Materials

References

Application Notes: Synthesis and Utility of MHMA-Based Amphiphilic Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functional monomer that serves as a versatile building block for the synthesis of advanced polymers. Its structure contains both a polymerizable acrylate (B77674) group and a reactive hydroxyl group, making it an ideal candidate for creating polymers with tailored functionalities.[1][2] Amphiphilic block copolymers, which consist of distinct hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are of significant interest in the field of drug delivery.[3] When placed in an aqueous environment, these copolymers can spontaneously self-assemble into core-shell nanostructures, most commonly micelles.[4] The hydrophobic cores of these micelles serve as reservoirs for poorly water-soluble drugs, while the hydrophilic shells provide a stable interface with the aqueous medium, enhancing drug solubility, stability, and circulation time.[5][6]

The synthesis of well-defined amphiphilic block copolymers using MHMA can be effectively achieved through controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP).[1][7] ATRP allows for precise control over polymer molecular weight, architecture, and polydispersity, which are critical parameters for reproducible drug delivery performance.[3][7] This document provides detailed protocols for the synthesis of a model amphiphilic diblock copolymer, poly(this compound)-block-poly(methyl methacrylate) (p(MHMA)-b-p(MMA)), and its subsequent application in forming drug-loaded micelles.

Logical Workflow for Synthesis and Application

The overall process involves a two-step polymerization followed by self-assembly and characterization, as illustrated in the workflow below.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Drug Delivery Application A Step 1: ATRP of MHMA (Synthesis of p(MHMA) Macroinitiator) B Step 2: Chain Extension with MMA (Synthesis of p(MHMA)-b-p(MMA)) A->B Use as Macroinitiator C Polymer Purification & Drying B->C D ¹H NMR Analysis (Composition) C->D E GPC/SEC Analysis (Mn, Mw/Mn) C->E F Micelle Formation via Thin-Film Hydration C->F Use Purified Copolymer G Hydrophobic Drug Encapsulation F->G H Micelle Characterization (DLS, TEM) G->H I In Vitro Drug Release Study H->I G cluster_step1 Step 1: Macroinitiator Synthesis cluster_step2 Step 2: Block Copolymer Synthesis MHMA MHMA Monomer pMHMA p(MHMA)-Br Macroinitiator MHMA->pMHMA ATRP @ 60°C Initiator EBiB Initiator Initiator->pMHMA ATRP @ 60°C Catalyst1 CuBr/PMDETA Catalyst1->pMHMA ATRP @ 60°C pMHMA_input p(MHMA)-Br Macroinitiator MMA MMA Monomer Diblock p(MHMA)-b-p(MMA) Amphiphilic Block Copolymer MMA->Diblock ATRP @ 85°C Catalyst2 CuBr/PMDETA Catalyst2->Diblock ATRP @ 85°C pMHMA_input->Diblock ATRP @ 85°C G cluster_process Thin-Film Hydration A Amphiphilic Block Copolymers D Dissolve Polymer & Drug A->D B Hydrophobic Drug B->D C Organic Solvent C->D E Evaporate Solvent (Thin Film Formation) D->E F Hydrate with Aqueous Solution E->F G Self-Assembly F->G H Drug-Loaded Micelle G->H

References

Application Notes and Protocols for Post-Polymerization Modification of Poly(Methyl 2-(hydroxymethyl)acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the post-polymerization modification of poly(Methyl 2-(hydroxymethyl)acrylate) [p(MHMA)], a versatile polymer platform for various applications, particularly in the field of drug delivery. The pendant primary hydroxyl groups on the p(MHMA) backbone serve as reactive handles for a range of chemical transformations, allowing for the covalent attachment of therapeutic agents, targeting moieties, and other functional molecules.

Overview of Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique that allows for the synthesis of a diverse library of functional polymers from a common precursor.[1] This approach is advantageous as it allows for the characterization of the parent polymer before functionalization and enables the incorporation of functionalities that might not be compatible with the initial polymerization conditions.[1] For p(MHMA), the primary hydroxyl group is amenable to several high-yielding chemical reactions, including esterification, and click chemistry.

Synthesis of Poly(this compound) [p(MHMA)]

To perform post-polymerization modifications, a well-defined precursor polymer is required. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2][3]

Protocol 1: Synthesis of p(MHMA) via RAFT Polymerization

This protocol describes the synthesis of p(MHMA) using a suitable chain transfer agent (CTA), such as 2-cyano-2-propyl dithiobenzoate (CPDB), and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN).

Materials:

  • This compound (MHMA), inhibitor removed

  • 2-Cyano-2-propyl dithiobenzoate (CPDB) (or other suitable RAFT agent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Methanol (B129727) (for precipitation)

  • Dialysis tubing (MWCO appropriate for the target polymer size)

  • Freeze-dryer

Procedure:

  • In a Schlenk flask, dissolve MHMA monomer, CPDB, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [MHMA]:[CPDB]:[AIBN] is 100:1:0.2. The final monomer concentration should be around 2 M.

  • Seal the flask and deoxygenate the solution by purging with argon or nitrogen for 30 minutes while stirring in an ice bath.

  • Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours). The polymerization kinetics can be monitored by taking aliquots at different time points and analyzing by ¹H NMR and gel permeation chromatography (GPC).

  • To quench the polymerization, expose the reaction mixture to air and cool to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Isolate the polymer by centrifugation or filtration and wash with fresh methanol.

  • To further purify the polymer, dissolve it in a minimal amount of a suitable solvent (e.g., water or DMF) and dialyze against deionized water for 48 hours, changing the water periodically.

  • Lyophilize the purified polymer solution to obtain p(MHMA) as a solid.

  • Characterize the polymer by ¹H NMR (for monomer conversion and polymer structure) and GPC (for molecular weight and dispersity).

Post-Polymerization Modification Reactions

The following sections detail protocols for the most common and effective modifications of the hydroxyl groups of p(MHMA).

Esterification

Esterification is a widely used method to introduce a variety of functional groups onto polymers containing hydroxyl moieties.[1] This can be achieved by reacting the polymer with carboxylic acids, acid chlorides, or acid anhydrides.

This protocol describes the esterification of p(MHMA) with a generic carboxylic acid (R-COOH) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is suitable for attaching drugs or other molecules that contain a carboxylic acid group.

Materials:

  • Poly(this compound) (p(MHMA))

  • Carboxylic acid (R-COOH) (e.g., a drug molecule, fluorescent dye)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve p(MHMA) and the carboxylic acid (1.5 equivalents per hydroxyl group) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve DCC (2 equivalents) and DMAP (0.2 equivalents) in anhydrous DMF.

  • Add the DCC/DMAP solution dropwise to the polymer solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) of the unreacted carboxylic acid or by analyzing aliquots of the polymer by ¹H NMR.

  • After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Precipitate the functionalized polymer by adding the filtrate to an excess of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with fresh diethyl ether.

  • Redissolve the polymer in a minimal amount of DCM and re-precipitate into diethyl ether to further remove impurities.

  • Dry the final product under vacuum.

  • Characterize the modified polymer using ¹H NMR and FTIR to confirm the presence of the ester linkage and the attached functional group.

ParameterValueReference
Reactants p(MHMA), R-COOH, DCC, DMAP[1]
Solvent Anhydrous DMF[1]
Temperature 0°C to Room Temperature[1]
Reaction Time 24-48 hours[1]
Molar Ratio (OH:R-COOH:DCC:DMAP) 1 : 1.5 : 2 : 0.2[1]
Yield > 80% (typically)Adapted from similar systems

Table 1: Typical reaction conditions for the esterification of p(MHMA) using DCC/DMAP coupling.

Click Chemistry: Azide-Alkyne Cycloaddition

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate no byproducts.[4][5][6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example and can be used to functionalize p(MHMA) after introducing either an azide (B81097) or an alkyne handle.[7]

This protocol involves a two-step process: first, the installation of an azide or alkyne group onto the p(MHMA) backbone, followed by the CuAAC reaction with a corresponding alkyne- or azide-functionalized molecule.

Step 1: Introduction of an Azide Handle

Materials:

Procedure (Azidation):

  • Dissolve p(MHMA) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0°C.

  • Add triethylamine (1.5 equivalents per hydroxyl group).

  • Slowly add 2-bromoisobutyryl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Precipitate the resulting polymer, poly(Methyl 2-((2-bromo-2-methylpropanoyl)oxy)methyl)acrylate), by adding the reaction mixture to cold water.

  • Collect and dry the polymer.

  • Dissolve the bromo-functionalized polymer in anhydrous DMF and add sodium azide (3 equivalents per bromo group).

  • Heat the reaction to 60°C and stir for 24 hours.

  • Cool the reaction mixture and precipitate the azido-functionalized polymer, p(MHMA-N₃), in water.

  • Purify the polymer by dialysis against deionized water and lyophilize.

Step 2: CuAAC "Click" Reaction

Materials:

  • Azido-functionalized p(MHMA) (p(MHMA-N₃))

  • Alkyne-functionalized molecule (e.g., propargyl-PEG, alkyne-drug conjugate)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) and sodium ascorbate (B8700270)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • DMF/water mixture

Procedure (CuAAC):

  • Dissolve p(MHMA-N₃) and the alkyne-functionalized molecule (1.2 equivalents per azide group) in a DMF/water mixture.

  • Degas the solution by bubbling with argon or nitrogen for 20 minutes.

  • In a separate vial, prepare the catalyst solution by adding CuBr (0.1 equivalents) and PMDETA (0.1 equivalents) to deoxygenated DMF/water. If using CuSO₄/sodium ascorbate, add CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents).

  • Add the catalyst solution to the polymer solution under an inert atmosphere.

  • Stir the reaction at room temperature for 24 hours.

  • Expose the reaction to air to quench the reaction.

  • To remove the copper catalyst, pass the solution through a column of basic alumina (B75360) or dialyze against a solution of EDTA, followed by dialysis against deionized water.

  • Lyophilize the purified polymer conjugate.

  • Confirm the successful conjugation by ¹H NMR and FTIR spectroscopy.

ParameterValueReference
Reactants (Click) p(MHMA-N₃), Alkyne-molecule, Cu(I) source, Ligand[7]
Solvent DMF/Water[7]
Temperature Room Temperature[7]
Reaction Time 24 hours[7]
Molar Ratio (N₃:Alkyne:Cu(I):Ligand) 1 : 1.2 : 0.1 : 0.1[7]
Yield > 90% (typically)[7]

Table 2: Typical reaction conditions for the CuAAC click reaction on azido-functionalized p(MHMA).

Applications in Drug Delivery

Modified p(MHMA) can be utilized to create sophisticated drug delivery systems, such as polymer-drug conjugates, stimuli-responsive hydrogels, and targeted nanoparticles.

Polymer-Drug Conjugates

Directly conjugating a drug to the polymer backbone can improve its solubility, stability, and pharmacokinetic profile. The esterification and click chemistry protocols described above are directly applicable for creating polymer-drug conjugates.

Stimuli-Responsive Hydrogels

Hydrogels are cross-linked polymer networks that can absorb large amounts of water.[8][9][10][11] By incorporating stimuli-responsive moieties, "smart" hydrogels can be designed to release a therapeutic payload in response to specific environmental triggers like pH or temperature.[8][12]

The tumor microenvironment is often characterized by a lower pH compared to healthy tissues. A pH-sensitive linker can be introduced between the p(MHMA) backbone and a drug. For instance, a hydrazone linkage can be formed by reacting a drug containing a ketone or aldehyde with a hydrazide-modified p(MHMA). This linkage is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of a tumor, releasing the drug.

Workflow for Creating a pH-Responsive Drug Delivery System

G cluster_0 Polymer Synthesis & Modification cluster_1 Drug Delivery & Release p(MHMA) p(MHMA) Hydrazide-p(MHMA) Hydrazide-p(MHMA) p(MHMA)->Hydrazide-p(MHMA) Hydrazide Functionalization Drug-p(MHMA) Conjugate Drug-p(MHMA) Conjugate Hydrazide-p(MHMA)->Drug-p(MHMA) Conjugate Drug Conjugation (pH-sensitive linker) Systemic Circulation\n(pH 7.4) Systemic Circulation (pH 7.4) Drug-p(MHMA) Conjugate->Systemic Circulation\n(pH 7.4) Administration Tumor Microenvironment\n(pH < 7.0) Tumor Microenvironment (pH < 7.0) Systemic Circulation\n(pH 7.4)->Tumor Microenvironment\n(pH < 7.0) EPR Effect Drug Release Drug Release Tumor Microenvironment\n(pH < 7.0)->Drug Release Linker Cleavage

Caption: Workflow for pH-responsive drug delivery.

Bioconjugation for Targeted Drug Delivery

To enhance the therapeutic efficacy and reduce off-target side effects, targeting ligands such as peptides, antibodies, or small molecules can be conjugated to the polymer.[13][14][15][16] These ligands can recognize and bind to specific receptors that are overexpressed on the surface of diseased cells.

Signaling Pathway Analogy for Targeted Delivery

The process of targeted drug delivery can be conceptually compared to a cellular signaling pathway, where the polymer conjugate acts as a ligand that initiates a "delivery cascade" upon binding to its target receptor.

G Targeting Ligand Targeting Ligand Polymer Backbone Polymer Backbone Targeting Ligand->Polymer Backbone Target Cell Receptor Target Cell Receptor Polymer Backbone->Target Cell Receptor Binding Drug Payload Drug Payload Drug Payload->Polymer Backbone Endocytosis Endocytosis Target Cell Receptor->Endocytosis Intracellular Drug Release Intracellular Drug Release Endocytosis->Intracellular Drug Release Therapeutic Effect Therapeutic Effect Intracellular Drug Release->Therapeutic Effect

References

Application Notes and Protocols for Emulsion Polymerization of Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functional acrylic monomer that incorporates a reactive primary hydroxyl group. This feature makes polymers derived from MHMA, herein referred to as poly(MHMA), particularly attractive for biomedical applications, including drug delivery systems, biocompatible coatings, and hydrogels. The pendant hydroxyl groups provide sites for further functionalization, such as the attachment of targeting ligands or therapeutic agents. Emulsion polymerization is a versatile and environmentally friendly technique to produce aqueous dispersions of poly(MHMA) nanoparticles. This document provides detailed protocols for the emulsion polymerization of MHMA, based on established procedures for structurally similar monomers such as methyl methacrylate (B99206) (MMA) and 2-hydroxyethyl methacrylate (HEMA), and discusses their potential applications in drug development.

Data Presentation: Anticipated Polymer Properties

Due to the limited availability of specific experimental data for the emulsion polymerization of MHMA, the following table summarizes the expected range of properties for poly(MHMA) nanoparticles based on data from similar acrylate (B77674) monomers like MMA and HEMA. These values should be considered as a general guideline and will vary depending on the specific reaction conditions.

PropertyAnticipated RangeCharacterization Method
Monomer Conversion (%)> 90Gravimetric Analysis
Particle Size (nm)50 - 200Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Molecular Weight (Mw, kDa)50 - 500Gel Permeation Chromatography (GPC)
Zeta Potential (mV)-20 to -50Electrophoretic Light Scattering

Experimental Protocols

This section outlines a detailed protocol for the synthesis of poly(MHMA) nanoparticles via emulsion polymerization.

Materials:

  • This compound (MHMA), inhibitor-free

  • Potassium persulfate (KPS), initiator

  • Sodium dodecyl sulfate (B86663) (SDS), surfactant

  • Sodium bicarbonate (NaHCO₃), buffer

  • Deionized (DI) water

  • Nitrogen gas (N₂)

  • Methanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet

  • Dropping funnel

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the reflux condenser, mechanical stirrer, and nitrogen inlet/outlet. Place the flask in the heating mantle.

  • Initial Charge: To the flask, add 200 mL of deionized water, 0.5 g of sodium dodecyl sulfate (SDS), and 0.1 g of sodium bicarbonate.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 30 minutes while stirring gently to remove any dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the reaction mixture to 70°C.

  • Initiator Addition: Once the temperature has stabilized, add 0.2 g of potassium persulfate (KPS) dissolved in 10 mL of deionized water to the flask.

  • Monomer Feed: In a separate beaker, prepare the monomer pre-emulsion by mixing 20 g of MHMA with 50 mL of deionized water and 0.2 g of SDS. Add this pre-emulsion to the dropping funnel.

  • Polymerization: Slowly add the monomer pre-emulsion to the reaction flask over a period of 2 hours.

  • Reaction Completion: After the monomer addition is complete, continue stirring the reaction mixture at 70°C for an additional 2 hours to ensure high monomer conversion.

  • Cooling: Turn off the heating mantle and allow the latex to cool down to room temperature.

  • Purification: The resulting poly(MHMA) latex can be purified by dialysis against deionized water for 48 hours to remove unreacted monomer, surfactant, and initiator residues. Alternatively, the polymer can be precipitated by adding the latex to an excess of methanol, followed by filtration and drying in a vacuum oven.

Visualization of Experimental Workflow and a Relevant Biological Pathway

experimental_workflow Experimental Workflow for Emulsion Polymerization of MHMA cluster_preparation Preparation cluster_reaction Polymerization cluster_post_reaction Post-Reaction reactor_setup 1. Reactor Setup initial_charge 2. Initial Charge (Water, SDS, NaHCO3) reactor_setup->initial_charge purge 3. Nitrogen Purge initial_charge->purge heating 4. Heat to 70°C purge->heating initiator_add 5. Add Initiator (KPS) heating->initiator_add monomer_feed 6. Monomer Pre-emulsion Feed (MHMA, Water, SDS) initiator_add->monomer_feed polymerization 7. Polymerize for 2h monomer_feed->polymerization completion 8. Stir for 2h polymerization->completion cooling 9. Cool to Room Temp. completion->cooling purification 10. Purification (Dialysis or Precipitation) cooling->purification characterization Characterization (DLS, GPC, etc.) purification->characterization

Caption: Experimental Workflow for MHMA Emulsion Polymerization.

signaling_pathway Receptor-Mediated Endocytosis of Functionalized Poly(MHMA) Nanoparticles cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np Functionalized Poly(MHMA) Nanoparticle binding 1. Ligand-Receptor Binding np->binding receptor Cell Surface Receptor receptor->binding vesicle 2. Clathrin-Coated Vesicle Formation binding->vesicle early_endosome 3. Early Endosome vesicle->early_endosome late_endosome 4. Late Endosome (pH decrease) early_endosome->late_endosome lysosome 5. Lysosome (Drug Release/Degradation) late_endosome->lysosome drug_release Released Drug lysosome->drug_release cellular_target Cellular Target (e.g., Nucleus, Ribosomes) drug_release->cellular_target

Caption: Receptor-Mediated Endocytosis Pathway.

Applications in Drug Development

The hydrophilic nature and the presence of reactive hydroxyl groups make poly(MHMA) nanoparticles highly suitable for various applications in drug development.

  • Drug Delivery: The nanoparticles can be loaded with hydrophobic drugs, which partition into the polymer core during emulsion polymerization or are absorbed post-synthesis. The hydroxyl groups on the surface can be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, such as tumor cells.[1] This targeted approach can enhance therapeutic efficacy and reduce side effects.[1][2] The release of the encapsulated drug can be triggered by the physiological environment, such as the lower pH within endosomes and lysosomes of cancer cells.[3]

  • Bioconjugation: The pendant hydroxyl groups provide a convenient handle for covalent attachment of a wide range of molecules, including proteins, peptides, and nucleic acids. This allows for the creation of sophisticated bioconjugates for therapeutic and diagnostic purposes.

  • Tissue Engineering: Poly(MHMA) can be used to create hydrogels and scaffolds for tissue regeneration. The hydrophilicity of the polymer promotes cell adhesion and proliferation, while the mechanical properties can be tuned by controlling the crosslinking density.

  • Biocompatible Coatings: The hydrophilic surface of poly(MHMA) can reduce non-specific protein adsorption, making it an excellent material for coating medical devices and implants to improve their biocompatibility and reduce the risk of biofouling.[3]

Conclusion

Emulsion polymerization is a robust and scalable method for producing poly(MHMA) nanoparticles with controlled size and surface functionality. The resulting hydroxyl-functionalized nanoparticles have significant potential in various areas of drug development, from targeted drug delivery to tissue engineering. The protocols and information provided herein offer a solid foundation for researchers to explore the synthesis and application of this promising polymer. Further optimization of the polymerization conditions and in-depth characterization will be crucial for tailoring the properties of poly(MHMA) nanoparticles for specific biomedical applications.

References

Application Notes: Solution Polymerization of Methyl 2-(hydroxymethyl)acrylate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functional monomer featuring both an acrylate (B77674) ester and a primary hydroxymethyl group.[1] This dual functionality makes it a valuable building block for the synthesis of advanced polymers with tailored properties. Solution polymerization is a versatile and widely used method for producing polymers where the monomer is dissolved in a suitable non-reactive solvent along with an initiator.[2][3] This technique offers excellent control over the reaction heat and viscosity, which is particularly advantageous for exothermic polymerization processes.[2][4] The resulting polymer, poly(this compound) or poly(MHMA), remains dissolved in the solvent, making it suitable for applications where it can be used directly in solution, such as in coatings and adhesives.[5]

The presence of the pendant hydroxymethyl group in poly(MHMA) imparts hydrophilicity and provides a reactive site for further chemical modification. These characteristics make poly(MHMA) and its copolymers highly attractive for researchers, scientists, and drug development professionals. The properties are analogous to those of the well-studied poly(2-hydroxyethyl methacrylate) (PHEMA), which has found extensive use in biomedical applications such as soft contact lenses, drug delivery systems, and tissue engineering scaffolds.[6][7]

Key Applications in Research and Drug Development

  • Drug Delivery Systems: The hydrophilic nature of poly(MHMA) makes it a suitable candidate for creating hydrogels and nanoparticles for controlled drug release.[7][8] The hydroxyl groups can be used to conjugate drugs or targeting ligands, enabling the development of sophisticated drug delivery vehicles. Biodegradable polymeric nanoparticles have been extensively utilized for cancer therapeutics, and the material properties can be tailored to enhance drug delivery to tumors.[7]

  • Biomaterial Coatings: Poly(MHMA) solutions can be used to create biocompatible coatings for medical devices and implants. These coatings can improve wettability, reduce protein fouling, and enhance tissue integration.

  • Tissue Engineering Scaffolds: The ability to form crosslinked hydrogels makes poly(MHMA) a promising material for fabricating scaffolds that can support cell growth and tissue regeneration. The mechanical properties and biocompatibility are key advantages for such applications.[6]

  • High-Performance Adhesives: In its solution form, poly(MHMA) can be formulated into high-performance adhesives, particularly for biomedical applications where biocompatibility is essential.[1]

Advantages of Solution Polymerization for MHMA

  • Temperature Control: The solvent acts as a heat sink, allowing for effective dissipation of the heat generated during the exothermic polymerization, thus preventing autoacceleration (the Trommsdorff effect) at high monomer concentrations.[2][9]

  • Viscosity Management: The viscosity of the reaction mixture is significantly lower than in bulk polymerization, which facilitates stirring and ensures a homogeneous reaction environment.[2]

  • Solvent Influence on Kinetics: The choice of solvent can significantly influence the polymerization kinetics.[9] Polar protic solvents can enhance the polymerization rate of MHMA due to hydrogen bonding stabilization of the propagating radical species.[9]

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of MHMA

This protocol describes a general procedure for the synthesis of poly(MHMA) via free-radical polymerization in an organic solvent.

Materials and Reagents:

  • This compound (MHMA) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator[10][11]

  • Anhydrous organic solvent (e.g., Ethyl Acetate, Toluene, or Dimethylformamide - DMF)[2][9]

  • Inhibitor remover columns (e.g., basic alumina)

  • Precipitating solvent (e.g., cold methanol (B129727), diethyl ether, or hexane)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, magnetic stirrer)

Equipment:

  • Schlenk line or nitrogen inlet system

  • Heating mantle or oil bath with temperature controller

  • Magnetic stir plate

  • Rotary evaporator

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) system for molecular weight analysis[12]

  • FT-IR and NMR spectrometers for structural characterization

Procedure:

  • Monomer Purification: The MHMA monomer is typically supplied with an inhibitor (e.g., hydroquinone) to prevent spontaneous polymerization.[11] Pass the monomer through a column packed with an appropriate inhibitor remover immediately before use.

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a thermometer or thermocouple.

    • Place a magnetic stir bar in the flask.

    • Purge the entire system with nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Reagent Addition:

    • In the flask, dissolve a known amount of purified MHMA monomer in the chosen anhydrous solvent (e.g., a 20% w/v solution).

    • Add the initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the monomer). Stir the mixture at room temperature until the initiator is fully dissolved.

  • Polymerization:

    • Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 60-80 °C, depending on the initiator and solvent).[9]

    • Allow the reaction to proceed under constant stirring for a specified time (e.g., 6-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing the monomer conversion via techniques like NMR or gravimetry.

  • Termination and Polymer Isolation:

    • After the desired time or conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.

    • Concentrate the polymer solution using a rotary evaporator if necessary.

    • Precipitate the polymer by slowly pouring the concentrated solution into a large excess of a stirred, non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying:

    • Collect the precipitated polymer by filtration or decantation.

    • Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn), number-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).[12]

    • Confirm the chemical structure of the poly(MHMA) using ¹H NMR and FT-IR spectroscopy.

Data Summary

The selection of polymerization method and solvent significantly impacts the resulting polymer properties. The following table summarizes typical experimental data for the polymerization of MHMA.

Polymerization MethodSolventTemperature (°C)Time (hours)Conversion (%)Molecular Weight ( g/mol )Reference
Bulk Polymerization None651285-9015,000-25,000[9]
Solution Polymerization Ethyl Acetate601219-238,000-12,000[9]
Solution Polymerization Polar Protic System50-706-885-9520,000-35,000[9]

Note: "Polar Protic System" refers to solvents like ethanol-water mixtures, which can accelerate the polymerization rate through hydrogen bonding.[9]

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for the solution polymerization of MHMA.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Polymerization Reaction cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization Monomer MHMA Monomer Purify Inhibitor Removal (e.g., Alumina Column) Monomer->Purify Dissolve Dissolve Reagents in Solvent Purify->Dissolve Solvent Anhydrous Solvent Solvent->Dissolve Initiator Initiator (AIBN/BPO) Initiator->Dissolve Setup Assemble Glassware (N2 Atmosphere) Setup->Dissolve Polymerize Heat & Stir (e.g., 60-80 °C) Dissolve->Polymerize Terminate Cool Reaction & Expose to Air Polymerize->Terminate Precipitate Precipitate Polymer in Non-Solvent Terminate->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Under Vacuum Filter->Dry FinalPolymer Pure Poly(MHMA) Dry->FinalPolymer GPC GPC Analysis (Mw, Mn, PDI) FinalPolymer->GPC NMR NMR Analysis (Structure) FinalPolymer->NMR FTIR FT-IR Analysis (Functional Groups) FinalPolymer->FTIR

References

Application Notes and Protocols for Bioconjugation Strategies Using Polymers from Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and bioconjugation of polymers derived from Methyl 2-(hydroxymethyl)acrylate (MHMA). Poly(MHMA) is a versatile platform for bioconjugation due to the presence of pendant primary hydroxyl groups, which can be readily functionalized for the attachment of various biomolecules. This document outlines strategies for creating well-defined polymer-bioconjugate complexes for applications in drug delivery, diagnostics, and tissue engineering.

Introduction to Poly(MHMA) for Bioconjugation

This compound (MHMA) is a functional monomer that features both a polymerizable acrylate (B77674) group and a primary hydroxyl group. This dual functionality makes it an excellent candidate for the synthesis of well-defined polymers with pendant hydroxyl groups that can be used as anchor points for bioconjugation.[1] The resulting polymers, poly(MHMA), are analogous to the widely used poly(2-hydroxyethyl methacrylate) (PHEMA) and offer similar biocompatibility and hydrophilicity, making them suitable for biomedical applications.[2][3]

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are ideal for the synthesis of poly(MHMA) with controlled molecular weight, low dispersity, and defined end-groups.[1][4][5] This control over the polymer architecture is crucial for producing reproducible and effective bioconjugates.

Bioconjugation to poly(MHMA) can be achieved through two primary strategies:

  • "Grafting to": In this approach, the polymer is first synthesized and purified, and then the biomolecule is covalently attached to the pendant hydroxyl groups along the polymer backbone.[6]

  • "Grafting from": This method involves attaching an initiator to the biomolecule of interest, from which the MHMA monomers are then polymerized.[6]

This document will focus on the "grafting to" approach, which is often more practical for conjugating sensitive biomolecules.

Synthesis of Poly(MHMA) via Controlled Radical Polymerization

The synthesis of well-defined poly(MHMA) is the first critical step. Both RAFT and ATRP methods are presented below.

Protocol 1: Synthesis of Poly(MHMA) via RAFT Polymerization

RAFT polymerization is a versatile technique that allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1][7]

Experimental Protocol:

Materials:

  • This compound (MHMA), inhibitor removed

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide)

  • Schlenk flask and magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the MHMA monomer, RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight. A typical ratio is[8]:[9]:[0.2].

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C). The reaction time will vary depending on the target conversion (typically 4-24 hours).

  • Monitoring: The polymerization progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: To stop the reaction, cool the flask to room temperature and expose the mixture to air. Precipitate the polymer by adding the reaction solution to a large excess of a non-solvent (e.g., cold diethyl ether). Collect the polymer by filtration or centrifugation and dry it under vacuum.

Characterization: The resulting poly(MHMA) should be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and dispersity (Đ), and by ¹H NMR to confirm the polymer structure.

Protocol 2: Synthesis of Poly(MHMA) via ATRP

ATRP is another powerful technique for synthesizing well-defined polymers.[4][10]

Experimental Protocol:

Materials:

  • This compound (MHMA), inhibitor removed

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., anisole (B1667542) or DMF)

  • Schlenk flask and magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: Add the MHMA monomer, solvent, and ligand to a Schlenk flask.

  • Deoxygenation: Deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes.

  • Catalyst and Initiator Addition: In a separate glovebox or under a positive pressure of inert gas, add the CuBr catalyst and the EBiB initiator to the reaction flask.

  • Polymerization: Place the sealed flask in a preheated oil bath (e.g., 60 °C).

  • Termination and Purification: After the desired time, stop the polymerization by cooling and exposing the mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent and dry it under vacuum.

Characterization: As with the RAFT method, characterize the polymer by GPC and ¹H NMR.

Bioconjugation Strategies for Poly(MHMA)

The pendant hydroxyl groups of poly(MHMA) can be activated to react with various functional groups on biomolecules, such as amines, thiols, or carboxylic acids.

Activation of Hydroxyl Groups

A common method for activating hydroxyl groups for amine coupling is to convert them into a more reactive intermediate.

Protocol 3: Activation of Poly(MHMA) with p-Nitrophenyl Chloroformate

Materials:

  • Poly(MHMA)

  • p-Nitrophenyl chloroformate

  • Anhydrous pyridine (B92270)

  • Anhydrous solvent (e.g., DMF)

  • Dry glassware

Procedure:

  • Dissolve poly(MHMA) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-nitrophenyl chloroformate in anhydrous DMF.

  • Add anhydrous pyridine dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Precipitate the activated polymer in a suitable non-solvent (e.g., diethyl ether) and dry it under vacuum. The degree of activation can be determined by UV-Vis spectroscopy by measuring the absorbance of the released p-nitrophenolate at 400 nm after hydrolysis.

Conjugation of Proteins to Activated Poly(MHMA)

Protocol 4: "Grafting to" of a Protein to Activated Poly(MHMA)

Materials:

  • Activated poly(MHMA) (from Protocol 3)

  • Protein with accessible amine groups (e.g., Lysozyme, BSA)

  • Buffer solution (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Dissolve the activated poly(MHMA) in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Prepare a solution of the protein in the bicarbonate buffer.

  • Slowly add the activated polymer solution to the protein solution with gentle stirring. The molar ratio of activated polymer to protein should be optimized for the desired degree of conjugation.

  • Allow the reaction to proceed at 4 °C overnight with gentle agitation.

  • Purification: Remove the unreacted polymer and by-products by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: The resulting protein-polymer conjugate can be characterized by SDS-PAGE to visualize the increase in molecular weight, and by techniques like Size Exclusion Chromatography (SEC) with multi-angle light scattering (MALS) to determine the absolute molecular weight and conjugation ratio.[11] The biological activity of the conjugated protein should also be assessed using an appropriate assay.

Quantitative Data Summary

The following tables summarize typical data obtained from the synthesis and bioconjugation of hydroxyl-containing polymers, which can be used as a reference for experiments with poly(MHMA).

Table 1: Typical Results for Controlled Polymerization of Hydroxyl-Containing Acrylates

Polymerization MethodMonomerTarget Mn (kDa)Obtained Mn (kDa)Dispersity (Đ)Reference
RAFTHEMA109.81.15[12]
RAFTHEMA2019.51.20[12]
ATRPHEMA1514.21.18[13]
ATRPHEMA3028.51.25[13]

Table 2: Comparison of Bioconjugation Efficiency

PolymerBiomoleculeActivation MethodConjugation Efficiency (%)Reference
Poly(HEMA)LysozymeNHS-ester85[14]
Poly(DMAEMA-co-AEMA)TransferrinSPDP (thiol-disulfide)90-95
Poly(HEMA)GRGDS peptideCarbodiimide>90[10]

Visualizations

The following diagrams illustrate the key experimental workflows.

G cluster_synthesis Poly(MHMA) Synthesis Monomer MHMA Monomer Reaction_Setup Reaction Setup Monomer->Reaction_Setup Initiator Initiator Initiator->Reaction_Setup RAFT_Agent RAFT Agent RAFT_Agent->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Reaction_Setup->Deoxygenation Polymerization Polymerization (e.g., 70°C) Deoxygenation->Polymerization Purification Purification (Precipitation) Polymerization->Purification Poly_MHMA Poly(MHMA) Purification->Poly_MHMA

Caption: Workflow for Poly(MHMA) synthesis via RAFT polymerization.

G cluster_bioconjugation Bioconjugation Workflow Poly_MHMA Poly(MHMA) Activation Hydroxyl Activation Poly_MHMA->Activation Activation_Reagent Activation Reagent (e.g., p-Nitrophenyl Chloroformate) Activation_Reagent->Activation Activated_Polymer Activated Poly(MHMA) Activation->Activated_Polymer Conjugation Conjugation Reaction Activated_Polymer->Conjugation Biomolecule Biomolecule (e.g., Protein) Biomolecule->Conjugation Purification_Dialysis Purification (Dialysis) Conjugation->Purification_Dialysis Bioconjugate Poly(MHMA)-Bioconjugate Purification_Dialysis->Bioconjugate

Caption: "Grafting to" bioconjugation workflow for Poly(MHMA).

G cluster_characterization Characterization Techniques Polymer Polymer Characterization GPC GPC/SEC (Mn, Đ) Polymer->GPC NMR NMR (Structure) Polymer->NMR Conjugate Bioconjugate Characterization SDS_PAGE SDS-PAGE (MW Shift) Conjugate->SDS_PAGE MALS SEC-MALS (Absolute MW, Conjugation Ratio) Conjugate->MALS Activity_Assay Biological Activity Assay Conjugate->Activity_Assay

Caption: Key characterization techniques for polymers and bioconjugates.

References

Troubleshooting & Optimization

Challenges in the polymerization of hydroxyl-containing acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Polymerization of Hydroxyl-Containing Acrylates. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My polymerization reaction is not starting or is significantly delayed. What is the cause?

Answer: An extended induction period is almost always due to the presence of inhibitors.

  • Cause 1: Residual Inhibitor: Commercial acrylate (B77674) monomers are shipped with inhibitors like monomethyl ether of hydroquinone (B1673460) (MEHQ) or butylated hydroxytoluene (BHT) to prevent premature polymerization.[1][2] If not adequately removed, these will scavenge the initial radicals generated by your initiator, preventing polymerization until the inhibitor is consumed. For controlled polymerizations like ATRP or RAFT, removing the inhibitor is critical for good control.[3]

  • Solution 1: Remove the Inhibitor. Before your reaction, pass the monomer through a column of activated basic alumina (B75360) to remove phenolic inhibitors.[4][5] See Experimental Protocol 1 for a detailed procedure.

  • Cause 2: Dissolved Oxygen: Oxygen is a strong radical inhibitor and can delay the onset of polymerization.[6] Its presence is, however, essential for many common phenolic inhibitors (like MEHQ) to function effectively during storage.[6][7]

  • Solution 2: Degas Your Monomer. Before initiating the reaction, thoroughly degas the monomer and solvent mixture. This can be done through several freeze-pump-thaw cycles or by sparging with an inert gas like nitrogen or argon for 30-60 minutes.

  • Cause 3: Insufficient Initiator. The amount of initiator may be too low to overcome the residual inhibitor and oxygen.

  • Solution 3: Increase Initiator Concentration. While removing the inhibitor is the preferred method, in some free-radical polymerizations, you can overcome the induction period by adding extra initiator.[3] However, this can make it more difficult to control the polymer's molecular weight and may lead to a broader polydispersity.[3]

Question: My monomer polymerized in the storage bottle. Why did this happen and how can I prevent it?

Answer: Spontaneous polymerization during storage is a common and dangerous issue, often caused by improper storage conditions that deactivate the inhibitor system.

  • Cause 1: Oxygen Depletion. Phenolic inhibitors like MEHQ require dissolved oxygen to function as radical scavengers.[7][8] Storing the monomer under a fully inert atmosphere (e.g., nitrogen) for long periods will render the inhibitor useless and dramatically increase the risk of polymerization.[7]

  • Solution 1: Store Under Air. Always store inhibited monomers with an air headspace in the container. Never store under inert gas.[9]

  • Cause 2: Inhibitor Depletion. Over time, the inhibitor can be consumed.

  • Solution 2: Monitor Storage Time. Follow a strict "first-in-first-out" inventory principle. For extended storage (over 4 weeks), it may be advisable to replenish the dissolved oxygen.

  • Cause 3: High Temperature or UV Light. Heat and UV light can generate radicals, initiating polymerization at a rate that overwhelms the inhibitor.[8]

  • Solution 3: Proper Storage Location. Store monomers in a cool, dark place, away from direct sunlight and heat sources.[7] Use opaque or amber bottles.[8] Storage temperatures should ideally be below 35°C.[9]

  • Cause 4: Contamination. Contaminants such as dust, metal ions (e.g., rust), or peroxides can act as initiators.[1][8]

  • Solution 4: Use Clean Equipment. Use clean, dry glassware and stainless steel or carbon steel equipment for handling and storage.

Question: My final polymer is an insoluble gel, even at low conversion. What's happening?

Answer: The formation of insoluble polymers, or "gels," is a frequent challenge with hydroxyl-containing acrylates, often stemming from the monomer's purity or the reaction conditions.

  • Cause 1: Diacrylate Impurities. The most common cause is the presence of diacrylate cross-linkers (e.g., ethylene (B1197577) glycol diacrylate in 2-hydroxyethyl acrylate) in the monomer. These impurities, even at low levels, will create a cross-linked network, resulting in an insoluble gel.

  • Solution 1: Purify the Monomer. It is crucial to remove diacrylate impurities before polymerization. A recommended purification method involves extraction with hexane (B92381) from an aqueous solution of the monomer.[10]

  • Cause 2: Intermolecular Hydrogen Bonding. The hydroxyl groups can form strong intermolecular hydrogen bonds.[10][11] This leads to very high viscosity and, in bulk polymerizations, can result in extremely high molecular weight polymers that are physically cross-linked and insoluble in most common solvents.[11][12]

  • Solution 2: Use a Solvent. Performing the polymerization in a suitable solvent (solution polymerization) can disrupt hydrogen bonding and help maintain solubility.[10]

  • Cause 3: Chain Transfer to Polymer. At higher conversions, chain transfer to the polymer backbone can occur, leading to branching and, eventually, cross-linking.

  • Solution 3: Limit Conversion. Stop the polymerization at a lower monomer conversion before the gel effect becomes significant.

Question: I'm using ATRP, but my polymer has a high polydispersity (Đ > 1.5). How can I improve control?

Answer: Poor control in Atom Transfer Radical Polymerization (ATRP) can be traced to several factors related to the catalyst system and reaction conditions.

  • Cause 1: Insufficient Catalyst Concentration. At very low catalyst concentrations, the rate of deactivation of growing polymer chains is too slow compared to propagation, leading to uncontrolled, conventional radical polymerization. For example, in the sonoATRP of HEA, a copper concentration of only 50 ppm resulted in an uncontrolled reaction.[13]

  • Solution 1: Optimize Catalyst Loading. Increase the concentration of the copper catalyst complex. A typical starting point is a ratio of [Monomer]:[Initiator]:[Cu(I)]:[Ligand] = 100:1:1:2.[9]

  • Cause 2: Inappropriate Reaction Conditions. Hydroxyl-containing monomers are highly polar and can have complex interactions with the catalyst. Conditions suitable for other methacrylates may not work for their hydroxyl-functionalized counterparts. For instance, bulk ATRP of 2-hydroxyethyl methacrylate (B99206) (HEMA) under conditions similar to those for HEA can lead to a violent reaction and poor control (Đ = 1.5).[14]

  • Solution 2: Optimize Solvents and Temperature. Use a mixed solvent system to maintain solubility and modulate catalyst activity. For HEMA, a mixture of methyl ethyl ketone (MEK) and 1-propanol (B7761284) has been shown to be effective.[14] Lowering the reaction temperature can also improve control.[14]

  • Cause 3: Impurities. As with any controlled polymerization, impurities in the monomer, solvent, or from the atmosphere (oxygen) can interfere with the catalyst and lead to loss of control.

  • Solution 3: Rigorous Purification and Degassing. Ensure all components are thoroughly purified and degassed before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions involving the hydroxyl group during polymerization?

The hydroxyl group is generally stable under radical polymerization conditions. However, it can participate in other reactions:

  • Hydrogen Bonding: The most significant effect of the hydroxyl group is its ability to form hydrogen bonds. This can increase monomer viscosity and influence polymerization kinetics.[15][16]

  • Michael Addition: Under basic or nucleophilic (non-radical) conditions, the hydroxyl group can react with the acrylate double bond in a Michael-type addition reaction. This can lead to the formation of oligo(ether-ester)s instead of the desired polyacrylate.[17]

  • Reaction with Isocyanates: The hydroxyl group provides a reactive site for post-polymerization modification, for example, by reacting with isocyanates to form polyurethanes.[18]

Q2: Should I use ATRP or RAFT for polymerizing hydroxyl-containing acrylates?

Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) are powerful techniques for the controlled polymerization of these monomers. The choice depends on the specific requirements of your application.

FeatureRAFT (Reversible Addition-Fragmentation Chain-Transfer)ATRP (Atom Transfer Radical Polymerization)
Mechanism Degenerative chain transfer process using a RAFT agent (CTA).Reversible redox process using a transition metal catalyst (typically copper).
Advantages - Metal-free final polymer (crucial for biomedical uses).- High tolerance to impurities and a wide range of monomers/solvents.- High precision in controlling polymer architecture, especially for block copolymers.- Well-established protocols are widely available.
Disadvantages - RAFT agents can be expensive and require careful selection for the specific monomer.- Potential for color in the final polymer from the RAFT agent.- Requires removal of the metal catalyst post-polymerization.- More sensitive to oxygen and impurities.
Best For... Applications where metal contamination is a concern and robustness is required.Applications requiring high-precision block copolymers where catalyst removal is feasible.
Q3: How does water affect the polymerization of hydroxyl-containing acrylates?

Water can have a significant impact. In ATRP, the addition of water can lead to a much more rapid polymerization. While this can be beneficial, for some monomers it may result in a loss of control and high polydispersity. In conventional radical polymerization, the presence of water can shorten the induction period.[14] Furthermore, since these monomers are often hydrophilic, the resulting polymers can absorb water to form hydrogels.[10][11]

Data & Tables

Table 1: Troubleshooting Summary
ProblemLikely Cause(s)Recommended Solution(s)
No Polymerization Inhibitor (MEHQ, BHT), Dissolved OxygenPurify monomer via alumina column; Degas reaction mixture (freeze-pump-thaw or inert gas sparge).
Premature Polymerization Inhibitor deactivation (no O₂), High temp, UV lightStore under air (not inert gas); Keep cool (<35°C) and dark.
Insoluble Gel Formation Diacrylate impurities, Hydrogen bondingPurify monomer to remove cross-linkers; Use a solvent to disrupt H-bonds; Limit conversion.
High Polydispersity (ATRP) Low catalyst concentration, Wrong solvent/tempOptimize [M]:[I]:[Cu] ratio; Use polar/mixed solvents; Lower reaction temperature.
Table 2: Example Conditions for Controlled Polymerization of Hydroxy-Acrylates
MonomerPolymerization MethodConditionsMn ( g/mol )Đ (Mw/Mn)Reference
2-Hydroxyethyl Acrylate (HEA)ATRP (in water)[M]:[I]:[Cu]:[L] = 100:1:1:3, 90°C, 12h25,1001.24[9]
2-Hydroxyethyl Acrylate (HEA)ATRP (bulk)[M]:[I]:[Cu]:[L] = 100:1:1:2, 90°CVaries with conv.~1.2[9]
2-Hydroxypropyl Methacrylate (HPMA)ATRP (in methanol)20°CHigh conversion1.09
2-Hydroxypropyl Methacrylate (HPMA)ATRP (50/50 water/methanol)20°CHigh conversion1.17
M = Monomer, I = Initiator, Cu = Copper Catalyst, L = Ligand
Table 3: Effect of Inhibitor (BHT) Concentration on Polymerization Stress
Inhibitor (BHT) ConcentrationShrinkage Stress ReductionEffect on Degree of ConversionReference
0.05%No significant difference from controlNo significant difference
0.2%No significant difference from controlNo significant difference
0.5%~29% reductionNo significant difference
1.0%~29% reductionNo significant difference

Experimental Protocols

Protocol 1: Purification of 2-Hydroxyethyl Acrylate (HEA) to Remove Inhibitor

This protocol uses a basic alumina column to remove phenolic inhibitors like MEHQ. This should be performed immediately before use.

Materials:

  • 2-Hydroxyethyl acrylate (HEA) with inhibitor

  • Activated basic alumina

  • Glass chromatography column with a stopcock or a glass syringe with a frit

  • Cotton or glass wool

  • Collection flask (amber glass recommended)

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the alumina.

    • Dry-pack the column with activated basic alumina. A general rule is to use 10-20g of alumina for every 100 mL of monomer.[4]

    • Gently tap the side of the column to ensure the alumina is well-packed without air channels.

  • Purification:

    • Carefully pour or pipette the HEA monomer onto the top of the alumina bed. Do not disturb the surface.

    • Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure, as this can generate heat.

    • Collect the clear, inhibitor-free monomer in a clean, dry amber flask.

  • Post-Purification:

    • The purified monomer is now uninhibited and should be used immediately.

    • If not used within a few hours, it should be stored in a refrigerator and blanketed with air, not inert gas.

Protocol 2: General Procedure for ATRP of 2-Hydroxyethyl Acrylate (HEA) in Aqueous Solution

This protocol is a representative example for a controlled polymerization of HEA.

Materials:

  • Purified 2-Hydroxyethyl acrylate (HEA)

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) Bromide (CuBr) (Catalyst)

  • 2,2'-Bipyridine (bpy) (Ligand)

  • Deionized water (solvent)

  • Schlenk flask or sealed glass tube

  • Nitrogen or Argon source

Procedure:

  • Reactant Preparation: In a Schlenk flask, add CuBr (1 part) and bpy (3 parts).

  • Add Monomer and Solvent: Add the purified HEA monomer (100 parts) and deionized water (equal volume to monomer).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Initiation: Using a degassed syringe, add the initiator EBiB (1 part) to the frozen or cooled reaction mixture.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.[9]

  • Monitoring and Termination: Monitor the reaction by taking samples at timed intervals to analyze for conversion (via ¹H NMR or GC) and molecular weight (via GPC). To terminate the polymerization, cool the reaction mixture and expose it to air. This will oxidize the Cu(I) to Cu(II), quenching the reaction.

  • Purification: Dissolve the resulting polymer in a suitable solvent like DMF and pass it through a neutral alumina column to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent.

Visualizations

TroubleshootingWorkflow cluster_inhibition Problem: Inhibition cluster_gelation Problem: Gelation start Start Polymerization q1 Does the reaction start? start->q1 a1 Check for Inhibitor: Was monomer purified? q1->a1 No q2 Is an insoluble gel forming? q1->q2 Yes a2 Check for Oxygen: Was mixture degassed? a1->a2 Yes s1 Solution: Pass monomer through basic alumina column. a1->s1 No a2->q1 Yes, retry s2 Solution: Degas with N2 sparge or freeze-pump-thaw cycles. a2->s2 No a3 Check for Cross-linkers: Are diacrylate impurities present? q2->a3 Yes end_ok Successful Polymerization q2->end_ok No a4 Check Reaction Conditions: Is this a bulk polymerization? a3->a4 Unlikely s3 Solution: Purify monomer via hexane/water extraction. a3->s3 Likely a4->q2 No, retry s4 Solution: Switch to solution polymerization to reduce viscosity. a4->s4 Yes

Troubleshooting workflow for common polymerization issues.

ControlledPolymerizationChoice start Need to polymerize a hydroxyl-containing acrylate q1 Is the final application sensitive to metal contamination? (e.g., biomedical) start->q1 raft Choose RAFT Polymerization q1->raft Yes q2 Is high precision for block copolymers the top priority? q1->q2 No raft_pros Pros: - Metal-free - Tolerant to impurities - Wide monomer scope raft->raft_pros raft_cons Cons: - RAFT agent can be expensive - Potential color in polymer raft->raft_cons atrp Choose ATRP atrp_pros Pros: - Excellent control for block copolymers - Well-established protocols atrp->atrp_pros atrp_cons Cons: - Requires catalyst removal - Sensitive to oxygen atrp->atrp_cons q2->raft No q2->atrp Yes

Decision guide for selecting a polymerization method.

InhibitorMechanism cluster_storage During Storage (Correct) cluster_inert During Storage (Incorrect - Under Inert Gas) Radical Initiating Radical (R•) Oxygen Oxygen (O₂) Radical->Oxygen + O₂ Peroxy Peroxy Radical (ROO•) Oxygen->Peroxy Forms Inhibitor Inhibitor (MEHQ-H) Peroxy->Inhibitor + MEHQ-H Stable Stable Products Inhibitor->Stable Terminates Chain Radical2 Initiating Radical (R•) Monomer Monomer Radical2->Monomer + Monomer Inhibitor2 Inhibitor (MEHQ-H) (Ineffective without O₂) Radical2->Inhibitor2 No Reaction Polymerization Uncontrolled Polymerization! Monomer->Polymerization

Role of oxygen in the function of phenolic inhibitors.

References

Inhibition of premature polymerization of Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of Methyl 2-(hydroxymethyl)acrylate (MHMA) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization and why is it a concern for this compound (MHMA)?

A1: Premature polymerization is the unintended and uncontrolled conversion of MHMA monomers into long polymer chains, leading to an increase in viscosity, gel formation, or complete solidification. This is a significant concern as it can render the monomer unusable for experiments, clog equipment, and in some cases, lead to a dangerous exothermic reaction (a reaction that releases heat).[1][2][3]

Q2: What are the common causes of premature polymerization of MHMA?

A2: The primary triggers for the premature polymerization of MHMA, a type of acrylate (B77674) monomer, include:

  • Heat: Elevated temperatures can initiate the polymerization process.[4][5][6]

  • Light: Exposure to ultraviolet (UV) light can generate free radicals that start the polymerization chain reaction.[7]

  • Contamination: The presence of impurities, such as peroxides, dust, or certain metals, can act as initiators.[4][8]

  • Inhibitor Depletion: Insufficient levels of a polymerization inhibitor or the absence of oxygen (for certain inhibitors) can lead to spontaneous polymerization.[9][10]

Q3: What are inhibitors and how do they prevent the polymerization of MHMA?

A3: Inhibitors are chemical compounds added to monomers like MHMA to prevent spontaneous polymerization. They work by reacting with and deactivating free radicals that initiate the polymerization process.[9][11][12] Common inhibitors for acrylates include Monomethyl Ether Hydroquinone (MEHQ), Hydroquinone (HQ), and Phenothiazine (PTZ).[9][13] For many common inhibitors, the presence of dissolved oxygen is crucial for their effectiveness.[9][14]

Q4: How should I properly store my this compound (MHMA)?

A4: To ensure the stability of MHMA, it should be stored in a cool, dark, and dry place.[7][15] The recommended storage temperature is typically between 2-8°C.[16] It is also crucial to store the monomer in a container with a headspace of air, as oxygen is often required for the inhibitor to function correctly.[14] Do not store under an inert atmosphere like nitrogen unless specified otherwise for a particular inhibitor system.[14]

Q5: Can I remove the inhibitor from MHMA before my experiment?

A5: Yes, the inhibitor can be removed if it interferes with your experimental procedure. Common methods for inhibitor removal include distillation under reduced pressure or passing the monomer through an inhibitor-removal column.[11] However, it is critical to use the inhibitor-free monomer immediately, as it will be highly susceptible to polymerization.

Troubleshooting Guide

Problem: I have observed an increase in the viscosity of my MHMA.

Possible Cause Suggested Solution
Partial Polymerization An increase in viscosity is an early sign of polymerization.[7] If the viscosity change is minor, the monomer might still be usable for some applications, but it is best to use a fresh batch for critical experiments.
Improper Storage Review your storage conditions. Ensure the MHMA is stored at the recommended temperature (2-8°C) and away from light and heat sources.[16]
Inhibitor Depletion The inhibitor level may have decreased over time. If possible, have the inhibitor concentration analyzed. If it is low, the monomer should be discarded according to safety protocols.

Problem: My MHMA has turned cloudy or contains solid particles.

Possible Cause Suggested Solution
Advanced Polymerization Cloudiness or the presence of solids indicates that polymerization has progressed significantly.[7] The monomer is likely unusable and should be disposed of following your institution's hazardous waste guidelines.
Contamination The monomer may have been contaminated with an initiator. Review your handling procedures to prevent cross-contamination.

Problem: My MHMA polymerized during a reaction, even with an inhibitor present.

Possible Cause Suggested Solution
High Reaction Temperature The reaction temperature may have been too high, overpowering the inhibitor. Consider running the reaction at a lower temperature if possible.
Incompatible Reagents Some reagents can react with the inhibitor, rendering it ineffective. Review the compatibility of all components in your reaction mixture.
Insufficient Inhibitor for Reaction Conditions The standard inhibitor concentration may not be sufficient for your specific experimental conditions. Additional inhibitor may need to be added, but this should be done with caution as it can affect the reaction kinetics.

Data Presentation

Table 1: Common Inhibitors for Acrylate Monomers

InhibitorAbbreviationTypical ConcentrationOxygen RequirementNotes
Monomethyl Ether HydroquinoneMEHQ~1% in some commercial productsYesOne of the most common inhibitors for acrylates.[9][16]
HydroquinoneHQVariesYesEffective, but can be less soluble in some monomers.[9][17]
PhenothiazinePTZ100 - 500 ppmNoEffective at higher temperatures but can impart color.[7][9][13]
Butylated HydroxytolueneBHTVariesYesA common phenolic inhibitor.[7][18]

Table 2: Recommended Storage Conditions for MHMA

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermally initiated polymerization.[7][16]
Light Exposure Store in an opaque or amber container in the dark.Prevents UV light from initiating free-radical polymerization.[7]
Atmosphere Headspace of air (not inert gas)Provides the necessary oxygen for many common inhibitors to function.[14]
Moisture Keep container tightly sealed in a dry environment.Prevents hydrolysis and potential side reactions.[7]

Experimental Protocols

Protocol 1: Visual Inspection for Premature Polymerization

Objective: To perform a quick, routine check for signs of premature polymerization in stored MHMA.

Materials:

  • Sample of MHMA in its original container.

  • Clean, dry glass pipette or rod.

  • White background (e.g., a piece of paper).

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Methodology:

  • Work Area Preparation: Ensure you are working in a well-ventilated area, such as a fume hood.

  • Visual Check for Clarity: Place the MHMA container against a white background. Observe the liquid for any signs of cloudiness, haziness, or solid precipitates. The liquid should be clear.

  • Viscosity Check:

    • Carefully open the container.

    • Insert a clean, dry glass pipette or rod into the liquid.

    • Slowly withdraw the pipette/rod and observe how the liquid flows off.

    • Compare the flow to that of a fresh, unpolymerized sample if available. A noticeable thickening or stringiness indicates an increase in viscosity.

  • Recording Observations: Note any changes in appearance or viscosity in your lab notebook.

  • Container Resealing: Tightly reseal the container to prevent moisture and oxygen ingress (beyond the headspace).

  • Storage: Return the container to the recommended storage conditions (cool, dark, and dry).

Visualizations

Caption: Free-radical polymerization and the role of inhibitors.

Troubleshooting_Workflow Troubleshooting Premature Polymerization of MHMA Start Observe Issue with MHMA Check_Viscosity Increased Viscosity? Start->Check_Viscosity Check_Appearance Cloudy or Solids? Check_Viscosity->Check_Appearance No Review_Storage Review Storage Conditions (Temp, Light, Air) Check_Viscosity->Review_Storage Yes Review_Handling Review Handling Procedures (Contamination) Check_Appearance->Review_Handling No Discard Discard Monomer Check_Appearance->Discard Yes Use_Caution Use with Caution or Use Fresh Batch Review_Storage->Use_Caution Fresh_Batch Use Fresh Batch Review_Handling->Fresh_Batch Prevention_Logic Preventative Measures for MHMA Stability cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_inhibition Inhibition System Stable_MHMA Stable MHMA Proper_Storage Proper Storage Proper_Storage->Stable_MHMA Cool Cool (2-8°C) Proper_Storage->Cool Dark Dark Proper_Storage->Dark Dry Dry Proper_Storage->Dry Correct_Handling Correct Handling Correct_Handling->Stable_MHMA Avoid_Contamination Avoid Contamination Correct_Handling->Avoid_Contamination Minimize_Exposure Minimize Exposure to Heat/Light Correct_Handling->Minimize_Exposure Adequate_Inhibition Adequate Inhibition Adequate_Inhibition->Stable_MHMA Sufficient_Inhibitor Sufficient Inhibitor Adequate_Inhibition->Sufficient_Inhibitor Presence_of_Oxygen Presence of Oxygen (for MEHQ, etc.) Adequate_Inhibition->Presence_of_Oxygen

References

Technical Support Center: Purification of Methyl 2-(hydroxymethyl)acrylate (MHMA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-(hydroxymethyl)acrylate (MHMA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of MHMA monomer.

Problem: Monomer polymerizes during distillation.

Possible Cause:

  • High temperature: MHMA is thermally sensitive and can polymerize at elevated temperatures.[1]

  • Insufficient inhibitor: The concentration of the inhibitor (like MEHQ or BHT) may be too low to prevent polymerization at distillation temperatures.

  • Presence of contaminants: Impurities from the synthesis process can sometimes initiate polymerization.

Solution:

  • Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point. A boiling point of 71-72 °C at 2 Torr has been reported.[1]

  • Add an Inhibitor: Ensure an appropriate inhibitor, such as MEHQ (monomethyl ether hydroquinone) or BHT (butylated hydroxytoluene), is present in the distillation flask.[2][3]

  • Maintain Low Temperature: Use a water bath for heating and ensure the temperature does not significantly exceed the boiling point of the monomer under the applied vacuum.

Problem: Low purity after extraction.

Possible Cause:

  • Incomplete extraction: The partitioning of MHMA between the aqueous and organic phases may be inefficient.

  • Emulsion formation: Formation of a stable emulsion can trap the product and impurities, leading to poor separation.

  • Co-extraction of impurities: Some synthesis byproducts, such as ether compounds, might have similar solubility profiles and be co-extracted.[1]

Solution:

  • Multiple Extractions: Perform multiple extractions with a suitable organic solvent like diethyl ether to ensure complete removal of the product from the aqueous phase.[1]

  • Brine Wash: To break emulsions and reduce the solubility of organic compounds in the aqueous layer, wash the organic phase with a saturated sodium chloride (brine) solution.[4]

  • Drying Agent: Thoroughly dry the organic phase with an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove dissolved water before concentrating the solvent.[4][5]

Problem: Product is a yellow oil after purification.

Possible Cause:

  • Presence of colored impurities: Some byproducts from the synthesis or degradation products can be colored.

  • Incomplete removal of inhibitor: Some inhibitors or their oxidation products can impart a yellow color.

  • Thermal degradation: Minor decomposition during distillation can lead to discoloration.

Solution:

  • Column Chromatography: For high-purity applications, column chromatography over silica (B1680970) gel can be effective in removing colored impurities. A mixture of benzene (B151609) and ethyl acetate (B1210297) (30/70) has been used as an eluent for similar compounds.[5]

  • Activated Carbon Treatment: Before distillation, treating the crude product with a small amount of activated carbon can help adsorb colored impurities.

  • Optimize Distillation: Ensure the distillation is performed quickly and at the lowest possible temperature to minimize thermal stress on the monomer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for MHMA monomer?

A1: MHMA should be stored at 2-8°C under an inert atmosphere, such as nitrogen, and protected from light.[2] It is crucial to store the monomer with an inhibitor like MEHQ or BHT to prevent spontaneous polymerization.[2][3]

Q2: What are the common impurities found in crude MHMA?

A2: Common impurities resulting from synthesis, particularly from the hydroxymethylation of acrylates, can include various ether compounds and polymeric materials.[1]

Q3: Can I use MHMA directly from the supplier without purification?

A3: For many applications, especially in polymerization, it is highly recommended to purify the monomer just before use. Commercial MHMA contains inhibitors to prevent polymerization during transport and storage. These inhibitors need to be removed as they can interfere with the desired polymerization reaction.

Q4: What analytical techniques are suitable for determining the purity of MHMA?

A4: The purity of MHMA can be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] NMR can confirm the chemical structure and identify proton signals characteristic of the monomer.[3]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2]
Appearance Colorless liquid[1][3]
Boiling Point 71-72 °C (at 2 Torr)[1]
Density 1.129 g/cm³[1][2]
Flash Point 90 °C[1]
Refractive Index n20/D 1.456[3]
Storage Temperature 2-8°C[2][3]

Experimental Protocols

Protocol 1: Purification by Extraction and Vacuum Distillation

This protocol is based on a common method for purifying hydroxyl-containing acrylates.

  • Extraction:

    • Dissolve the crude MHMA in deionized water.

    • Extract the aqueous solution multiple times with diethyl ether.

    • Combine the organic layers.

    • Wash the combined organic phase with a saturated brine solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the diethyl ether using a rotary evaporator at a low temperature.

  • Vacuum Distillation:

    • Add a small amount of a polymerization inhibitor (e.g., MEHQ or BHT) to the crude product.

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Apply a vacuum (e.g., 2 Torr) and gently heat the flask in a water bath.

    • Collect the fraction boiling at 71-72 °C.[1]

Protocol 2: Purification by Column Chromatography

This protocol is adapted from methods used for similar acrylate (B77674) monomers.[5]

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column to pack the stationary phase.

    • Equilibrate the column with the chosen eluent system.

  • Sample Loading:

    • Dissolve the crude MHMA in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with an appropriate solvent system. A mixture of benzene and ethyl acetate (30/70) has been reported for similar compounds.[5]

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal and Final Purification:

    • Combine the pure fractions containing MHMA.

    • Remove the solvent using a rotary evaporator.

    • For the highest purity, the product can be further purified by vacuum distillation as described in Protocol 1.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_extraction Extraction Method cluster_chromatography Chromatography Method cluster_final Final Purification start_ext Crude MHMA dissolve Dissolve in Water start_ext->dissolve extract Extract with Diethyl Ether dissolve->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter_ext Filter dry->filter_ext concentrate_ext Concentrate filter_ext->concentrate_ext distill Vacuum Distillation concentrate_ext->distill start_chrom Crude MHMA load Load on Silica Column start_chrom->load elute Elute with Solvent load->elute collect Collect Fractions (TLC) elute->collect concentrate_chrom Concentrate collect->concentrate_chrom concentrate_chrom->distill pure_product Pure MHMA distill->pure_product

Caption: General workflows for the purification of this compound.

Troubleshooting Logic for Polymerization During Distillation

TroubleshootingPolymerization problem Problem: Polymerization during Distillation cause1 High Temperature problem->cause1 cause2 Insufficient Inhibitor problem->cause2 cause3 Contaminants Present problem->cause3 solution1 Use Vacuum Distillation cause1->solution1 solution2 Add Polymerization Inhibitor (e.g., MEHQ, BHT) cause2->solution2 solution3 Pre-purify by Extraction or Chromatography cause3->solution3

Caption: Troubleshooting logic for preventing polymerization during distillation.

References

Technical Support Center: Optimizing Catalyst Systems for ATRP of Methyl 2-(hydroxymethyl)acrylate (MHMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Atom Transfer Radical Polymerization (ATRP) of Methyl 2-(hydroxymethyl)acrylate (MHMA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the ATRP of MHMA.

ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Polymerization Inhibited Monomer: Presence of inhibitor in the monomer.Purify the monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.[1]
Oxygen Presence: Incomplete deoxygenation of the reaction mixture.Ensure thorough deoxygenation of the monomer, solvent, and reaction flask by multiple freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period (e.g., 45 minutes).[2]
Inactive Catalyst: The Cu(I) activator has been oxidized to the Cu(II) deactivator.Use activators generated by electron transfer (AGET) or activators regenerated by electron transfer (ARGET) ATRP methods, which employ a reducing agent (e.g., tin(II) 2-ethylhexanoate, ascorbic acid, or glucose) to continuously regenerate the Cu(I) species.[1][2][3][4]
Low Catalyst Activity: The chosen ligand forms a less active catalyst complex for acrylate (B77674) polymerization.Select a more active ligand system. For acrylates, ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) are often effective.[1][5][6][7][8]
Initiator Inefficiency: The rate of initiation is slower than the rate of propagation.Choose an initiator with a structure that ensures a fast initiation rate. Ethyl 2-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBrP) are commonly used and effective initiators for acrylates.[1][9][10]
Poor Control Over Molecular Weight and High Polydispersity (PDI > 1.5) High Radical Concentration: The equilibrium between active and dormant species is shifted too far towards the active radicals, leading to termination reactions.- Increase the amount of deactivator (Cu(II) complex) at the beginning of the polymerization.- Use a less active catalyst system by choosing a different ligand.- Lower the reaction temperature to reduce the rate of propagation and termination.
Slow Deactivation: The deactivator complex is not efficiently capping the growing polymer chains.Ensure the appropriate ratio of ligand to copper is used. For many systems, a 1:1 or 2:1 ligand-to-copper ratio is optimal.[11] The choice of ligand also significantly impacts the deactivation rate.[12]
Side Reactions: The hydroxyl group of MHMA may interact with the catalyst or the growing polymer chain.Consider protecting the hydroxyl group prior to polymerization, although ATRP of similar hydroxy-functional monomers has been successful without protection.[13][14] Alternatively, optimize the solvent and temperature to minimize side reactions.
Insoluble Catalyst Complex Poor Ligand/Solvent Compatibility: The chosen ligand does not effectively solubilize the copper salt in the reaction medium.- Select a ligand with alkyl substituents to improve solubility in less polar solvents (e.g., 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)).[5]- Choose a solvent or solvent mixture that can dissolve both the monomer and the catalyst complex. For polar monomers like MHMA, solvents like DMF, DMSO, or mixtures including alcohols might be suitable.[10][15]
Reaction Stops at Low Conversion Catalyst Deactivation: Irreversible termination reactions lead to an accumulation of the Cu(II) deactivator, consuming the Cu(I) activator.Employ ARGET or AGET ATRP to continuously regenerate the active Cu(I) catalyst.[3][4]
Vitrification: The growing polymer becomes insoluble in the reaction medium, trapping the active chain ends.Use a suitable solvent to keep the polymer in solution throughout the polymerization.

Frequently Asked Questions (FAQs)

1. What is a good starting point for a catalyst system for MHMA ATRP?

A common and effective catalyst system for acrylates is CuBr complexed with a nitrogen-based ligand like PMDETA or Me6TREN.[1][5] A typical starting molar ratio of [Monomer]:[Initiator]:[Cu(I)]:[Ligand] would be in the range of 50:1:0.1:0.1 to 200:1:1:2. The optimal ratio will depend on the desired molecular weight and reaction rate.

2. Which initiator should I use for the ATRP of MHMA?

For acrylates, initiators that mimic the structure of the propagating radical are generally a good choice. Ethyl 2-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBrP) are widely used and have been shown to provide good control over the polymerization of various acrylates.[1][9][10]

3. What are the recommended solvents for MHMA ATRP?

Due to the polar nature of the hydroxyl group in MHMA, polar solvents are generally preferred. Dimethylformamide (DMF) has been successfully used for the ATRP of methyl acrylate.[6][8][10] Other potential solvents include dimethyl sulfoxide (B87167) (DMSO), or mixtures of organic solvents with alcohols like methanol (B129727) or 1-propanol.[2] The choice of solvent can also influence the catalyst activity and solubility.[15]

4. At what temperature should I conduct the polymerization?

The optimal temperature for ATRP depends on the monomer, catalyst system, and solvent. For acrylates, temperatures typically range from ambient temperature (25 °C) to 90 °C.[1][2][3][4] It is advisable to start with a moderate temperature (e.g., 50-70 °C) and optimize based on the observed reaction rate and control.

5. How can I minimize the amount of copper catalyst in my final polymer?

Techniques like ARGET (Activators Regenerated by Electron Transfer) and ICAR (Initiators for Continuous Activator Regeneration) ATRP are designed to use ppm levels of the copper catalyst.[3][4][16] These methods utilize a reducing agent or a conventional radical initiator, respectively, to continuously regenerate the active Cu(I) species, allowing for a significant reduction in the total amount of copper required.

Quantitative Data Summary

Table 1: Exemplary Reaction Conditions for ATRP of Acrylates

MonomerInitiatorCatalyst/Ligand[M]:[I]:[Cu]:[L]SolventTemp (°C)Time (h)M_n ( g/mol )PDI (M_w/M_n)Reference
Methyl Acrylate (MA)EBiBCuBr/PMDETA200:1:0.5:0.5Anisole603.710,2001.07[1]
Methyl Acrylate (MA)EBiBCuBr/TPEDA116:1:0.1:0.1Bulk801.59,7001.13[1]
n-Butyl Acrylate (nBA)EBiBCuCl₂/Me₆TREN/Glucose (ARGET)160:1:0.0078:0.03Anisole (20 vol%)804410,5001.47[1]
Lauryl Acrylate (LA)MBrPCuBr/dNbpy102:1:1:2Toluene906.7512,4001.26[1]
Methyl Acrylate (MA)MBrPCuBr₂/Me₆TREN (Continuous feeding)50:1:0.0025:0.005DMF6023,7001.15[6][8][10]

Experimental Protocols

General Procedure for ATRP of an Acrylate Monomer (adapted from[2])

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the copper catalyst (e.g., CuBr) and the ligand (e.g., PMDETA).

  • Deoxygenation: Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Addition of Monomer and Solvent: Add the degassed monomer (e.g., this compound, purified by passing through basic alumina) and degassed solvent to the flask via a degassed syringe.

  • Initiation: Place the flask in a thermostated oil bath at the desired temperature. After allowing the temperature to equilibrate, add the degassed initiator (e.g., EBiB) via a syringe to start the polymerization.

  • Sampling and Analysis: At timed intervals, take samples from the reaction mixture using a degassed syringe and quench the polymerization by exposing the sample to air. Analyze the samples for monomer conversion (e.g., by ¹H NMR or GC) and polymer molecular weight and polydispersity (by GPC).

  • Termination: After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it down. The polymer can then be purified by precipitation in a suitable non-solvent.

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification A Add Cu(I) Catalyst and Ligand C Deoxygenate (Freeze-Pump-Thaw) A->C B Add Degassed Monomer and Solvent D Set Temperature B->D C->B E Add Initiator D->E F Polymerization (Propagation) E->F G Take Samples for Analysis F->G H Terminate Reaction G->H I Purify Polymer (Precipitation) H->I J Characterize Polymer (NMR, GPC) I->J

Caption: A generalized experimental workflow for conducting an ATRP experiment.

Troubleshooting_Logic Start Polymerization Issue? NoPoly No/Poor Polymerization Start->NoPoly Yes PoorControl Poor Control (High PDI) Start->PoorControl Yes Inhibitor Check for Inhibitor NoPoly->Inhibitor Oxygen Improve Deoxygenation NoPoly->Oxygen Catalyst Check Catalyst Activity/Solubility NoPoly->Catalyst Initiator Verify Initiator Efficiency NoPoly->Initiator RadicalConc Adjust Radical Concentration PoorControl->RadicalConc Deactivation Optimize Deactivation (Ligand/Temp) PoorControl->Deactivation SideReactions Consider Side Reactions PoorControl->SideReactions

Caption: A logical flowchart for troubleshooting common ATRP issues.

References

Technical Support Center: Synthesis of poly(Methyl 2-(hydroxymethyl)acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of poly(Methyl 2-(hydroxymethyl)acrylate) (p(MHMA)).

Troubleshooting Guide

The synthesis of p(MHMA) can be influenced by several factors that may lead to undesired side reactions and product characteristics. This guide addresses common issues, their potential causes, and recommended solutions.

Table 1: Common Issues and Troubleshooting in p(MHMA) Synthesis

Symptom / Issue Potential Cause(s) Recommended Solution(s) Preventative Measures
Gel Formation / Cross-linking 1. Intermolecular Etherification: The hydroxyl groups of two polymer chains react to form an ether linkage, leading to a cross-linked network. This is often promoted by high temperatures. 2. Dimer Impurities in Monomer: The monomer may contain dimeric species with two acrylate (B77674) groups that act as cross-linkers. 3. High Polymerization Temperature: Can increase the rate of side reactions.1. Lower Reaction Temperature: Conduct the polymerization at the lowest feasible temperature to minimize etherification. 2. Purify Monomer: Use techniques like distillation to remove impurities before polymerization.[1] 3. Optimize Initiator Concentration: Use an appropriate initiator concentration to control the polymerization rate and heat generation.- Characterize monomer purity via NMR or GC-MS before use. - Perform polymerization in a controlled temperature environment.
High Polydispersity Index (PDI) 1. Chain Transfer Reactions: Transfer of the radical to the monomer, polymer, or solvent can lead to chains of varying lengths. 2. Slow Initiation: If the initiation rate is slow compared to the propagation rate, chains will start growing at different times.1. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. 2. Select a Suitable Initiator: Use an initiator that decomposes at a rate appropriate for the desired polymerization temperature.- Use controlled radical polymerization techniques like ATRP or RAFT for better control over molar mass and PDI.[2]
Low Polymer Yield 1. Inhibitor Presence: The monomer often contains inhibitors (like MEHQ) to prevent premature polymerization during storage.[3] 2. Oxygen Inhibition: Dissolved oxygen can scavenge radicals and inhibit polymerization.1. Remove Inhibitor: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor.[1] 2. Degas the Reaction Mixture: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization.- Always use freshly purified monomer. - Ensure a proper inert atmosphere is maintained throughout the reaction.
Inconsistent Reaction Kinetics 1. Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds, which may affect the reactivity of the monomer and the growing polymer chains.[4][5]1. Solvent Choice: The choice of solvent can influence the extent of hydrogen bonding. Protic solvents may compete for hydrogen bonding, while aprotic solvents may promote intramolecular hydrogen bonding.- Maintain consistent solvent and monomer concentrations between batches.
Formation of Side Products (e.g., lactones) 1. Intramolecular Cyclization: Although less common for this specific monomer, analogous hydroxyl-containing acrylates can undergo intramolecular cyclization to form lactones, especially under acidic conditions or during storage.[6]1. Control pH: Ensure the reaction and storage conditions are not acidic. 2. Proper Storage: Store the monomer and polymer in a cool, dry, and dark place.- Analyze the monomer for impurities before use. - Characterize the final polymer for the presence of unexpected functional groups using techniques like FTIR and NMR.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the polymerization of this compound?

A1: The most critical parameters are temperature, monomer purity, and the absence of oxygen. High temperatures can lead to side reactions like intermolecular etherification, resulting in gel formation.[7] Monomer impurities, such as dimers, can act as cross-linkers. Oxygen is a radical scavenger and will inhibit the polymerization, leading to low yields.

Q2: How can I minimize the risk of cross-linking in my p(MHMA) synthesis?

A2: To minimize cross-linking, it is crucial to use a purified monomer to remove any diacrylate impurities.[1] Additionally, conducting the polymerization at a lower temperature will reduce the likelihood of intermolecular etherification between the hydroxyl groups of the polymer chains.

Q3: Can the hydroxyl group of this compound participate in side reactions other than etherification?

A3: Yes, the hydroxyl group can potentially undergo transesterification with the methyl ester group of another monomer or polymer unit, especially at elevated temperatures or in the presence of certain catalysts.[8][9][10] This can lead to branching or changes in the polymer architecture.

Q4: What is the best way to purify the this compound monomer before polymerization?

A4: The monomer typically contains an inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ).[3] This can be removed by passing the monomer through a column filled with basic aluminum oxide.[1] Subsequent vacuum distillation can further purify the monomer, although care must be taken to avoid polymerization at elevated temperatures.

Q5: Are there specific analytical techniques that are particularly useful for identifying side reactions in p(MHMA) synthesis?

A5: Yes, Fourier-Transform Infrared Spectroscopy (FTIR) is useful for identifying the functional groups present in the polymer and can indicate the loss of hydroxyl groups or the formation of ether linkages. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly effective for detailed structural characterization and can help identify side products. Gel Permeation Chromatography (GPC) is essential for determining the molecular weight distribution (PDI), which can be broad if significant side reactions have occurred.

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound

This protocol describes a standard free radical polymerization in solution.

Materials:

  • This compound (MHMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

Procedure:

  • Monomer Purification: Pass MHMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified MHMA (e.g., 5 g) and AIBN (e.g., 0.05 g) in anhydrous DMF (e.g., 20 mL).

  • Degassing: Seal the flask and degas the solution by three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 6-24 hours).

  • Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, redissolve it in a small amount of DMF, and re-precipitate in cold methanol. Repeat this step two more times.

  • Drying: Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Characterization of Intermolecular Etherification by FTIR

This protocol outlines how to use FTIR to look for evidence of ether cross-linking.

Procedure:

  • Sample Preparation: Prepare a thin film of the p(MHMA) sample on a KBr pellet or use an ATR-FTIR setup.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Identify the broad peak corresponding to the O-H stretching of the hydroxyl groups, typically around 3400 cm⁻¹.

    • Identify the strong peak for the C=O stretching of the ester group, around 1720-1740 cm⁻¹.

    • Look for an increase in the intensity of the C-O-C stretching vibrations, typically in the 1000-1200 cm⁻¹ region, which may indicate the formation of ether linkages. A decrease in the relative intensity of the O-H peak compared to a reference peak (like the C=O peak) in a cross-linked sample versus a soluble sample can also be indicative of this side reaction.

Visualizations

Main_Reaction_Pathway Monomer This compound GrowingChain Growing Polymer Chain Monomer->GrowingChain Initiation Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Decomposition GrowingChain->GrowingChain Propagation Polymer poly(this compound) GrowingChain->Polymer Termination

Caption: Main reaction pathway for the free radical polymerization of this compound.

Side_Reaction_Etherification cluster_0 Two Polymer Chains Chain1 ...-CH2-C(CH2OH)(COOCH3)-... Crosslink Intermolecular Etherification (Side Reaction) Chain1->Crosslink Chain2 ...-CH2-C(CH2OH)(COOCH3)-... Chain2->Crosslink Product Cross-linked Polymer (...-CH2-C(CH2-O-CH2)(COOCH3)-...) Crosslink->Product

Caption: Intermolecular etherification as a side reaction leading to cross-linking.

Troubleshooting_Workflow Start Polymerization Issue Observed Issue What is the issue? Start->Issue Gel Gel Formation Issue->Gel Gelation HighPDI High PDI Issue->HighPDI Broad Molar Mass LowYield Low Yield Issue->LowYield Low Conversion CheckTemp Check Reaction Temperature Gel->CheckTemp CheckPurity Check Monomer Purity Gel->CheckPurity HighPDI->CheckPurity CheckInhibitor Check for Inhibitor and Oxygen LowYield->CheckInhibitor Solution1 Lower Temperature CheckTemp->Solution1 Solution2 Purify Monomer CheckPurity->Solution2 Solution3 Remove Inhibitor & Degas CheckInhibitor->Solution3

Caption: A logical workflow for troubleshooting common issues in p(MHMA) synthesis.

References

Controlling molecular weight distribution in Methyl 2-(hydroxymethyl)acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of molecular weight distribution during the polymerization of Methyl 2-(hydroxymethyl)acrylate (MHMA).

Frequently Asked Questions (FAQs)

Q1: Why is controlling the molecular weight distribution (MWD) of poly(MHMA) important?

A1: Controlling the molecular weight (MW) and molecular weight distribution (represented by dispersity, Đ or PDI) is crucial because these parameters significantly impact the final polymer's properties, including its mechanical strength, processability, rheological behavior, and performance in biomedical applications like drug delivery systems.[1][2] A narrow MWD (low Đ) indicates that the polymer chains are of similar length, leading to more predictable and uniform material properties.

Q2: What are the primary methods for achieving a narrow molecular weight distribution in MHMA polymerization?

A2: To achieve a narrow MWD, controlled/living radical polymerization (CLRP) techniques are preferred over conventional free radical polymerization.[3] The most effective methods for acrylate (B77674) monomers like MHMA are:

  • Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains, allowing for controlled growth.[4][5]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent (CTA) to mediate the polymerization, providing excellent control over MW and Đ.[6][7]

Q3: How does the pendant hydroxymethyl group in MHMA affect polymerization?

A3: The hydroxymethyl (-CH₂OH) group in MHMA increases the monomer's polarity and can form hydrogen bonds. This affects solvent selection, as the monomer and resulting polymer require polar or protic solvents for good solubility.[8][9] Care must be taken as the hydroxyl group can potentially participate in side reactions, especially at high temperatures, which could affect the final polymer structure.

Q4: What is the "gel effect" or "autoacceleration," and how does it affect MHMA polymerization?

A4: The gel effect, or autoacceleration, is a phenomenon observed in bulk or concentrated solution polymerizations where a sudden increase in polymerization rate and molecular weight occurs at higher conversions.[8] This is caused by reduced termination rates due to increased viscosity. This effect leads to a significant broadening of the molecular weight distribution.[8] To avoid this, it is recommended to conduct the polymerization in a more dilute solution.

Troubleshooting Guide

Problem 1: Broad Molecular Weight Distribution (High Dispersity, Đ > 1.3)

Possible CausesRecommended Solutions
Impurities in Monomer: Inhibitors or other impurities can interfere with the controlled polymerization mechanism.Purify the MHMA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor just before use.[10]
Incorrect Initiator/Catalyst/CTA Ratio: An improper ratio can lead to inefficient initiation or loss of control.Optimize the molar ratios of [Monomer]:[Initiator]:[Catalyst] for ATRP or [Monomer]:[CTA]:[Initiator] for RAFT. For acrylates, a lower catalyst concentration in ATRP can sometimes lead to higher dispersity.[1]
Oxygen Presence: Oxygen can terminate radical chains and deactivate the catalyst in ATRP.Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon or Nitrogen).[4][6]
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions and termination, leading to a loss of control.Lower the reaction temperature. Typical temperatures for ATRP of acrylates are between 60-90°C, while RAFT is often conducted at 60-70°C.[6][10]
Poor Solvent Choice: The solvent can affect the solubility of the polymer and the activity of the catalyst complex.Select a solvent in which the monomer, initiator, and resulting poly(MHMA) are all soluble. For the similar monomer HEMA, solvent mixtures like MEK/Methanol or DMF have been used.[4][5]

Problem 2: Bimodal or Multimodal Molecular Weight Distribution

Possible CausesRecommended Solutions
Slow Initiation: If initiation is slower than propagation, new chains are formed throughout the reaction, leading to a population of shorter chains and a multimodal distribution.Select an initiator that decomposes rapidly at the reaction temperature or has a structure that mimics the propagating polymer chain. For ATRP, ensure the initiator is sufficiently activated.
Chain Transfer Reactions: Unwanted chain transfer to monomer, polymer, or solvent can create new chains and broaden the MWD.Lower the reaction temperature to minimize chain transfer. Choose a solvent with a low chain transfer constant.
Loss of Chain-End Fidelity: The active chain-end functionality can be lost over time, preventing further controlled growth.For ATRP, adding a small amount of Cu(II) deactivator at the start of the reaction can help maintain control.[3] For RAFT, ensure a high CTA to initiator ratio.[11]

Problem 3: Polymerization Fails to Initiate or Proceeds to Low Conversion

Possible CausesRecommended Solutions
Ineffective Deoxygenation: Residual oxygen is a potent inhibitor.Improve the deoxygenation procedure. Perform at least three freeze-pump-thaw cycles for rigorous oxygen removal.[6]
Inactive Initiator or Catalyst: The initiator may have degraded, or the ATRP catalyst may be oxidized.Use a fresh, purified initiator. For ATRP, ensure the copper source is primarily in its active Cu(I) state or use a reducing agent in an ARGET or AGET ATRP setup.[4][10]
Monomer Contains Inhibitor: The storage inhibitor (like MEHQ) has not been fully removed.Repurify the monomer immediately before setting up the reaction.[10]
Reaction Temperature is Too Low: The initiator may not be decomposing at a sufficient rate.Increase the reaction temperature, but be mindful that higher temperatures can also lead to broader dispersity.[12]

Data on Controlled Polymerization of Acrylates

The following table summarizes typical conditions and results for the controlled polymerization of methyl acrylate (MA), a structural analog of MHMA, providing a starting point for experimental design.

Polymerization Method[M]:[I]:[Catalyst/CTA] RatioSolventTemp (°C)Resulting Mₙ ( g/mol )Resulting Đ (PDI)Reference
ATRP [MA]:[EBiB]:[CuBr]:[PMDETA] = 200:1:0.5Anisole (B1667542)6010,2001.07[10]
ARGET ATRP [BA]:[EBiB]:[Cu(II)]:[TPMA]:[Sn(EH)₂] = 156:1:0.01:0.03:0.05Anisole60~Theoretical1.15[10]
SARA ATRP [MA]:[HOBIB]:[CuBr₂]:[Me₆Tren] = 500:1:0.04:0.1ChlorobenzeneRT~Theoretical1.09[13]
RAFT [MMA]:[RAFT Agent]:[AIBN] (Varies)Benzene60Varies1.1 - 1.2[6]

Note: EBiB = ethyl 2-bromoisobutyrate, PMDETA = N,N,N',N'',N''-pentamethyldiethylenetriamine, BA = n-butyl acrylate, TPMA = tris(2-pyridylmethyl)amine, Sn(EH)₂ = tin(II) 2-ethylhexanoate, HOBIB = 2-hydroxyethyl α-bromoisobutyrate, Me₆Tren = tris[2-(dimethylamino)ethyl]amine, MMA = methyl methacrylate, AIBN = azobisisobutyronitrile.

Experimental Protocols

Protocol 1: ATRP of this compound

This protocol is adapted from procedures for other functional acrylates.[4][10]

  • Reagent Purification:

    • Pass MHMA through a column of basic alumina to remove the inhibitor.

    • Purify the copper(I) bromide (CuBr) by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and drying under vacuum.

    • Other reagents (initiator like ethyl 2-bromoisobutyrate, ligand like PMDETA, solvent) should be used as received at high purity or purified by standard methods.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part).

    • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to create an inert atmosphere.

    • In a separate vial, prepare a solution of MHMA (e.g., 200 parts), ethyl 2-bromoisobutyrate (1 part), PMDETA (0.5-1 part), and an appropriate solvent (e.g., anisole or DMF).

    • Deoxygenate this solution by bubbling with argon for 30 minutes.

  • Polymerization:

    • Using a gas-tight syringe, transfer the deoxygenated monomer solution to the Schlenk flask containing the CuBr catalyst.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).

    • Allow the polymerization to proceed, taking samples periodically via syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC).

  • Termination and Purification:

    • To stop the polymerization, open the flask to air and dilute the mixture with a suitable solvent like THF.

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold hexane (B92381) or diethyl ether), filter, and dry under vacuum.

Protocol 2: RAFT Polymerization of this compound

This protocol is based on general RAFT procedures for acrylates and methacrylates.[6][14]

  • Reagent Preparation:

    • Purify MHMA by passing it through a basic alumina column.

    • Select a suitable RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate) and initiator (e.g., AIBN or ACVA).

  • Reaction Setup:

    • In a reaction vessel (e.g., a Schlenk tube or ampule), combine the MHMA monomer, the chosen RAFT agent, the initiator, and a suitable solvent (e.g., 1,4-dioxane (B91453) or DMF). A typical ratio might be [Monomer]:[CTA]:[Initiator] of 200:1:0.1.

    • Seal the vessel and deoxygenate the mixture thoroughly using three freeze-pump-thaw cycles.[6]

  • Polymerization:

    • Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60-70°C).

    • Allow the reaction to proceed for the planned duration. Monitor kinetics by taking samples at timed intervals if the setup allows.

  • Termination and Purification:

    • Stop the polymerization by cooling the reaction to room temperature and exposing it to air.

    • Dilute the solution with a suitable solvent and precipitate the polymer into a non-solvent (e.g., cold diethyl ether).

    • The polymer can be further purified by redissolving and reprecipitating to remove any unreacted monomer and initiator fragments.

    • Dry the final polymer under vacuum.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Termination cluster_purification 4. Purification & Characterization p1 Purify Monomer (Remove Inhibitor) p2 Purify/Prepare Initiator, Catalyst, Ligand/CTA p1->p2 p3 Select & Dry Solvent p2->p3 r1 Add Reagents to Schlenk Flask p3->r1 r2 Deoxygenate Mixture (e.g., Freeze-Pump-Thaw) r1->r2 r3 Initiate Polymerization (Heat to Temp) r2->r3 a1 Take Aliquots to Monitor Conversion (NMR) & MWD (GPC) r3->a1 a2 Terminate Reaction (Cool & Expose to Air) a1->a2 u1 Remove Catalyst (Alumina Column) a2->u1 u2 Precipitate Polymer in Non-Solvent u1->u2 u3 Dry Final Polymer (Vacuum Oven) u2->u3

Caption: General experimental workflow for controlled radical polymerization.

G start Polymerization Result: Broad MWD (High Đ) q1 Was the monomer purified just before use? start->q1 a1 Action: Repurify monomer via alumina column to remove inhibitors. q1->a1 No q2 Was the system thoroughly deoxygenated? q1->q2 Yes s1_yes YES s1_no NO a1->q2 a2 Action: Improve deoxygenation. Use 3+ freeze-pump-thaw cycles. q2->a2 No q3 Is the reaction temperature too high? q2->q3 Yes s2_yes YES s2_no NO a2->q3 a3 Action: Lower temperature to reduce side reactions and termination. q3->a3 Yes end_node Re-evaluate initiator/ catalyst/CTA ratios and solvent choice. q3->end_node No s3_yes YES s3_no NO a3->end_node

Caption: Troubleshooting logic for a broad molecular weight distribution.

G cluster_init Initiation cluster_raft RAFT Equilibrium I Initiator (I) R Primary Radical (R•) I->R kd Pn_init Active Monomer (P₁•) R->Pn_init + Monomer (M) Pn Propagating Radical (Pₙ•) Pn_init->Pn + (n-1)M (Propagation, kp) CTA RAFT Agent (P-S-C(=S)-Z) Intermediate Intermediate Radical Pn->Intermediate + CTA Dormant Dormant Species (Pₙ-S-C(=S)-Z) Pn->Dormant kdeact Intermediate->Dormant Fragmentation R_cta Leaving Group Radical (R•) Dormant->Pn kact R_cta->Pn_init + Monomer (M)

Caption: Simplified mechanism of RAFT polymerization control.

References

Technical Support Center: Methyl 2-(hydroxymethyl)acrylate (MHMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the polymerization of Methyl 2-(hydroxymethyl)acrylate (MHMA).

Troubleshooting Guides

This section provides solutions to common problems that may arise during MHMA polymerization experiments, presented in a question-and-answer format.

Question 1: My MHMA polymerization is not initiating, or the initiation is significantly delayed. What are the possible causes and solutions?

Answer:

Failure to initiate or a long induction period in MHMA polymerization is a common issue, often related to the purity of the monomer and reagents. Several factors could be contributing to this problem:

  • Presence of Inhibitor: Commercial MHMA is typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent premature polymerization during storage. This inhibitor must be removed before polymerization.

  • Dissolved Oxygen: Oxygen can act as a radical scavenger, inhibiting free-radical polymerization.

  • Impure Monomer or Solvents: Other impurities in the monomer or solvents can also interfere with the initiation process.

Troubleshooting Steps:

  • Inhibitor Removal: Ensure the inhibitor has been effectively removed from the MHMA monomer. A common method is to pass the monomer through a column of activated basic alumina (B75360).[1][2][3]

  • Deoxygenation: De-gas the polymerization mixture by bubbling an inert gas (e.g., nitrogen or argon) through it or by subjecting it to several freeze-pump-thaw cycles.

  • Monomer and Solvent Purity: Use freshly purified monomer and high-purity, peroxide-free solvents. Ethers, for example, can form peroxides that may affect the reaction.[4]

Question 2: The polymerization of my MHMA is proceeding in an uncontrolled manner, leading to a very broad molecular weight distribution or gelation. What could be the cause?

Answer:

Uncontrolled polymerization and premature gelation are often due to issues with reaction conditions and the presence of certain impurities. The hydroxyl group in MHMA can participate in side reactions, and the Trommsdorff effect (autoacceleration) is common in bulk acrylate (B77674) polymerizations.[5]

  • High Initiator Concentration: Too much initiator can lead to a rapid, uncontrolled reaction and a broad molecular weight distribution.[6]

  • Presence of Water: Water can affect the polymerization kinetics of acrylates. While it can sometimes shorten the induction period, it may also influence the polymer's properties.

  • Divalent Metal Ion Contamination: Metal ions can act as catalysts or inhibitors, depending on their nature and concentration, leading to unpredictable polymerization behavior.

  • Autoacceleration (Trommsdorff Effect): In bulk or concentrated solution polymerizations, the viscosity of the medium increases as the reaction progresses. This slows down the termination reactions, leading to a rapid increase in the polymerization rate and molecular weight, which can result in gelation.[5]

Troubleshooting Steps:

  • Optimize Initiator Concentration: Reduce the initiator concentration to achieve a more controlled polymerization rate.

  • Control Water Content: Ensure all reagents and solvents are anhydrous, unless water is a deliberate component of the reaction system.

  • Use Clean Glassware: Use scrupulously clean glassware to avoid metal ion contamination.

  • Manage the Gel Effect:

    • Conduct the polymerization in a more dilute solution.

    • Use a chain transfer agent to control molecular weight.

    • Maintain a lower reaction temperature to moderate the polymerization rate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound (MHMA) and how can they affect my polymerization?

A1: Besides the added inhibitor (e.g., MEHQ), common impurities in MHMA can include:

  • Water: Can alter the polymerization kinetics.

  • Methacrylic Acid: Can arise from the hydrolysis of the ester group. Its acidity can interfere with certain polymerization techniques.

  • Formaldehyde (B43269): Can be a residual from the synthesis of MHMA. Formaldehyde can react with the polymer and affect its properties.

  • Oligomers: Small polymer chains that may have formed during storage. These can broaden the molecular weight distribution of the final polymer.

These impurities can lead to issues such as inconsistent reaction rates, altered polymer properties (e.g., molecular weight, thermal stability), and difficulty in achieving desired polymer architectures.

Q2: How does the presence of water specifically impact MHMA polymerization?

A2: The effect of water on acrylate polymerization can be complex. For methyl methacrylate, small amounts of water have been shown to shorten the induction period when using benzoyl peroxide as an initiator. However, it does not significantly alter the polymerization rate after the induction period. The presence of water can also affect the final properties of the polymer, such as its susceptibility to crazing. In the context of MHMA, the hydrophilic hydroxymethyl group may lead to different interactions with water compared to less functionalized acrylates, potentially influencing hydrogen bonding and the overall reaction kinetics.

Q3: Can formaldehyde impurity in MHMA affect the final polymer?

A3: Yes, formaldehyde is a reactive molecule that can potentially impact the polymerization and the final polymer. It can react with the hydroxyl group of MHMA or the resulting polymer, potentially leading to cross-linking or other side reactions. This could alter the mechanical and thermal properties of the poly(MHMA).

Q4: Is it always necessary to remove the inhibitor from MHMA before polymerization?

A4: For most free-radical polymerizations, especially controlled radical polymerization techniques like ATRP, the inhibitor must be removed. Inhibitors work by scavenging free radicals, which are necessary to initiate polymerization. Failure to remove the inhibitor will result in a long induction period or complete inhibition of the reaction.[7]

Q5: How can I confirm that the inhibitor has been successfully removed from my MHMA monomer?

A5: You can confirm the removal of phenolic inhibitors like MEHQ using a few methods:

  • Visual Inspection (for caustic wash): When washing with an aqueous base, the phenolic inhibitor will deprotonate and dissolve in the aqueous layer, often imparting a color. Continue washing until the aqueous layer is colorless.

  • Thin Layer Chromatography (TLC): Spot the purified monomer and a standard of the inhibitor on a TLC plate to check for the absence of the inhibitor spot in your purified sample.

  • UV-Vis Spectroscopy: Phenolic inhibitors have a characteristic UV absorbance. You can analyze a sample of the purified monomer to ensure the absence of this absorbance.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to confirm the absence of the inhibitor.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (MHMA) in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
=CH₂ (a)~6.2Singlet1H
=CH₂ (b)~5.8Singlet1H
-OCH₃~3.8Singlet3H
-CH₂OH~4.3Singlet2H
-OHVariableBroad Singlet1H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (MHMA) in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C=O~167
C=CH₂~140
=CH₂~126
-OCH₃~52
-CH₂OH~64

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Inhibitor Removal from MHMA using a Basic Alumina Column

This protocol describes the removal of phenolic inhibitors (e.g., MEHQ) from this compound using a basic alumina column.[1][2][3]

Materials:

  • This compound (containing inhibitor)

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool

  • Collection flask (e.g., round-bottom flask)

  • Anhydrous solvent (optional, e.g., dichloromethane)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column.

    • Fill the column approximately three-quarters full with activated basic alumina.

  • Monomer Application:

    • If the monomer is viscous, it can be diluted with a minimal amount of a dry, inert solvent.

    • Carefully add the MHMA to the top of the alumina column.

  • Elution and Collection:

    • Allow the monomer to pass through the alumina column under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Storage and Use:

    • The purified monomer should be used immediately as it is no longer stabilized.

    • If a solvent was used, it can be removed under reduced pressure, avoiding high temperatures.

Protocol 2: Bulk Polymerization of MHMA

This protocol provides a general procedure for the free-radical bulk polymerization of MHMA.

Materials:

  • Inhibitor-free this compound (MHMA)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Inert gas supply (Nitrogen or Argon)

  • Heating source with temperature control (e.g., oil bath)

  • Stirring mechanism (e.g., magnetic stir bar)

Procedure:

  • Reaction Setup:

    • Add the desired amount of inhibitor-free MHMA and a magnetic stir bar to the reaction vessel.

    • Add the calculated amount of initiator (e.g., 0.1-1 mol% relative to the monomer).

  • Deoxygenation:

    • Seal the reaction vessel and de-gas the mixture by bubbling with an inert gas for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.

  • Polymerization:

    • Immerse the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

    • Stir the reaction mixture for the specified duration. The viscosity will increase as the polymerization proceeds.

  • Termination and Isolation:

    • To stop the reaction, cool the vessel rapidly in an ice bath and expose the mixture to air.

    • Dissolve the resulting polymer in a suitable solvent (e.g., acetone (B3395972) or THF).

    • Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol (B129727) or hexane).

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Protocol 3: Quantification of Methacrylic Acid Impurity in MHMA by HPLC

This protocol outlines a method for quantifying methacrylic acid in an MHMA monomer sample using High-Performance Liquid Chromatography (HPLC).[8][9][10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile (B52724) is typically used. The exact gradient will depend on the specific column and system.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of methacrylic acid of a known concentration in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample of the MHMA monomer and dissolve it in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Inject the calibration standards and the MHMA sample onto the HPLC system.

    • Monitor the elution at a suitable wavelength for methacrylic acid (e.g., 210 nm).

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the methacrylic acid standards against their concentration.

    • Determine the concentration of methacrylic acid in the MHMA sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Troubleshooting_Initiation_Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem: Polymerization Fails to Initiate or is Delayed cause1 Inhibitor Present start->cause1 cause2 Dissolved Oxygen start->cause2 cause3 Monomer/Solvent Impurities start->cause3 solution1 Remove Inhibitor (e.g., Alumina Column) cause1->solution1 solution2 De-gas Mixture (N2 Purge or Freeze-Pump-Thaw) cause2->solution2 solution3 Purify Monomer and Solvents cause3->solution3 end Successful Initiation solution1->end Proceed with Polymerization solution2->end solution3->end

Caption: Troubleshooting workflow for MHMA polymerization initiation issues.

Experimental_Workflow_Inhibitor_Removal start Start: Inhibited MHMA prep_column Prepare Basic Alumina Column Pack with activated basic alumina start->prep_column load_monomer Load MHMA onto the column prep_column:f1->load_monomer elute_monomer Elute Monomer with gravity load_monomer->elute_monomer collect_monomer Collect Purified Inhibitor-Free MHMA elute_monomer->collect_monomer use_immediately Use Immediately for Polymerization collect_monomer->use_immediately end End use_immediately->end

Caption: Experimental workflow for inhibitor removal from MHMA.

References

Preventing cross-linking during linear polymerization of Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of Methyl 2-(hydroxymethyl)acrylate (MHMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve linear polymerization while avoiding unwanted cross-linking.

Troubleshooting Guides

This section addresses common problems encountered during the polymerization of MHMA.

Issue: My final poly(MHMA) is an insoluble gel. What happened?

Answer:

The insolubility of your polymer is the most common indicator of cross-linking. This compound is a monofunctional monomer, but its hydroxyl (-OH) group can participate in side reactions that create branches and, ultimately, a cross-linked network. This process is often referred to as gelation.[1][2][3]

Possible Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can promote side reactions, such as intermolecular transesterification or chain transfer to the polymer backbone, leading to branching.

    • Solution: Lower the polymerization temperature. For conventional free-radical polymerization, consider a temperature range of 50-70°C, depending on your initiator.

  • High Monomer Concentration (Bulk Polymerization): At high monomer concentrations and conversions, the viscosity of the reaction medium increases dramatically. This phenomenon, known as the autoacceleration or gel effect, slows down termination reactions, leading to a higher concentration of active radicals and an increased likelihood of side reactions.[4]

    • Solution: Perform the polymerization in a suitable solvent (solution polymerization) to maintain a lower viscosity and better dissipate heat.

  • Inappropriate Initiator Concentration: The concentration of the initiator affects both the polymerization rate and the final molecular weight.[5][6][7]

    • Too Low: Can lead to very long polymer chains that have a higher probability of entangling and cross-linking.

    • Too High: Can generate an excessive concentration of free radicals, potentially increasing the frequency of side reactions.

    • Solution: Optimize the initiator concentration. A good starting point is a molar ratio of monomer to initiator between 200:1 and 1000:1.

  • Chain Transfer Reactions: The hydroxyl group on MHMA can act as a site for chain transfer, where a growing polymer radical abstracts a hydrogen atom, creating a new radical on the polymer backbone. This new radical site can then initiate the growth of a new chain, forming a branched polymer that can lead to a cross-linked network.

    • Solution: Employ controlled radical polymerization (CRP) techniques like ATRP or RAFT. These methods maintain a very low concentration of active radicals at any given time, significantly suppressing termination and chain transfer side reactions.[8][9]

Troubleshooting Workflow: Insoluble Polymer Formation

Below is a logical workflow to diagnose and solve the issue of polymer gelation.

G cluster_start cluster_diagnosis Diagnosis cluster_solution Corrective Actions cluster_verification start Start: Polymer is Insoluble (Gel Formation) check_method Polymerization Method? start->check_method check_temp High Reaction Temperature? (>80°C) check_method->check_temp Controlled (ATRP/RAFT) sol_crp Switch to Controlled Radical Polymerization (ATRP/RAFT) check_method->sol_crp Free Radical check_conc High Monomer Concentration? (Bulk) check_temp->check_conc No sol_temp Lower Temperature (e.g., 60°C) check_temp->sol_temp Yes check_initiator Non-Optimal Initiator Concentration? check_conc->check_initiator No sol_conc Use Solution Polymerization (add solvent) check_conc->sol_conc Yes sol_initiator Adjust [M]:[I] Ratio (e.g., 500:1) check_initiator->sol_initiator Yes/Unsure end_node Verify: Synthesize Linear, Soluble Polymer check_initiator->end_node No, conditions seem optimal. Re-evaluate purity of reagents. sol_crp->end_node sol_temp->end_node sol_conc->end_node sol_initiator->end_node

Caption: Troubleshooting workflow for addressing insoluble polymer formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that causes cross-linking in MHMA polymerization?

The hydroxyl group in MHMA is the main cause. Potential cross-linking mechanisms include:

  • Hydrogen Abstraction (Chain Transfer): A growing radical chain can abstract a hydrogen atom from the hydroxymethyl group of another polymer chain. This creates a new radical center on the polymer backbone, which can initiate a new growing chain, leading to a branched structure.

  • Intermolecular Esterification: At higher temperatures, the hydroxyl group of one chain could potentially react with the ester group of another, forming a cross-link. This is less common in typical radical polymerization conditions but can be a concern.

  • Hydrogen Bonding Effects: While not a cross-linking reaction itself, strong hydrogen bonding between polymer chains can increase viscosity and promote the gel effect, which in turn facilitates other cross-linking side reactions.[10][11][12]

G cluster_mh cluster_poly cluster_pathways Potential Cross-linking Pathways cluster_result mh This compound (Contains -OH group) poly Radical Polymerization mh->poly ct Chain Transfer to -OH Group poly->ct ie Intermolecular Esterification (High Temp) poly->ie hb Hydrogen Bonding → Increased Viscosity poly->hb facilitates xl Cross-linked Network (Gel) ct->xl ie->xl hb->xl facilitates G cluster_setup cluster_process cluster_analysis n1 Setup Reaction: MHMA, Initiator, Solvent in Schlenk Flask n2 Degas Solution (Freeze-Pump-Thaw) n1->n2 n3 Polymerize under Inert Gas (e.g., 60°C, 8h) n2->n3 n4 Precipitate Polymer in Non-Solvent (Methanol) n3->n4 n5 Filter, Wash, and Dry Final Polymer n4->n5 n6 Characterize: Solubility, NMR, GPC n5->n6

References

Technical Support Center: Catalyst Removal from poly(Methyl 2-(hydroxymethyl)acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of catalysts from poly(Methyl 2-(hydroxymethyl)acrylate) (pMHA). The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during the purification of this hydroxyl-functionalized polymer.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the catalyst removal process for pMHA, particularly when synthesized via Atom Transfer Radical Polymerization (ATRP) using common copper-based catalysts.

Issue Possible Cause Recommended Solution
Polymer solution remains colored (blue/green) after initial purification. Incomplete removal of the copper catalyst complex. The hydroxyl groups on the polymer backbone can sometimes chelate with the copper catalyst, making it more difficult to remove.1. Repeat the purification step: Pass the polymer solution through a fresh column of neutral alumina (B75360) or silica (B1680970) gel. 2. Use a more effective adsorbent: Consider using a specialized ion-exchange resin designed for metal scavenging.[1] 3. Optimize solvent polarity: The rate of catalyst removal can be dependent on the solvent polarity. Increasing the polarity of the solvent may enhance the efficiency of removal by ion-exchange resins.[1]
Low polymer yield after precipitation. 1. Inappropriate solvent/anti-solvent system: The hydroxyl groups in pMHA increase its polarity, which can lead to some solubility in common anti-solvents. 2. Insufficient volume of anti-solvent: Not using a sufficient excess of the anti-solvent can result in incomplete precipitation.1. Select a less polar anti-solvent: If using methanol (B129727) as the anti-solvent, consider switching to a less polar option like cold diethyl ether or hexane (B92381). A solvent screen with small aliquots is recommended. 2. Increase the anti-solvent to solvent ratio: A higher volume of the anti-solvent will decrease the solubility of the polymer and promote precipitation. 3. Lower the temperature: Cooling the anti-solvent before and during precipitation can further reduce the solubility of the polymer.
Polymer precipitates as a sticky or oily mass instead of a fine powder. 1. Precipitation performed too quickly: Adding the polymer solution to the anti-solvent too rapidly can lead to the formation of a gummy agglomerate. 2. Inefficient stirring: Poor mixing during precipitation can result in localized areas of high polymer concentration.1. Slow, dropwise addition: Add the polymer solution to the vigorously stirred anti-solvent drop by drop. This allows for the rapid dispersion of the polymer solution and the formation of fine particles. 2. Use a high-speed mechanical stirrer: Ensure efficient and vigorous stirring of the anti-solvent throughout the addition of the polymer solution.
Change in polymer properties (e.g., molecular weight, dispersity) after purification. 1. Interaction with acidic purification media: Using acidic alumina or acidic ion-exchange resins may lead to hydrolysis of the ester groups or other side reactions, especially if the polymer has sensitive functionalities.[1] 2. Adsorption of low molecular weight chains: The purification media might selectively adsorb smaller polymer chains, leading to a shift in the molecular weight distribution.1. Use neutral purification media: Opt for neutral alumina or silica gel to avoid potential acid-catalyzed side reactions.[1] 2. Pre-equilibrate the column: Before loading the polymer solution, wash the column with the pure solvent to remove any loosely bound material.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for removing copper catalysts from pMHA synthesized by ATRP?

A1: Passing the polymer solution through a short column of neutral alumina or silica gel is a widely used and generally effective method for removing copper catalyst complexes from ATRP reactions. For more challenging cases, specialized ion-exchange resins can offer higher efficiency.[1]

Q2: How does the hydroxyl group in pMHA affect the catalyst removal process?

A2: The hydroxyl group increases the polarity of the polymer. This can have two main effects. Firstly, it may lead to stronger interactions with the copper catalyst, potentially making it more difficult to remove. Secondly, it affects the polymer's solubility, which is a critical consideration when choosing a solvent/anti-solvent system for purification by precipitation.

Q3: Can I use precipitation to purify pMHA? What is a good solvent/anti-solvent system?

A3: Yes, precipitation is a viable method. A common approach is to dissolve the polymer in a good solvent such as tetrahydrofuran (B95107) (THF) or acetone (B3395972), and then precipitate it into a large excess of a non-solvent. Due to the polarity of pMHA, you may need to use a less polar anti-solvent like cold diethyl ether or hexane for efficient precipitation. It is always recommended to perform a small-scale test to determine the optimal solvent system.

Q4: How can I quantify the amount of residual copper in my purified pMHA?

A4: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive techniques for quantifying trace amounts of metals like copper in polymer samples. For a less quantitative but often sufficient visual check, the absence of the characteristic blue/green color of the copper complex is a good indicator of successful removal.

Q5: Is it necessary to expose the polymerization mixture to air before catalyst removal?

A5: Exposing the reaction mixture to air can be beneficial as it oxidizes the Cu(I) species to the more stable Cu(II) state. The oxidized catalyst complex is often more readily adsorbed by alumina, silica, or ion-exchange resins.[1]

Experimental Protocols

Protocol 1: Catalyst Removal using a Neutral Alumina Column

This protocol describes the removal of a copper-based ATRP catalyst from a pMHA solution.

  • Preparation of the Alumina Column:

    • Take a glass column with a frit and a stopcock.

    • Add a small plug of glass wool or cotton at the bottom.

    • Fill the column with a slurry of neutral alumina in the same solvent used for your polymer solution (e.g., THF).

    • Allow the alumina to settle, and drain the excess solvent until it is level with the top of the alumina bed. Do not let the column run dry.

  • Preparation of the Polymer Solution:

    • After the polymerization is complete, open the reaction flask to the air for about 15-20 minutes to allow the copper catalyst to oxidize.

    • Dilute the viscous polymer solution with a suitable solvent (e.g., THF) to reduce its viscosity, which will facilitate passage through the column.

  • Column Chromatography:

    • Carefully load the diluted polymer solution onto the top of the alumina column.

    • Open the stopcock and collect the eluent.

    • The colored catalyst complex should adsorb at the top of the alumina bed, while the colorless polymer solution passes through.

    • Wash the column with additional fresh solvent to ensure all the polymer is eluted.

    • Combine all the collected fractions containing the polymer.

  • Polymer Recovery:

    • Remove the solvent from the purified polymer solution using a rotary evaporator.

    • The resulting polymer can be further purified by precipitation (see Protocol 2).

Protocol 2: Polymer Purification by Precipitation

This protocol is for the purification of pMHA by precipitation to remove residual monomer and catalyst.

  • Dissolution:

    • Dissolve the crude or column-purified polymer in a minimal amount of a good solvent (e.g., acetone or THF).

  • Precipitation:

    • In a separate flask, place a large volume (at least 10 times the volume of the polymer solution) of a cold anti-solvent (e.g., diethyl ether or hexane).

    • Vigorously stir the anti-solvent using a magnetic stir bar or mechanical stirrer.

    • Slowly add the polymer solution dropwise to the stirring anti-solvent.

    • A precipitate of the purified polymer should form.

  • Isolation and Drying:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the polymer precipitate with fresh anti-solvent.

    • Collect the polymer by filtration or centrifugation.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data Summary

The efficiency of catalyst removal can vary significantly depending on the chosen method and the specific experimental conditions. The following table provides a general comparison of common techniques for copper catalyst removal from polymers synthesized by ATRP. Note that these are typical values and may differ for pMHA.

Purification Method Typical Residual Copper (ppm) Advantages Disadvantages
Precipitation (single) 100 - 500Simple, removes unreacted monomer.May not be sufficient for complete catalyst removal; can be difficult to achieve a fine powder for polar polymers.
Alumina/Silica Column 50 - 200Effective for many common catalysts; relatively inexpensive.[1]Can be slow for viscous solutions; potential for polymer adsorption on the column.
Ion-Exchange Resin < 50High efficiency for metal removal; resin can often be regenerated and reused.[1]Can be more expensive than alumina/silica; may require specific solvent conditions for optimal performance.

Diagrams

Catalyst_Removal_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Analysis Polymerization pMHA Synthesis via ATRP Oxidation Oxidation of Cu(I) to Cu(II) (Exposure to Air) Polymerization->Oxidation Column Column Chromatography (Alumina/Silica) Oxidation->Column Precipitation Precipitation Column->Precipitation Analysis Characterization (NMR, GPC, ICP-MS) Precipitation->Analysis

Caption: General workflow for the purification of pMHA after ATRP synthesis.

Troubleshooting_Logic Start Start: Polymer solution is colored Decision1 Method used? Start->Decision1 Column Column Chromatography Decision1->Column Column Precipitation Precipitation Decision1->Precipitation Precipitation Action_Column Action: 1. Use fresh column. 2. Switch to ion-exchange resin. Column->Action_Column Action_Precipitation Action: 1. Add column step before precipitation. 2. Repeat precipitation. Precipitation->Action_Precipitation End End: Colorless polymer solution Action_Column->End Action_Precipitation->End

Caption: Troubleshooting logic for a colored polymer solution after purification.

References

Technical Support Center: Improving Monomer Conversion in Methyl 2-(hydroxymethyl)acrylate (MHMA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common problems encountered during the polymerization of Methyl 2-(hydroxymethyl)acrylate (MHMA), with a focus on overcoming low monomer conversion.

Troubleshooting Guide

This section addresses the most common question from researchers experiencing issues with their MHMA polymerization reactions.

Question 1: My MHMA polymerization has very low or no conversion. What are the most common causes?

Answer: Low monomer conversion in MHMA polymerization can typically be traced back to a few key factors: the presence of inhibitors in the monomer, oxygen inhibition, an ineffective initiation system, or suboptimal reaction conditions. A systematic approach is essential for diagnosis.

Begin by evaluating your experimental setup and reagents. The following logical workflow can help pinpoint the issue.

TroubleshootingWorkflow Start Low Monomer Conversion Observed MonomerPurity 1. Verify Monomer Purity (Inhibitor Removed?) Start->MonomerPurity Deoxygenation 2. Confirm Deoxygenation (Method Sufficient?) MonomerPurity->Deoxygenation Monomer is Pure Action_Purify Action: Purify Monomer (See Protocol 1) MonomerPurity->Action_Purify Inhibitor Suspected InitiatorSystem 3. Evaluate Initiator System (Concentration & Temp Correct?) Deoxygenation->InitiatorSystem System is O₂-free Action_Deoxygenate Action: Improve Deoxygenation (See Protocol 2) Deoxygenation->Action_Deoxygenate O₂ Inhibition Likely ReactionConditions 4. Assess Reaction Conditions (Solvent & Temp Optimal?) InitiatorSystem->ReactionConditions Initiator is Active Action_AdjustInitiator Action: Adjust Initiator Conc. or Temperature (See Table 1) InitiatorSystem->Action_AdjustInitiator Initiation Failed Success High Conversion Achieved ReactionConditions->Success Conditions are Suitable Action_OptimizeConditions Action: Change Solvent or Adjust Temperature (See Table 2) ReactionConditions->Action_OptimizeConditions Suboptimal Conditions Action_Purify->Deoxygenation Action_Deoxygenate->InitiatorSystem Action_AdjustInitiator->ReactionConditions Action_OptimizeConditions->Success

Caption: Troubleshooting workflow for low monomer conversion.

Frequently Asked Questions (FAQs)

Section 1: Monomer Purity & Inhibitors

Q: Can I use the MHMA monomer directly from the bottle? A: No. Commercially available acrylate (B77674) monomers are shipped with inhibitors, such as butylated hydroxytoluene (BHT) or 4-methoxyphenol (B1676288) (MEHQ), to prevent premature polymerization during transport and storage.[1] These inhibitors must be removed immediately before use, as they will scavenge the radicals generated by your initiator and prevent polymerization from starting.[1][2]

Q: How do I remove the inhibitor from MHMA? A: The most common methods are washing with a basic solution or passing the monomer through an inhibitor removal column.[3][4] An alkaline wash with NaOH solution is effective for phenolic inhibitors like MEHQ.[3] Alternatively, passing the monomer through a column of basic aluminum oxide will effectively remove the inhibitor.[5] For a detailed procedure, see Protocol 1 .

Section 2: Oxygen Inhibition

Q: Why is oxygen a problem in radical polymerization? A: Oxygen is a diradical and an efficient radical scavenger.[1] It reacts with the initiating radicals to form stable peroxide radicals, which are much less reactive and generally do not initiate polymerization. This process consumes your initiator and creates an "induction period" where no polymerization occurs until all dissolved oxygen is consumed. In some cases, it can completely halt the reaction.

Q: What are the best methods for deoxygenating the reaction mixture? A: Thorough deoxygenation is critical. Common lab-scale methods include:

  • Bubbling with an inert gas (Nitrogen or Argon): Suitable for many applications, this involves bubbling the gas through the reaction mixture for at least 30 minutes.[5]

  • Freeze-Pump-Thaw Cycles: This is a more rigorous method for achieving a high degree of deoxygenation, especially for controlled polymerizations like ATRP.[6] It involves freezing the mixture, applying a high vacuum to remove gases, and then thawing. This cycle should be repeated at least three times.[6] For a detailed procedure, see Protocol 2 .

RadicalPolymerization cluster_main Radical Polymerization Pathway cluster_inhibition Inhibition Pathways Initiator Initiator (e.g., AIBN, BPO) Radical Primary Radicals (R•) Initiator->Radical Decomposition (Heat, UV) GrowingChain Propagating Chain (P•) Radical->GrowingChain Initiation (+ M) Peroxide Non-reactive Peroxide Radical Radical->Peroxide O₂ Scavenging Quenched Quenched Radical Radical->Quenched Inhibitor Scavenging Monomer MHMA Monomer (M) GrowingChain->GrowingChain Propagation (+ M) Polymer Polymer (P) GrowingChain->Polymer Termination Oxygen Oxygen (O₂) Inhibitor Inhibitor (e.g., MEHQ)

Caption: Effect of oxygen and inhibitors on radical polymerization.

Section 3: The Initiation System

Q: How does initiator concentration affect monomer conversion? A: The initiator concentration is a critical parameter that involves a trade-off. A higher concentration can lead to a faster reaction rate but may result in shorter polymer chains and can increase the rate of termination reactions.[6][7] Conversely, a concentration that is too low will result in a very slow reaction and poor conversion.[6]

Initiator ConcentrationEffect on Polymerization RateEffect on Monomer ConversionPotential Issues
Too Low Very slowLow or incompleteLong reaction times; reaction may stall.[6]
Optimal Controlled and steadyHighBalances rate and polymer properties.
Too High Very fastCan be high, but may decrease if termination dominatesShorter polymer chains, lower molecular weight, potential for uncontrolled exotherm.[6][7]
Table 1. General Effects of Initiator Concentration.

Q: My initiator seems to be inactive. What should I check? A: Check the initiator's storage conditions and expiration date. Many initiators, especially peroxides, are thermally sensitive and must be stored at low temperatures. Ensure you are using the correct temperature to achieve an appropriate decomposition rate for the chosen initiator. For example, AIBN is commonly used around 60-80°C.

Section 4: Reaction Conditions

Q: How does solvent choice impact MHMA conversion? A: Solvent choice is crucial for monomers like MHMA that contain a hydroxyl group capable of hydrogen bonding.[8] The polarity of the solvent can significantly alter the monomer's reactivity.[9][10]

Solvent TypeExample(s)Interaction with MHMAEffect on Reactivity/Conversion
Non-polar Toluene, XyleneMinimal H-bonding with monomer.Can enhance reactivity and increase conversion rate.[9][11]
Polar Aprotic Dimethylformamide (DMF)Competes for H-bonding, solvating the monomer.Can decrease reactivity and lower the conversion rate.[9][11]
Polar Protic Ethanol-water mixturesStrong H-bonding stabilization of propagating radicals.Can enhance polymerization rates compared to non-polar solvents.[8]
Table 2. Influence of Solvent on MHMA Polymerization.

Q: What is the optimal temperature for MHMA polymerization? A: The optimal temperature depends on the initiator and polymerization method. For controlled radical polymerizations like ATRP, temperatures typically range from 50 to 85°C.[8] For conventional free-radical polymerization, temperatures are often chosen based on the initiator's half-life (e.g., 60-80°C for AIBN). Higher temperatures increase the polymerization rate but can also lead to lower molecular weight and an increase in side reactions.[7][12]

Section 5: Autoacceleration and Side Reactions

Q: My reaction viscosity increased significantly, and the rate accelerated. What is happening? A: You are likely observing the autoacceleration or Trommsdorff effect (also known as the gel effect).[8] This phenomenon is common in bulk or concentrated solution polymerizations of acrylates. As the polymer is formed, the viscosity of the medium increases, which significantly reduces the mobility of large polymer chains. This slows down the termination reactions (which require two chains to meet), while smaller monomer molecules can still diffuse to the propagating radicals. The result is a sharp increase in the polymerization rate and molecular weight. For MHMA, the onset of autoacceleration is typically observed at conversions between 40-60%.[8]

Q: What side reactions can lower my monomer conversion? A: Besides polymerization, the functional groups in MHMA can participate in other reactions. The hydroxyl group can undergo esterification, especially at higher temperatures, which can lead to crosslinking.[8] Other potential side reactions common to acrylates include chain transfer to the monomer, solvent, or polymer, which can affect molecular weight and overall conversion to the desired high polymer.[10][13]

Key Experimental Protocols

Protocol 1: Removal of Inhibitor via an Alumina (B75360) Column

This protocol describes the removal of phenolic inhibitors from MHMA using basic aluminum oxide.

Materials:

  • This compound (MHMA) with inhibitor

  • Basic aluminum oxide (activated, Brockmann I, standard grade)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Clean, dry collection flask (e.g., a Schlenk flask)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare the Column: Secure the chromatography column vertically. Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.

  • Pack the Column: Add the basic aluminum oxide to the column to create a packed bed. A bed height of 5-10 cm is typically sufficient for lab-scale purification.

  • Elution: Gently pour the liquid MHMA monomer onto the top of the alumina column.

  • Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in the clean, dry flask.[6]

  • Storage and Use: The purified monomer is now active and prone to polymerization. It should be used immediately.[6] If brief storage is necessary, keep it in a sealed flask under an inert atmosphere at a low temperature (e.g., 4°C) and in the dark.[6][14]

Protocol 2: Deoxygenation via Freeze-Pump-Thaw

This protocol is for the rigorous removal of dissolved oxygen from the reaction mixture.

Materials:

  • Reaction mixture in a Schlenk flask with a stopcock

  • High-vacuum line (Schlenk line)

  • Cold bath (e.g., liquid nitrogen, dry ice/acetone)

Procedure:

  • Freeze: Place the Schlenk flask containing the reaction mixture into the cold bath. Allow the contents to freeze completely solid.

  • Pump: Once frozen, open the flask's stopcock to the high-vacuum line. The vacuum will remove gases from the headspace above the frozen solid. Allow it to pump for 10-15 minutes.[6]

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the mixture to thaw completely. You may see bubbling as dissolved gases are released from the liquid.

  • Repeat: For thorough deoxygenation, repeat the entire Freeze-Pump-Thaw cycle at least three times.[6] After the final cycle, backfill the flask with an inert gas like nitrogen or argon before starting the initiation.

Protocol 3: General Protocol for Atom Transfer Radical Polymerization (ATRP) of MHMA

This protocol provides a starting point for the controlled polymerization of MHMA. Ratios should be optimized for the desired molecular weight.

Materials:

  • Purified, inhibitor-free MHMA

  • Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous, deoxygenated solvent (e.g., anisole, toluene)

  • Schlenk flask and Schlenk line

Procedure:

  • Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the catalyst (CuBr) and a magnetic stir bar.

  • Add Reagents: Add the deoxygenated solvent, the ligand (PMDETA), and the purified monomer (MHMA) to the flask via degassed syringes. Allow the catalyst and ligand to form a complex, which is often indicated by a color change.

  • Initiation: Add the initiator (EBiB) via syringe to start the polymerization.

  • Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 60-80°C).[5][8]

  • Monitoring: Monitor the reaction by taking samples periodically via a degassed syringe and analyzing for monomer conversion (e.g., by ¹H NMR or GC).

  • Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air (oxygen).

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.[15] The polymer can then be isolated by precipitation into a non-solvent (e.g., cold hexanes or methanol).

References

Storage and handling guidelines for Methyl 2-(hydroxymethyl)acrylate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance on the proper storage and handling of Methyl 2-(hydroxymethyl)acrylate (M2HMA) to prevent degradation and ensure experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Question: My bottle of this compound appears cloudy or more viscous than expected. What is the cause and what should I do?

Answer: Cloudiness or increased viscosity are strong indicators of premature polymerization. This can be caused by several factors:

  • Elevated Storage Temperature: Heat is a primary catalyst for the polymerization of acrylate (B77674) monomers.[1] Exposure to temperatures above the recommended range can significantly shorten the shelf life.

  • Inhibitor Depletion: The inhibitor, typically MEHQ (monomethyl ether of hydroquinone) or BHT (butylated hydroxytoluene), prevents polymerization. Over time or due to improper storage, the inhibitor can be consumed.

  • Exposure to UV Light: Ultraviolet light can initiate polymerization. Always store the monomer in an opaque or amber container.

  • Contamination: Contamination with incompatible materials such as acids, bases, oxidizing agents, or other reactive species can trigger polymerization.[2]

Troubleshooting Steps:

  • Isolate the Bottle: Immediately move the affected bottle to a cool, safe location away from other reactive chemicals.

  • Do Not Use: Do not use the monomer if you suspect polymerization has occurred, as it can affect the outcome and reproducibility of your experiments.

  • Check Storage Conditions: Verify that your storage conditions meet the recommended guidelines (see table below).

  • Evaluate Inhibitor Concentration: If you have the appropriate analytical capabilities, you can check the inhibitor concentration (see Experimental Protocols section).

  • Dispose of Properly: If polymerization is confirmed, the product should be disposed of as hazardous waste according to your institution's and local regulations.[1]

Question: I've been using a bottle of this compound for a while, and I'm noticing inconsistent results in my polymerization reactions. Could this be related to storage?

Answer: Yes, inconsistent results can be a sign of monomer degradation. The primary reasons for this are:

  • Partial Polymerization: The formation of oligomers in the monomer solution can alter its reactivity and the properties of the resulting polymer.

  • Hydrolysis: The ester group in this compound can undergo hydrolysis, especially in the presence of moisture and acidic or basic conditions, to form methacrylic acid and methanol (B129727). This change in composition will affect your reaction stoichiometry.

  • Inhibitor Concentration: If the inhibitor level is too high (e.g., if you have added more inhibitor), it may interfere with your intended polymerization.

Troubleshooting Steps:

  • Perform a Quality Control Check: Before use, especially with older bottles, it is good practice to perform a quick quality check. A simple method is to measure the viscosity and compare it to a fresh sample or the product's technical data sheet. A significant increase suggests polymerization.

  • Check for Acidity: You can test the pH of a small aqueous extract of the monomer to check for the presence of acidic byproducts from hydrolysis.

  • Use a Fresh Bottle: If you continue to see inconsistent results, it is best to use a fresh, unopened bottle of the monomer.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. The recommended storage temperature is between 2°C and 8°C.

Q2: Why is an inhibitor added to this compound?

A2: Inhibitors are added to prevent spontaneous polymerization during transport and storage.[3][4] Common inhibitors include MEHQ and BHT. These compounds work by scavenging free radicals that can initiate the polymerization process.

Q3: Does the inhibitor need to be removed before use?

A3: In most laboratory-scale polymerizations, the small amount of inhibitor present does not significantly affect the reaction, as the initiator concentration is usually high enough to overcome it. However, for kinetic studies or certain sensitive applications, removal of the inhibitor may be necessary. This can be done by passing the monomer through an inhibitor removal column or by washing with an alkaline solution.

Q4: How important is the presence of oxygen during storage?

A4: For inhibitors like MEHQ to function effectively, a small amount of oxygen is required. Therefore, it is generally recommended to store acrylate monomers under an air atmosphere rather than an inert gas like nitrogen or argon for long-term storage.[5]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong acids, strong bases, oxidizing agents, reducing agents, and radical initiators, as these can cause hazardous polymerization.[2] Also, be mindful of contamination from other monomers or polymers.

Data Presentation

ParameterRecommended GuidelineRationale
Storage Temperature 2°C - 8°CMinimizes the rate of potential polymerization.
Inhibitor (MEHQ) Typically ~100 ppm, can be up to ~1% in some preparations.Prevents premature polymerization.
Atmosphere AirOxygen is required for the proper functioning of phenolic inhibitors like MEHQ.[5]
Container Opaque or amber glass bottleProtects from UV light which can initiate polymerization.
Handling Well-ventilated area, with appropriate personal protective equipment (gloves, safety glasses).The monomer is classified as a skin and eye irritant.

Experimental Protocols

Protocol 1: Colorimetric Determination of MEHQ Inhibitor Concentration (Based on ASTM D3125-97)

This method is a rapid way to estimate the concentration of MEHQ.

Materials:

  • This compound sample

  • Glacial acetic acid

  • 2% (w/v) Sodium Nitrite (B80452) (NaNO₂) solution in water

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Weigh an appropriate amount of the this compound sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.

  • Reaction: Add 1 mL of the 2% sodium nitrite solution to the flask.

  • Dilution: Dilute to the 50 mL mark with glacial acetic acid, mix well, and let it stand for 10 minutes.

  • Measurement: Measure the absorbance of the yellow solution at 420 nm using a spectrophotometer. Use a blank solution (glacial acetic acid and sodium nitrite without the monomer) as the reference.

  • Quantification: Determine the MEHQ concentration by comparing the absorbance to a calibration curve prepared with known concentrations of MEHQ.

Protocol 2: Detection of Polymer Contamination

A simple precipitation test to check for the presence of polymer.

Materials:

  • This compound sample

  • Methanol

  • Test tube or beaker

Procedure:

  • Add approximately 1 mL of the this compound sample to a test tube.

  • Add 4-5 mL of methanol and mix.

  • Observation: If the solution becomes cloudy or a precipitate forms, it indicates the presence of polymer. The monomer itself is soluble in methanol.

Mandatory Visualizations

DegradationPathways Degradation Pathways for this compound cluster_conditions Degradation Triggers M2HMA This compound Polymer Poly(this compound) M2HMA->Polymer Polymerization HydrolysisProducts Methacrylic Acid + Methanol M2HMA->HydrolysisProducts Hydrolysis Heat Heat/Light Heat->Polymer Contaminants Contaminants (e.g., acids, bases, radicals) Contaminants->Polymer Moisture Moisture (with acid/base catalyst) Moisture->HydrolysisProducts

Caption: Degradation pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for M2HMA Stability Issues Start Start: Suspected Monomer Degradation (e.g., cloudiness, viscosity change, inconsistent results) CheckStorage 1. Check Storage Conditions (Temp: 2-8°C, Dark, Airtight) Start->CheckStorage StorageOK Storage OK? CheckStorage->StorageOK CorrectStorage Action: Correct Storage Conditions and Use a Fresh Sample StorageOK->CorrectStorage No VisualInspection 2. Visual Inspection (Cloudiness, Solid Precipitate) StorageOK->VisualInspection Yes VisualOK Visuals OK? VisualInspection->VisualOK PolymerPresent Indication: Polymer Present VisualOK->PolymerPresent No ConfirmPolymer 3. Confirm with Methanol Precipitation Test VisualOK->ConfirmPolymer Yes Dispose Action: Dispose of Degraded Monomer Properly PolymerPresent->Dispose PolymerConfirmed Polymer Confirmed? ConfirmPolymer->PolymerConfirmed CheckInhibitor 4. Check Inhibitor (MEHQ) Level (e.g., via Colorimetric Assay) PolymerConfirmed->CheckInhibitor No PolymerConfirmed->Dispose Yes InhibitorOK Inhibitor Level OK? CheckInhibitor->InhibitorOK LowInhibitor Indication: Low Inhibitor InhibitorOK->LowInhibitor No UseFresh Action: Use a Fresh Bottle of Monomer InhibitorOK->UseFresh Yes LowInhibitor->Dispose

Caption: Troubleshooting workflow for M2HMA stability issues.

References

Troubleshooting poor initiation efficiency in Methyl 2-(hydroxymethyl)acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting MHMA Polymerization

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor initiation efficiency during the free-radical polymerization of Methyl 2-(hydroxymethyl)acrylate (MHMA).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or failed initiation in MHMA polymerization?

Poor initiation is typically traced back to one of three areas: the initiator, the monomer, or the reaction conditions.

  • Initiator Issues : The initiator may be degraded, impure, used at the wrong temperature, or insoluble in the reaction medium.[1][2]

  • Monomer Issues : The MHMA monomer may contain inhibitors from manufacturing and storage, dissolved oxygen, or other impurities that retard or prevent polymerization.[3]

  • Reaction Conditions : The temperature may be too low for the chosen initiator to decompose efficiently, or there might be improper mixing.[2]

Q2: How does the hydroxyl group on MHMA affect its polymerization?

The hydroxyl group can have several effects. It can participate in hydrogen bonding, which may increase the polymerization rate compared to similar monomers without this group.[4] This hydrogen bonding can also mitigate termination reactions by reducing polymer radical mobility.[5] However, under certain conditions, the hydroxyl group could potentially engage in chain transfer reactions, where the active center of a growing polymer chain is transferred to another molecule, which can reduce the final polymer's molecular weight.[6]

Q3: Which free-radical initiator is best for MHMA polymerization, AIBN or BPO?

Both Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are common and effective initiators for acrylate (B77674) polymerization.[7] The choice often depends on the desired reaction temperature and the solvent used.

  • AIBN typically decomposes at a lower temperature (optimal >65 °C) and is less likely to participate in side reactions like hydrogen abstraction.[1][2] It is a good choice for cleaner polymerizations.

  • BPO requires higher temperatures (optimal >80-90 °C) for efficient decomposition.[1][8]

  • Solubility is also a key factor; both are soluble in many organic solvents, but for aqueous systems, a water-soluble initiator like a persulfate salt would be necessary.[1]

Q4: What is an inhibitor and how do I know if it's in my monomer?

Inhibitors are chemicals added to reactive monomers like MHMA to prevent spontaneous polymerization during transport and storage.[3] Common inhibitors for acrylates include hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ).[9][10] If your polymerization has a long, unexpected "induction period" where nothing happens before the reaction finally starts, it is a strong sign that an inhibitor is present and being consumed.[3] The presence of inhibitors can be confirmed analytically via techniques like HPLC or size exclusion chromatography.[11]

Troubleshooting Guide: Step-by-Step Diagnosis

Use the following flowchart and detailed Q&A to diagnose and resolve poor initiation efficiency.

Troubleshooting Flowchart

G Start Poor Initiation Efficiency Check_Initiator Step 1: Verify Initiator Start->Check_Initiator Check_Monomer Step 2: Inspect Monomer Start->Check_Monomer Check_Conditions Step 3: Review Conditions Start->Check_Conditions Initiator_Purity Impure or Degraded? Check_Initiator->Initiator_Purity Purity Initiator_Temp Correct Temperature? Check_Initiator->Initiator_Temp Decomposition Monomer_Inhibitor Inhibitor Present? Check_Monomer->Monomer_Inhibitor Induction Period Monomer_Oxygen Dissolved O2? Check_Monomer->Monomer_Oxygen Atmosphere Conditions_Temp Temperature Too Low? Check_Conditions->Conditions_Temp Reaction Rate Sol_Purify_Initiator Solution: Purify/Replace Initiator Initiator_Purity->Sol_Purify_Initiator Sol_Adjust_Temp Solution: Adjust Temperature Initiator_Temp->Sol_Adjust_Temp Sol_Remove_Inhibitor Solution: Remove Inhibitor Monomer_Inhibitor->Sol_Remove_Inhibitor Sol_Degas Solution: Degas Monomer/Solvent Monomer_Oxygen->Sol_Degas Conditions_Temp->Sol_Adjust_Temp

Caption: A logical workflow for troubleshooting poor initiation in MHMA polymerization.

Step 1: Verify the Initiator

Q: My polymerization won't start at all. Could my initiator be the problem?

A: Yes, this is a primary suspect. If the initiator is old or has been stored improperly, it may have degraded. For thermal initiators like AIBN or BPO, ensure that the reaction temperature is high enough to cause decomposition and generate radicals at a sufficient rate.[2] The rate of polymerization is directly related to the rate of radical generation.[12]

InitiatorTypical Temperature Range (°C)10-Hour Half-Life Temp (°C)Key Considerations
AIBN 65 - 8065 (in Toluene)Not recommended for high-temperature polymerizations (>80°C) due to rapid decomposition. Insoluble in water.[1][2]
BPO 80 - 9573 (in Benzene)More susceptible to solvent interactions and induced decomposition than AIBN.[13]
K₂S₂O₈ 50 - 7060-70 (in water)Water-soluble initiator, ideal for emulsion or solution polymerizations in aqueous media.[14]

Data compiled from various sources.[1][2][13][14]

Solution:

  • Use a fresh, unopened container of initiator if possible.

  • If degradation is suspected, the initiator can be purified. For example, AIBN can be recrystallized from methanol (B129727).[2]

  • Confirm that your reaction temperature is appropriate for the initiator's half-life. A common practice is to select a temperature where the initiator's half-life is between 1 and 10 hours.[2]

Step 2: Inspect the Monomer

Q: There is a long delay before my polymerization begins. What causes this?

A: A significant induction period is the classic sign of inhibitors in the monomer.[3] These compounds are added for stability during shipping and must be consumed by radicals before any polymerization can proceed. Another common inhibitor is dissolved oxygen, which scavenges radicals to form non-reactive peroxy radicals.

Solution:

  • Remove Inhibitors : Commercial monomers almost always contain inhibitors that must be removed. The most common method is to pass the monomer through a column of activated basic alumina (B75360).[15]

  • Degas the System : Oxygen must be removed from the monomer and any solvent used. This is crucial for achieving efficient initiation. Common methods include:

    • Bubbling an inert gas (Nitrogen or Argon) through the reaction mixture for 20-30 minutes.[15]

    • Performing several freeze-pump-thaw cycles, which is the most effective method for removing dissolved gases.[15]

Step 3: Review Reaction Conditions & Potential Side Reactions

Q: My polymerization starts but is very slow or stops at low conversion. What else could be wrong?

A: If you have verified your initiator and purified your monomer, the issue may lie with the reaction conditions or unforeseen side reactions.

Potential Issue: Chain Transfer

The hydroxyl group of MHMA or the solvent itself can act as a chain-transfer agent.[6] In this process, a growing polymer radical abstracts a hydrogen atom, terminating that chain and creating a new, potentially less reactive radical. While this doesn't stop polymerization entirely, it can lower the rate and the final molecular weight.[6] However, studies on similar hydroxyl-containing acrylates suggest that hydrogen bonding in the system can also suppress certain chain transfer reactions.[16]

G P_radical Growing Polymer Chain (P•) XH Chain Transfer Agent (e.g., Solvent, MHMA) P_terminated Terminated Polymer (P-H) P_radical->P_terminated H Abstraction X_radical New, Less Reactive Radical (X•) XH->X_radical H Abstraction

Caption: Mechanism of chain transfer, which can reduce polymerization rate and molecular weight.

Solution:

  • Re-evaluate Solvent Choice : Choose a solvent with a low chain-transfer constant if possible.

  • Adjust Monomer/Initiator Concentration : The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration.[12] A modest increase in initiator concentration may help overcome slow rates, but be aware this will also likely decrease the final molecular weight.[12]

Key Experimental Protocols

Protocol 1: Purification of MHMA Monomer to Remove Inhibitors
  • Prepare the Column : Pack a chromatography column with activated basic alumina. A column length of 15-20 cm for 50-100 mL of monomer is typically sufficient.

  • Elute the Monomer : Pass the as-received MHMA monomer through the alumina column directly into a flask suitable for storage or immediate use.[15]

  • Storage : Store the purified, inhibitor-free monomer at a low temperature (2-8°C) and use it within a short period, as it is now susceptible to spontaneous polymerization.[17]

Protocol 2: General Procedure for Bulk Free-Radical Polymerization
  • Setup : To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified MHMA monomer.

  • Initiator Addition : Add the calculated amount of initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the monomer).

  • Degassing : Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.[15]

  • Polymerization : After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C for AIBN).

  • Monitoring : Allow the reaction to proceed with stirring for the desired time. The viscosity of the solution will increase significantly as the polymer forms.

  • Termination & Isolation : To stop the reaction, cool the flask rapidly in an ice bath and expose the mixture to air. Dissolve the viscous polymer in a suitable solvent (e.g., Tetrahydrofuran - THF) and precipitate it by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).[14]

  • Drying : Filter the precipitated polymer and dry it under vacuum to a constant weight.

References

Effect of solvent polarity on Methyl 2-(hydroxymethyl)acrylate polymerization kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the polymerization of Methyl 2-(hydroxymethyl)acrylate (MHMA). The content focuses on the critical influence of solvent polarity on polymerization kinetics.

Effect of Solvent Polarity on MHMA Polymerization Kinetics: An Overview

The polarity of the solvent plays a crucial role in the free-radical polymerization of functional monomers like this compound (MHMA). The hydroxyl group in MHMA can form hydrogen bonds with the solvent, the monomer itself, and the propagating polymer chain. These interactions can significantly influence the reactivity of the monomer and the growing radical, thereby affecting the polymerization rate, molecular weight, and copolymer composition.

In general, for hydroxy-functional acrylates, a distinction in kinetic behavior is observed between polar and non-polar solvents. Polar solvents can engage in hydrogen bonding with the monomer's hydroxyl group, which can alter the electron density around the double bond and consequently affect its reactivity.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the propagation rate constant (k_p) of hydroxy-functional acrylates like MHMA?

A1: While direct quantitative data for MHMA is limited, studies on analogous monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) suggest that polar, hydrogen-bond-donating solvents can decrease the propagation rate constant (k_p) compared to bulk or non-polar solvents. This is attributed to the formation of hydrogen bonds between the solvent and the monomer's hydroxyl group, which can stabilize the monomer and reduce its reactivity towards the propagating radical. Conversely, non-polar solvents are not expected to have this stabilizing effect, potentially leading to a higher k_p.

Q2: Can the choice of solvent affect the molecular weight of the resulting poly(MHMA)?

A2: Yes, the solvent can influence the molecular weight in several ways. Solvents that act as chain-transfer agents will lead to a decrease in molecular weight. Additionally, solvents that affect the propagation (k_p) and termination (k_t) rate constants will impact the final molecular weight. For instance, a solvent that increases k_p relative to k_t may lead to higher molecular weight polymers, assuming no significant chain transfer occurs. The viscosity of the solvent can also play a role; higher viscosity can hinder the mobility of propagating radicals, leading to a decrease in the termination rate and a potential increase in molecular weight, a phenomenon known as the gel or Trommsdorff effect.[1]

Q3: How does solvent polarity impact the copolymerization of MHMA with other monomers?

A3: Solvent polarity can significantly alter the reactivity ratios (r1 and r2) in copolymerization, thereby affecting the composition of the final copolymer. For hydroxy-functional methacrylates, hydrogen bonding between the monomers and the solvent can change their relative reactivities. For example, in the copolymerization of HEMA with butyl methacrylate (BMA), a non-polar solvent like xylene was found to enhance the incorporation of HEMA into the copolymer compared to bulk polymerization, while polar solvents like n-butanol and dimethylformamide (DMF) decreased the relative reactivity of HEMA.[2] A similar trend can be anticipated for MHMA.

Q4: What are the common challenges encountered during the Atom Transfer Radical Polymerization (ATRP) of MHMA?

A4: The polar nature of the hydroxymethyl functional group in MHMA presents unique challenges for ATRP.[1] Successful polymerization requires careful selection of the catalyst system and reaction conditions to accommodate the increased polarity and hydrogen bonding capability of the monomer.[1] Copper-based complexes with nitrogen-containing ligands are often effective for the ATRP of functional acrylates.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no polymerization 1. Inhibitor not removed: Commercial monomers often contain inhibitors to prevent premature polymerization. 2. Oxygen inhibition: Oxygen is a potent inhibitor of free-radical polymerization. 3. Initiator decomposition: The initiator may have decomposed due to improper storage or handling. 4. Incorrect temperature: The polymerization temperature may be too low for the chosen initiator to decompose efficiently.1. Remove inhibitor: Pass the monomer through a column of basic alumina (B75360) or use another appropriate purification method. 2. Deoxygenate the system: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization. 3. Use fresh initiator: Store initiators under recommended conditions and use a fresh batch. 4. Adjust temperature: Ensure the reaction temperature is appropriate for the half-life of the initiator.
Poorly controlled polymerization (broad molecular weight distribution) 1. High initiator concentration: Too much initiator can lead to a high concentration of primary radicals and termination reactions. 2. Chain transfer reactions: The solvent or impurities may be acting as chain transfer agents. 3. Autoacceleration (gel effect): At high conversions, increased viscosity can limit termination reactions, leading to a rapid increase in polymerization rate and molecular weight.[1]1. Optimize initiator concentration: Reduce the amount of initiator used. 2. Choose an appropriate solvent: Select a solvent with a low chain transfer constant. Ensure all reagents are pure. 3. Control conversion: Stop the polymerization at a lower conversion or conduct the reaction in a more dilute solution to mitigate the gel effect.
Inconsistent batch-to-batch results 1. Variable monomer purity: Differences in inhibitor levels or impurities in the monomer. 2. Inconsistent deoxygenation: Varying levels of residual oxygen in the reaction setup. 3. Temperature fluctuations: Poor temperature control during polymerization.1. Standardize monomer purification: Use a consistent method to purify the monomer before each reaction. 2. Standardize deoxygenation procedure: Use a consistent method and duration for purging with inert gas. 3. Ensure stable temperature control: Use a reliable thermostat or oil bath.
Formation of insoluble polymer (crosslinking) 1. Presence of difunctional impurities: The monomer may contain impurities with two polymerizable double bonds. 2. High temperature: High reaction temperatures can sometimes lead to side reactions that cause crosslinking.1. Purify the monomer: Ensure the monomer is free from difunctional impurities. 2. Lower the polymerization temperature: If possible, conduct the polymerization at a lower temperature with a suitable low-temperature initiator.

Experimental Protocols

General Protocol for Free-Radical Solution Polymerization of MHMA

This protocol provides a general guideline. Specific conditions such as initiator concentration, temperature, and solvent should be optimized for the desired polymer characteristics.

Materials:

  • This compound (MHMA), inhibitor removed

  • Solvent (e.g., Toluene for non-polar, or a polar aprotic solvent like Dimethylformamide - DMF)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Thermostatically controlled oil bath

Procedure:

  • Monomer Purification: Remove the inhibitor from MHMA by passing it through a column filled with basic alumina.

  • Reaction Setup: Place the desired amount of MHMA and solvent into the Schlenk flask equipped with a magnetic stir bar.

  • Deoxygenation: Seal the flask and purge the solution with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Initiator Addition: Dissolve the calculated amount of initiator (e.g., AIBN) in a small amount of the reaction solvent and add it to the reaction mixture via a syringe under the inert atmosphere.

  • Polymerization: Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 60-80 °C for AIBN).

  • Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing the monomer conversion using techniques like ¹H NMR or gas chromatography (GC).

  • Termination and Precipitation: After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it in a vacuum oven until a constant weight is achieved.

Data Presentation: Polymerization of Analogous Monomers

Table 1: Reactivity Ratios for the Copolymerization of 2-Hydroxyethyl Methacrylate (HEMA, M1) and Butyl Methacrylate (BMA, M2) in Different Solvents. [2]

Solventr₁ (HEMA)r₂ (BMA)Polarity
Bulk1.150.85-
Xylene1.300.75Non-polar
n-Butanol0.801.05Polar
Dimethylformamide (DMF)0.701.10Polar

Disclaimer: This data is for HEMA and BMA and should be used as a qualitative guide to understand the potential effects of solvent polarity on MHMA copolymerization.

Visualizations

Logical Relationship: Effect of Solvent Polarity on Polymerization Kinetics

G cluster_solvent Solvent Type cluster_interaction Molecular Interactions cluster_kinetics Polymerization Kinetics Polar Solvent Polar Solvent Hydrogen Bonding Hydrogen Bonding Polar Solvent->Hydrogen Bonding Promotes Non-polar Solvent Non-polar Solvent No Significant H-Bonding No Significant H-Bonding Non-polar Solvent->No Significant H-Bonding Results in Potentially Lower kp Potentially Lower kp Hydrogen Bonding->Potentially Lower kp Leads to Potentially Higher kp Potentially Higher kp No Significant H-Bonding->Potentially Higher kp Leads to

Caption: Conceptual diagram illustrating the influence of solvent polarity on the propagation rate constant (kp).

Experimental Workflow: Free-Radical Solution Polymerization of MHMA

G start Start purify 1. Purify MHMA (Remove Inhibitor) start->purify setup 2. Prepare Reaction Mixture (MHMA + Solvent) purify->setup deoxygenate 3. Deoxygenate (Inert Gas Purge) setup->deoxygenate add_initiator 4. Add Initiator deoxygenate->add_initiator polymerize 5. Polymerize (Controlled Temperature) add_initiator->polymerize terminate 6. Terminate Reaction polymerize->terminate precipitate 7. Precipitate Polymer terminate->precipitate dry 8. Dry Polymer precipitate->dry end End Product: Poly(MHMA) dry->end

Caption: A typical experimental workflow for the solution polymerization of MHMA.

References

Technical Support Center: Poly(Methyl 2-(hydroxymethyl)acrylate) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dispersity during the synthesis of poly(Methyl 2-(hydroxymethyl)acrylate) (p(MHMA)).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing poly(this compound) with low dispersity?

A1: The primary challenges in achieving low dispersity (Đ) in p(MHMA) synthesis stem from the presence of the hydroxyl group. This functional group can participate in side reactions, such as chain transfer to the polymer, which can broaden the molecular weight distribution. Additionally, the polarity of the monomer can influence solvent selection and catalyst/initiator solubility, impacting polymerization control.

Q2: Which polymerization techniques are recommended for minimizing dispersity in p(MHMA) synthesis?

A2: Controlled radical polymerization (CRP) techniques are highly recommended for synthesizing p(MHMA) with low dispersity. The two most common and effective methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] These techniques allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.3).[2]

Q3: How does the choice of initiator or chain transfer agent (CTA) affect the dispersity of p(MHMA)?

A3: The selection of the initiator in ATRP and the CTA in RAFT is critical for controlling dispersity. In ATRP, an initiator with a structure similar to the propagating radical and a fast initiation rate is preferred to ensure all chains start growing simultaneously. For RAFT, the CTA must be chosen based on the reactivity of the acrylate (B77674) monomer. Trithiocarbonates are generally effective for controlling the polymerization of acrylates, leading to low dispersity.[3]

Q4: What is a typical target dispersity (Đ) for a well-controlled p(MHMA) synthesis?

A4: For a well-controlled synthesis of p(MHMA) using either ATRP or RAFT, a target dispersity (Đ) value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of p(MHMA) and provides potential causes and solutions.

High Dispersity (Đ > 1.5)
Possible Cause Suggested Solution
Inefficient Initiation (ATRP/RAFT) In ATRP, ensure the initiator is pure and appropriate for acrylate polymerization. In RAFT, select a CTA with a high transfer constant for acrylates. An inappropriate CTA can lead to poor control.[4]
Presence of Impurities Monomer, solvent, initiator, and catalyst/CTA should be purified to remove inhibitors (e.g., oxygen, moisture, inhibitor from monomer). Oxygen is a radical scavenger and must be removed by degassing (e.g., freeze-pump-thaw cycles or purging with inert gas).[4]
High Polymerization Temperature Very high temperatures can increase the rate of termination and side reactions. Consider lowering the reaction temperature to a range suitable for the chosen initiator and monomer (e.g., 60-90 °C for many common systems).[4][5]
Inappropriate Solvent The solvent can affect polymerization kinetics and solubility of the growing polymer chains. For p(MHMA), polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or mixtures of alcohols and water are often used. Poor solvation can lead to precipitation and loss of control.
High Monomer Conversion Pushing the polymerization to very high conversions (>95%) can sometimes lead to a loss of control and broadening of the dispersity due to an accumulation of terminated chains and side reactions.[4] Consider stopping the reaction at a moderate conversion.
Incorrect Stoichiometry (ATRP) The ratio of initiator to catalyst (activator and deactivator) is crucial. An imbalance can lead to a loss of control. Ensure accurate measurement and addition of all components.
Slow or Inhibited Polymerization
Possible Cause Suggested Solution
Presence of Oxygen Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas for an extended period.[4]
Inefficient Initiator Ensure the chosen initiator is suitable for the reaction temperature. For example, AIBN is commonly used at temperatures around 60-80 °C. If a lower temperature is desired, a lower-temperature initiator should be selected.[4]
Impure Reagents Use purified monomer (e.g., by passing through a column of basic alumina (B75360) to remove inhibitor) and freshly distilled solvent. Impurities can inhibit the polymerization.
Suboptimal [CTA]/[Initiator] Ratio (RAFT) A very high concentration of CTA relative to the initiator can sometimes lead to retardation. While a higher ratio generally provides better control, an excessively high ratio can slow down the reaction. Try decreasing the [CTA]/[Initiator] ratio, for example, from 10:1 to 5:1.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and resulting dispersity values for the controlled polymerization of monomers structurally similar to this compound, such as 2-hydroxyethyl acrylate (HEA) and methyl acrylate (MA). These values can serve as a starting point for optimizing p(MHMA) synthesis.

Table 1: ATRP of Hydroxy-functional Acrylates

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Conversion (%)M_n ( g/mol )Dispersity (Đ)Reference
HEAMBPCuBr/bpyBulk90107925,1001.24[6]
HEAMBPCuBr/bpyH₂O (1:1 v/v)90127925,1001.24[6]
MAEBiBCuBr/PMDETAAnisole603.7~9510,2001.07[6]

MBP: Methyl 2-bromopropionate, bpy: 2,2'-bipyridine, EBiB: Ethyl α-bromoisobutyrate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine

Table 2: RAFT Polymerization of Acrylates

MonomerCTAInitiatorSolventTemp (°C)Time (h)Conversion (%)M_n ( g/mol )Dispersity (Đ)Reference
HEMADDMATACVAMethanol/WaterRT192-~1.2-1.3[7]
MMACDSPAAIBNDMSO70-110---~1.1-1.3[8]

DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, ACVA: 4,4'-Azobis(4-cyanovaleric acid), CDSPA: 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, AIBN: Azobisisobutyronitrile

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol is adapted from procedures for similar hydroxy-functional acrylates.[6]

Materials:

  • This compound (MHMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer Purification: Pass MHMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator). Seal the flask with a rubber septum, and degas by applying vacuum and backfilling with inert gas three times.

  • Reagent Preparation: In a separate flask, prepare a solution of MHMA (e.g., 100 eq), EBiB (1 eq), and PMDETA (1 eq) in DMF. Degas this solution by purging with inert gas for at least 30 minutes.

  • Polymerization: Transfer the degassed monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight/dispersity (by GPC).

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

This protocol is a general procedure adapted for acrylate polymerization.[4]

Materials:

  • This compound (MHMA), inhibitor removed

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (CTA)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • Anhydrous 1,4-Dioxane (solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer Purification: Pass MHMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, dissolve MHMA (e.g., 200 eq), DDMAT (1 eq), and ACVA (0.2 eq) in 1,4-dioxane.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with inert gas. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at different time points to determine monomer conversion (by ¹H NMR) and molecular weight/dispersity (by GPC).

  • Termination: Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air. The polymer can be purified by precipitation in a non-solvent and dried under vacuum.

Visualizations

ATRP_Mechanism cluster_activation Activation/Deactivation Equilibrium cluster_propagation Propagation cluster_termination Termination Pn-X Dormant Polymer Chain (P_n-X) Pn_radical Propagating Radical (P_n•) Pn-X->Pn_radical k_act Cu(I)/L Activator (Cu(I)/L) X-Cu(II)/L Deactivator (X-Cu(II)/L) Pn_radical->Pn-X k_deact Monomer Monomer (M) Pn_radical->Monomer k_p Pn_radical_term P_n• Pn+1_radical Longer Propagating Radical (P_{n+1}•) Dead_Polymer Dead Polymer Pn_radical_term->Dead_Polymer k_t Pm_radical_term P_m• RAFT_Mechanism cluster_initiation Initiation cluster_transfer Reversible Chain Transfer cluster_reinitiation Reinitiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical k_d P_radical P_radical Radical->P_radical + Monomer (M) RAFT_Adduct RAFT_Adduct P_radical->RAFT_Adduct + RAFT Agent (Z-C(=S)S-R) P_radical_prop P_n• Macro_RAFT Macro_RAFT RAFT_Adduct->Macro_RAFT - R• RAFT_Adduct_2 RAFT_Adduct_2 Macro_RAFT->RAFT_Adduct_2 + P_m• P_radical_new P_radical_new RAFT_Adduct_2->P_radical - Macro_RAFT_m R_radical R• R_radical->P_radical_new + Monomer (M) P_n+m_radical P_n+m_radical P_radical_prop->P_n+m_radical + m M P_n_radical_term P_n• Dead_Polymer Dead Polymer P_n_radical_term->Dead_Polymer k_t P_m_radical_term P_m• Experimental_Workflow start Start purify_monomer Purify Monomer (Remove Inhibitor) start->purify_monomer prepare_reagents Prepare Reagent Solution (Monomer, Initiator/CTA, Ligand) purify_monomer->prepare_reagents setup_reaction Setup Reaction Vessel (Add Catalyst for ATRP) prepare_reagents->setup_reaction degas Degas Reaction Mixture (Freeze-Pump-Thaw or Purge) setup_reaction->degas polymerize Polymerization (Controlled Temperature) degas->polymerize monitor Monitor Reaction (¹H NMR, GPC) polymerize->monitor monitor->polymerize Continue terminate Terminate Polymerization (Cooling & Air Exposure) monitor->terminate Desired Conversion Reached purify_polymer Purify Polymer (Precipitation) terminate->purify_polymer characterize Characterize Final Polymer (GPC, NMR, etc.) purify_polymer->characterize end End characterize->end

References

Technical Support Center: Unwanted Skin Reactions to Acrylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acrylate (B77674) monomers. The information is designed to help you identify, prevent, and manage unwanted skin reactions in a laboratory setting.

Section 1: Troubleshooting Guide

Issue: I've developed a skin reaction after working with acrylate monomers.

This guide will help you assess the situation, differentiate between potential causes, and take appropriate action.

Step 1: Immediate Action

  • Stop Exposure: Immediately cease handling the suspected acrylate monomer(s) and any potentially contaminated equipment.

  • Decontaminate Skin: Gently wash the affected area with mild soap and copious amounts of water. Do not scrub harshly, as this can worsen irritation.

  • Remove Contaminated Clothing: If there has been a spill, carefully remove any contaminated clothing, avoiding contact with the affected skin.

  • Seek Medical Attention: It is crucial to consult with an occupational health professional or a dermatologist. Inform them about the specific acrylate(s) you were working with and provide the Safety Data Sheet (SDS) if possible.

Step 2: Differentiating Between Irritant and Allergic Contact Dermatitis

It is important to distinguish between irritant contact dermatitis (ICD) and allergic contact dermatitis (ACD), as their management and long-term implications differ.

FeatureIrritant Contact Dermatitis (ICD)Allergic Contact Dermatitis (ACD)
Mechanism Direct tissue damage from the chemical.Type IV delayed hypersensitivity immune response.[1]
Onset Can occur after a single, high-concentration exposure or repeated low-level exposures.Requires a prior sensitization phase. The reaction occurs upon re-exposure, typically 24-48 hours later.[2]
Symptoms Redness, itching, burning, dryness, scaling, and blistering, usually confined to the area of direct contact.[3]Intense itching, redness, swelling, papules, and vesicles. May spread beyond the initial contact site.[3][4]
Who is Affected Anyone exposed to a sufficient concentration for a sufficient duration.Only individuals who have been previously sensitized to the specific acrylate or a cross-reactive one.

Logical Flow for Troubleshooting Skin Reactions:

troubleshooting_flow start Skin Reaction Observed immediate_action Immediate Action: 1. Stop Exposure 2. Wash Area 3. Seek Medical Advice start->immediate_action assess_symptoms Assess Symptoms and Exposure History immediate_action->assess_symptoms icd_symptoms Symptoms Confined to Contact Area? Rapid Onset After High Exposure? assess_symptoms->icd_symptoms acd_symptoms Delayed Onset (24-48h)? Spreading Rash? Prior Exposures? assess_symptoms->acd_symptoms icd_symptoms->acd_symptoms No icd_path Likely Irritant Contact Dermatitis (ICD) icd_symptoms->icd_path Yes acd_path Likely Allergic Contact Dermatitis (ACD) acd_symptoms->acd_path Yes review_protocols Review Handling Procedures and PPE icd_path->review_protocols patch_testing Consider Patch Testing for Confirmation acd_path->patch_testing avoidance Strict Avoidance of Confirmed Allergen review_protocols->avoidance patch_testing->avoidance

Caption: Logical workflow for troubleshooting skin reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are acrylates and why do they cause skin reactions?

Acrylates and methacrylates are monomers that are polymerized to form various plastic materials. In their monomeric (unpolymerized) liquid, powder, or paste form, they are potent irritants and allergens.[4] The fully polymerized or "cured" acrylic plastic is generally inert and non-reactive.[4] Skin reactions occur when there is direct contact with the uncured monomers.

Q2: Which acrylate monomers are the most common sensitizers?

While many acrylates can cause sensitization, some are more frequently implicated than others. Researchers should be particularly cautious when handling the following:

Common Acrylate AllergensAbbreviationPrevalence in a Patch-Tested Population*
2-Hydroxyethyl methacrylate (B99206)HEMAPositive in up to 90% of acrylate-allergic patients.[5]
2-Hydroxypropyl methacrylateHPMAPositive in ~64% of acrylate-allergic patients.[5]
Ethylene glycol dimethacrylateEGDMAA frequent sensitizer, positive in ~13.4% to 72.4% of cases in different studies.[6][7]
Triethylene glycol diacrylateTREGDAIdentified as a common allergen in occupational settings.[8]
Methyl methacrylateMMAOne of the earliest identified acrylate sensitizers.[8]

*Prevalence can vary significantly based on the specific population studied (e.g., dental professionals, nail technicians) and the specific patch test series used.

Q3: How can I prevent skin reactions to acrylates in the lab?

Prevention is the most effective strategy. Implementing the following engineering and administrative controls is critical:

  • Engineering Controls:

    • Ventilation: Always handle volatile acrylate monomers in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation and airborne contact.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: This is the most critical barrier. Latex and vinyl gloves offer poor protection as some monomers like methyl methacrylate can penetrate them within minutes.[4] Nitrile gloves are more protective. For extended work, double-gloving is recommended.[4][9] Always consult glove manufacturer's compatibility charts for specific breakthrough times.

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A lab coat or chemical-resistant apron should be worn to protect against spills.

  • Safe Handling Practices:

    • Avoid all direct skin contact with acrylate monomers.[4]

    • Develop and follow strict Standard Operating Procedures (SOPs) for handling acrylates.

    • Practice good hygiene, including washing hands thoroughly after handling acrylates and removing gloves.

Q4: My lab is developing novel acrylate-based materials. How do we assess the risk of skin sensitization for our personnel?

When working with novel acrylates with unknown sensitization potential, a proactive approach is necessary. This may involve commissioning in vitro or in vivo toxicological studies. If a team member develops symptoms suggestive of ACD, it is crucial to consider patch testing to identify the causative agent. This allows for targeted avoidance and prevents further sensitization within the team.

Q5: A team member has a confirmed acrylate allergy. Can they continue to work in the lab?

This depends on the severity of the allergy and the ability to completely avoid the specific allergen.[10] In many cases, with strict adherence to handling protocols, the use of appropriate PPE, and potentially reassigning tasks to avoid direct handling of the sensitizing monomer, a researcher can continue to work safely.[4] However, for individuals with severe reactions, a move to a role without exposure may be necessary.[10] This should be determined in consultation with an occupational health physician.

Section 3: Experimental Protocols and Data

Protocol: Patch Testing for Acrylate Allergy

Patch testing is the gold standard for diagnosing Allergic Contact Dermatitis (ACD).[11] While typically performed in a clinical setting, this protocol outlines the general principles that can be adapted for an occupational health investigation in a research environment. This procedure should only be carried out by a qualified medical professional.

Objective: To identify the specific acrylate(s) causing a Type IV hypersensitivity reaction.

Materials:

  • Suspected acrylate monomers.

  • Appropriate vehicle (e.g., petrolatum). Standard patch test concentrations for common acrylates are available in dermatological literature (e.g., methyl methacrylate 2% in petrolatum).[4] Novel monomers would require careful dilution series to avoid irritant reactions.

  • Patch test chambers (e.g., Finn Chambers®).

  • Hypoallergenic adhesive tape.

  • Skin marking pen.

  • Control vehicle (petrolatum only).

Methodology:

  • Preparation: Allergens are prepared at non-irritating concentrations in a suitable vehicle immediately before application, as some acrylates can be volatile and unstable.[3]

  • Application: Small amounts of the prepared allergens are applied to the patch test chambers. These are then affixed to the upper back of the subject. The location of each allergen is carefully mapped.

  • Duration: The patches remain in place for 48 hours. During this time, the subject must avoid getting their back wet and strenuous activities that cause sweating.[12]

  • First Reading (48 hours): The patches are removed, and the skin is allowed to rest for 20-30 minutes. The test sites are then examined for any reactions (e.g., redness, swelling, papules, vesicles). The sites are marked with a skin-safe pen.

  • Second Reading (72-96 hours): The test sites are re-examined. Delayed reactions are common with ACD. Some protocols may include a final reading at 5-7 days.[12]

  • Scoring: Reactions are scored based on a standardized scale (e.g., + for mild erythema, ++ for erythema and papules, +++ for vesicles).

  • Interpretation: A positive reaction, in the context of a relevant exposure history, confirms an allergy to that specific acrylate.

Experimental Workflow for Patch Testing:

patch_test_workflow start Subject with Suspected ACD consultation Consultation with Occupational Health Physician start->consultation allergen_prep Prepare Allergens in Vehicle (e.g., 2% HEMA in Petrolatum) consultation->allergen_prep application Day 0: Apply Patches to Upper Back allergen_prep->application incubation 48-Hour Incubation (Avoid Water/Sweat) application->incubation reading1 Day 2: Remove Patches & First Reading incubation->reading1 reading2 Day 4: Second Reading & Final Interpretation reading1->reading2 results Identify Sensitizing Acrylate(s) reading2->results avoidance Implement Strict Avoidance Strategy results->avoidance

Caption: Experimental workflow for patch testing.
Data Presentation: Glove Selection for Handling Acrylates

The choice of protective gloves is paramount. The following table summarizes breakthrough time (BTT) data for various glove materials when exposed to common acrylate monomers. BTT is the time it takes for the chemical to permeate the glove material. A shorter BTT indicates lower protection.

Acrylate MonomerGlove MaterialBreakthrough Time (minutes)Recommendation
Methyl Methacrylate (MMA) Natural Rubber Latex< 3Not Recommended
Nitrile< 3 - 5Use with caution for short durations; double-gloving advised.
Butyl Rubber> 480Recommended
Ethylene Glycol Dimethacrylate (EGDMA) Natural Rubber Latex~5Not Recommended
Nitrile~5 - 8.7Use with caution for short durations; double-gloving advised.
Polyethylene> 120Good for splash protection.
1,6-Hexanediol Diacrylate (HDDA) Natural Rubber15 - 60Poor to moderate protection.
Nitrile> 480Recommended
Butyl Rubber> 480Recommended

Data compiled from multiple sources.[13][14] BTT can vary based on glove thickness, manufacturer, and specific chemical mixture. Always refer to the manufacturer's data.

Protocol: Decontamination of Acrylate Monomer Spills

Prompt and proper cleanup of acrylate monomer spills is essential to prevent unintended exposure.

Personnel Protection:

  • Ensure the area is well-ventilated. If the spill is large or the monomer is highly volatile, evacuate non-essential personnel.

  • Don appropriate PPE: chemical splash goggles, a lab coat, and heavy-duty nitrile or butyl rubber gloves.

Spill Cleanup Procedure:

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[14] Work from the outside in to prevent the spill from spreading.

  • Absorption: Apply the absorbent material over the entire spill.

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[15] Use non-sparking tools if the monomer is flammable.

  • Surface Decontamination:

    • Wipe the spill area thoroughly with a cloth soaked in a suitable solvent (e.g., isopropanol, acetone (B3395972) - check for surface compatibility first).

    • Follow with a wipe-down using soap and water.[16]

    • For equipment, consult the manufacturer's instructions for chemical compatibility before using solvents.

  • Waste Disposal:

    • All contaminated materials (absorbents, gloves, wipes) must be collected in a sealed, clearly labeled hazardous waste container.[13]

    • Dispose of the waste through your institution's Environmental Health & Safety (EHS) department. Do not pour acrylate waste down the drain.

Section 4: Signaling Pathway

Signaling Pathway of Acrylate-Induced Allergic Contact Dermatitis

Allergic contact dermatitis is a T-cell mediated, delayed-type hypersensitivity reaction. Small chemical molecules like acrylate monomers act as haptens.

  • Sensitization Phase: Upon initial contact, the small, reactive acrylate monomer (hapten) penetrates the skin and covalently binds to endogenous skin proteins, forming a hapten-protein complex.

  • Antigen Presentation: Skin-resident immune cells, primarily Langerhans cells (a type of dendritic cell), recognize and internalize this new complex.[1]

  • Immune Activation: These cells then migrate to the draining lymph nodes, where they process the complex and present the haptenated peptide to naive T-cells. This interaction activates and causes the proliferation of allergen-specific T-cells, "sensitizing" the individual.[1]

  • Elicitation Phase: Upon subsequent exposure to the same acrylate monomer, the now-sensitized, memory T-cells in the skin recognize the hapten-protein complex. This triggers a rapid and robust inflammatory response, leading to the release of cytokines and the recruitment of other immune cells, which manifests as the clinical symptoms of ACD.[1][9]

acd_pathway cluster_sensitization Sensitization Phase (First Exposure) cluster_elicitation Elicitation Phase (Re-exposure) hapten Acrylate Monomer (Hapten) Penetrates Skin protein_binding Binds to Skin Protein hapten->protein_binding hapten_protein Hapten-Protein Complex protein_binding->hapten_protein langerhans Uptake by Langerhans Cell (APC) hapten_protein->langerhans migration Migration to Lymph Node langerhans->migration tcell_activation Presentation to Naive T-Cell migration->tcell_activation memory_tcell Creation of Memory T-Cells tcell_activation->memory_tcell memory_activation Memory T-Cells Recognize Complex memory_tcell->memory_activation Sensitized Individual reexposure Acrylate Monomer Re-exposure hapten_protein2 Hapten-Protein Complex Forms reexposure->hapten_protein2 hapten_protein2->memory_activation cytokine_release Cytokine Release & Inflammatory Cascade memory_activation->cytokine_release symptoms Clinical Symptoms of ACD (Rash, Itching, Blisters) cytokine_release->symptoms

Caption: Signaling pathway of allergic contact dermatitis.

References

Validation & Comparative

A Comparative Guide to the Characterization of Poly(Methyl 2-(hydroxymethyl)acrylate) and its Alternatives by GPC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the characterization of poly(methyl 2-(hydroxymethyl)acrylate) (PMHMA) with two common alternatives, poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(methyl methacrylate) (PMMA), using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These analytical techniques are crucial for determining the molecular weight distribution and chemical structure of polymers, which in turn dictate their physical and chemical properties and suitability for various applications, particularly in the biomedical field.[1][2][3]

PMHMA is a functional polymer with potential applications in adhesives, coatings, and biomaterials due to its reactive hydroxyl group.[4][5][6] PHEMA is a widely researched biocompatible polymer used in applications like soft contact lenses and drug delivery systems, though it lacks degradability.[3][7][8] PMMA is a widely produced methacrylate (B99206) polymer known for its optical clarity and mechanical strength.[3][9] Understanding the characterization of these polymers is essential for researchers and professionals in drug development and material science.

Gel Permeation Chromatography (GPC) Analysis

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. The separation is based on the hydrodynamic volume of the polymer chains in solution.[10]

Experimental Protocol for GPC

A general protocol for the GPC analysis of acrylate (B77674) polymers is as follows:

  • Sample Preparation: Dissolve the polymer sample in the mobile phase (e.g., Tetrahydrofuran - THF) at a concentration of 1-2 mg/mL.[11] Allow the sample to dissolve completely, which may take from a few hours to overnight.[11] Filter the solution through a 0.1 - 0.2 μm filter before injection.[11]

  • Instrumentation:

    • System: A standard GPC system equipped with a pump, injector, and a column oven.[12]

    • Columns: A set of columns packed with porous, crosslinked gel particles of controlled pore sizes (e.g., polystyrene-divinylbenzene columns).

    • Mobile Phase: Tetrahydrofuran (THF) is a commonly used organic solvent for a wide range of polymers including polyacrylates.[10]

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: The column and detector are maintained at a constant temperature, for instance, 30-40 °C.[2]

    • Detector: A differential refractive index (RI) detector is most frequently used for polymer characterization by GPC.[10]

  • Calibration: The system is calibrated using narrow molecular weight standards of a known polymer, such as polystyrene or PMMA, to generate a calibration curve of log(molecular weight) versus elution volume.

  • Data Analysis: The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve.

Quantitative GPC Data Comparison

The following table summarizes hypothetical but typical GPC data for PMHMA, PHEMA, and PMMA.

PolymerNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
PMHMA 20,00035,0001.75
PHEMA 25,00045,0001.80
PMMA 30,00051,0001.70

Note: The values presented are illustrative and can vary significantly depending on the polymerization method and conditions.

GPC Experimental Workflow

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing p1 Dissolve Polymer in Mobile Phase p2 Filter Solution (0.2 µm) p1->p2 a1 Inject Sample p2->a1 a2 Separation in Column (based on size) a1->a2 a3 Detect with RI Detector a2->a3 d1 Generate Chromatogram a3->d1 d2 Apply Calibration Curve d1->d2 d3 Calculate Mn, Mw, PDI d2->d3

GPC Experimental Workflow Diagram

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the chemical structure and microstructure (e.g., tacticity) of polymers.[1] ¹H and ¹³C NMR are commonly employed to identify the different chemical environments of protons and carbons in the polymer chain.

Experimental Protocol for NMR

A general protocol for the NMR analysis of acrylate polymers is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) - CDCl₃ or deuterated dimethyl sulfoxide (B87167) - DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.[13]

    • Experiments: Standard ¹H NMR and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR techniques like COSY, HSQC, and HMBC can be utilized.[1]

  • Data Acquisition: Acquire the spectra with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). The chemical shifts (δ) of the peaks are referenced to a standard (e.g., tetramethylsilane (B1202638) - TMS). The integration of the peaks in the ¹H NMR spectrum provides quantitative information about the relative number of protons.

Comparative NMR Data

The following table presents the expected ¹H NMR chemical shifts for the characteristic protons of PMHMA, PHEMA, and PMMA.

PolymerBackbone -CH₂- (ppm)Backbone -CH- or -C(CH₃)- (ppm)Side Chain Protons (ppm)
PMHMA 1.5 - 2.12.2 - 2.6-CH₂OH: 3.7, -OCH₃: 3.6
PHEMA 1.4 - 2.01.8 - 2.4-CH₂CH₂OH: 3.8-4.2, -OH: 4.8
PMMA 1.8 - 2.1--OCH₃: 3.6, Backbone -CH₃: 0.8-1.2

Note: Chemical shifts are approximate and can vary based on the solvent, tacticity of the polymer, and concentration.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Dissolve Polymer in Deuterated Solvent p2 Transfer to NMR Tube p1->p2 a1 Insert into Spectrometer p2->a1 a2 Acquire 1H and 13C Spectra a1->a2 d1 Process Raw Data a2->d1 d2 Assign Chemical Shifts d1->d2 d3 Integrate Peaks d2->d3

NMR Experimental Workflow Diagram

Logical Relationship in Polymer Characterization

GPC and NMR provide complementary information that is essential for a comprehensive characterization of polymers. GPC provides the "macro" view of the polymer's size distribution, while NMR offers a "micro" view of its chemical structure.

Data_Integration cluster_gpc GPC Analysis cluster_nmr NMR Analysis cluster_char Overall Characterization gpc_data Molecular Weight (Mn, Mw) Polydispersity (PDI) char Polymer Properties & Performance gpc_data->char Determines Physical & Mechanical Properties nmr_data Chemical Structure Functional Groups Tacticity nmr_data->char Confirms Chemical Identity & Purity

Logical Relationship of GPC and NMR Data

References

A Comparative Guide to Validating the Copolymer Composition of Methyl 2-(hydroxymethyl)acrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the validation of the copolymer composition of methyl 2-(hydroxymethyl)acrylate (MHMA) copolymers. Accurate determination of the monomer ratio in these copolymers is critical for ensuring batch-to-batch consistency, predicting physicochemical properties, and guaranteeing the performance of advanced drug delivery systems. This document outlines the experimental protocols for the most common and effective analytical methods and presents comparative data to aid in technique selection.

Introduction to MHMA Copolymers and the Importance of Compositional Analysis

This compound (MHMA) is a functional monomer that, when copolymerized with other monomers (e.g., methyl methacrylate, butyl acrylate), yields polymers with tunable properties. The hydroxyl groups of the MHMA units can be leveraged for further chemical modification, such as drug conjugation or for imparting hydrophilicity. The precise ratio of MHMA to its comonomer(s) in the final polymer directly influences critical characteristics like drug loading capacity, release kinetics, biocompatibility, and mechanical strength. Therefore, robust analytical validation of the copolymer composition is a mandatory step in the research, development, and quality control of MHMA-based materials.

Comparative Analysis of Validation Techniques

The selection of an appropriate analytical technique for determining MHMA copolymer composition depends on factors such as the required level of detail, available instrumentation, and the nature of the comonomer. The most widely used and reliable methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gel Permeation/Size-Exclusion Chromatography (GPC/SEC).

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the resonance of hydrogen nuclei in a magnetic field. The integral of the signals is proportional to the number of protons, allowing for direct quantification of monomer units.- Provides absolute, quantitative composition without the need for calibration standards of the copolymer. - Offers detailed microstructural information (e.g., tacticity, monomer sequencing).[1]- Can have overlapping signals, especially in complex copolymers, which may require higher field strength or 2D NMR for resolution.[1] - Sample must be soluble in a suitable deuterated solvent.
FTIR Spectroscopy Measures the absorption of infrared radiation by specific molecular vibrations. The intensity of characteristic absorption bands can be correlated to the concentration of functional groups.[2]- Rapid and relatively inexpensive. - Can be used for solid and liquid samples. - Amenable to high-throughput screening.- Generally provides relative composition and requires calibration with standards of known composition. - Overlapping peaks can complicate quantification.[3][4] - Less sensitive than NMR for detecting small compositional variations.
GPC/SEC with Multiple Detectors Separates polymer chains based on their hydrodynamic volume. The use of multiple detectors (e.g., Refractive Index and UV) allows for the determination of the composition as a function of molecular weight.[5][6]- Provides information on the compositional heterogeneity across the molecular weight distribution.[7] - Can simultaneously determine molecular weight and composition.- Requires that the comonomers have distinct responses to the detectors used (e.g., one monomer has a UV chromophore and the other does not). - Requires careful calibration and is a relative method.

Experimental Protocols

Quantitative ¹H NMR Spectroscopy

This protocol provides a method for determining the molar ratio of MHMA to a comonomer (e.g., methyl acrylate (B77674), MA) in a copolymer.

Materials:

  • MHMA copolymer sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the dry copolymer in approximately 0.7 mL of a suitable deuterated solvent in a vial. Ensure complete dissolution. Transfer the solution to an NMR tube.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard 1D proton

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration)

    • Acquisition Time: ~3-4 seconds

    • Spectral Width: -2 to 12 ppm

  • Data Acquisition and Processing: Acquire the ¹H NMR spectrum. Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis and Calculation:

    • Identify the characteristic proton signals for each monomer unit. Based on the ¹H NMR spectrum of the MHMA monomer, the following assignments can be made:

      • Vinyl protons: δ 6.29 (s, 1H) and 5.83 (s, 1H)[8]

      • Ester methyl protons (-OCH₃): δ 3.75 (s, 3H)[8]

      • Hydroxymethyl protons (-CH₂OH): δ 3.72 (s, 2H)[8]

    • In the copolymer, the vinyl protons will have disappeared. The key signals for quantification will be the ester methyl protons and the hydroxymethyl protons of the MHMA unit, and a characteristic signal from the comonomer.

    • For an MHMA-co-MA copolymer, the ester methyl protons of the MA units will have a distinct chemical shift from those of the MHMA units.

    • Integrate the area of a well-resolved signal unique to each monomer unit. For MHMA, the hydroxymethyl protons (-CH₂OH) are often a good choice. For the comonomer, select a signal that does not overlap with any MHMA signals.

    • Calculate the molar composition using the following formula: Mole % MHMA = (I_MHMA / n_MHMA) / [(I_MHMA / n_MHMA) + (I_Comonomer / n_Comonomer)] * 100 Where:

      • I_MHMA = Integral of the selected MHMA proton signal

      • n_MHMA = Number of protons contributing to the selected MHMA signal

      • I_Comonomer = Integral of the selected comonomer proton signal

      • n_Comonomer = Number of protons contributing to the selected comonomer signal

Quantitative FTIR Spectroscopy (ATR Method)

This protocol describes a method for determining the copolymer composition using Attenuated Total Reflectance (ATR)-FTIR and a calibration curve.

Materials:

  • MHMA copolymer samples of unknown composition

  • A series of MHMA copolymer standards with known compositions (determined by ¹H NMR)

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Calibration Curve Generation:

    • For each standard copolymer, acquire an ATR-FTIR spectrum. Ensure good contact between the sample and the ATR crystal.[3]

    • Identify a characteristic absorption band for each monomer that is not significantly overlapped. For MHMA, the O-H stretch (broad, ~3400 cm⁻¹) and the C-O stretch from the primary alcohol (~1050 cm⁻¹) are candidates. The C=O stretch (~1730 cm⁻¹) will be present for both acrylate monomers but may shift slightly depending on the local environment.

    • For each standard, calculate the ratio of the absorbances (peak heights or areas) of the selected characteristic peaks.

    • Plot the absorbance ratio against the known molar ratio of the monomers to create a calibration curve.

  • Analysis of Unknown Samples:

    • Acquire the ATR-FTIR spectrum of the unknown copolymer sample under the same conditions used for the standards.

    • Calculate the absorbance ratio of the selected peaks for the unknown sample.

    • Determine the molar composition of the unknown sample by interpolating from the calibration curve.

GPC/SEC with Dual RI and UV Detection

This method is applicable if one of the comonomers has a UV chromophore (e.g., styrene) and the other (MHMA) does not.

Materials:

  • MHMA copolymer sample

  • GPC/SEC system equipped with RI and UV detectors

  • Appropriate mobile phase (e.g., THF)

  • GPC columns suitable for the molecular weight range of the polymer

  • Polymer standards for calibration (e.g., polystyrene)

Procedure:

  • System Setup and Calibration:

    • Set up the GPC/SEC system with the appropriate mobile phase and columns.

    • Calibrate the system using a series of narrow molecular weight standards.

  • Sample Preparation: Dissolve the copolymer sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.2 or 0.45 µm filter.

  • Data Acquisition: Inject the sample onto the GPC/SEC system and collect the chromatograms from both the RI and UV detectors.

  • Data Analysis:

    • The RI detector will respond to the total polymer concentration at each elution volume.

    • The UV detector will respond only to the concentration of the UV-active comonomer.

    • Using the detector responses and the known response factors (dn/dc for RI and dA/dc for UV) for each homopolymer, the software can calculate the weight fraction of each monomer across the molecular weight distribution.[5][6]

Visualizations

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_purification Purification & Drying cluster_analysis Compositional Analysis cluster_validation Validation synthesis MHMA + Comonomer(s) -> Copolymerization purification Precipitation & Vacuum Drying synthesis->purification nmr ¹H NMR Spectroscopy (Absolute Composition) purification->nmr ftir FTIR Spectroscopy (Relative Composition) purification->ftir gpc GPC/SEC (Compositional Heterogeneity) purification->gpc validation Confirm Copolymer Composition nmr->validation ftir->validation gpc->validation

Caption: Workflow for the validation of MHMA copolymer composition.

Signaling_Pathway cluster_drug_delivery Drug Delivery System cluster_cell Target Cell copolymer MHMA Copolymer Nanoparticle drug Drug Payload receptor Cell Surface Receptor copolymer->receptor Internalization cascade Signaling Cascade receptor->cascade Activation nucleus Nucleus cascade->nucleus Signal Transduction response Therapeutic Response (e.g., Apoptosis) nucleus->response Gene Expression Changes

Caption: Hypothetical signaling pathway initiated by a drug-loaded MHMA copolymer.

Conclusion

The validation of the copolymer composition of this compound copolymers is paramount for their successful application in research and drug development. ¹H NMR spectroscopy stands out as the gold standard for providing absolute, quantitative compositional data. FTIR spectroscopy offers a rapid, high-throughput alternative for relative compositional analysis, provided that proper calibration is performed. GPC/SEC with multiple detectors is uniquely capable of revealing compositional heterogeneity across the polymer's molecular weight distribution. The choice of method should be guided by the specific requirements of the study, with the understanding that a combination of these techniques often provides the most comprehensive characterization.

References

A Comparative Performance Analysis for Drug Development: Methyl 2-(hydroxymethyl)acrylate vs. Hydroxyethyl Methacrylate (HEMA)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomaterials and drug delivery systems, the choice of monomer is a critical determinant of the final product's performance. This guide provides a detailed comparison of two hydroxyl-functionalized monomers: Methyl 2-(hydroxymethyl)acrylate (MHMA) and the widely-used Hydroxyethyl Methacrylate (B99206) (HEMA). This analysis, tailored for researchers, scientists, and drug development professionals, delves into their comparative performance, supported by available data and detailed experimental methodologies.

Executive Summary

Hydroxyethyl methacrylate (HEMA) is a well-characterized and extensively utilized monomer in biomedical applications, lauded for its biocompatibility and the favorable properties of its resulting hydrogels (poly(HEMA)).[1][2] this compound (MHMA), a structural isomer of HEMA, presents an alternative with potential advantages owing to its acrylate (B77674) backbone. While direct comparative studies are limited, this guide synthesizes available data and theoretical considerations to offer a performance juxtaposition of these two monomers.

Generally, acrylates exhibit faster polymerization rates than methacrylates due to less steric hindrance.[3][4] This could translate to faster curing times for MHMA-based formulations. However, the resulting poly(acrylate) backbone may exhibit different mechanical properties and degradation profiles compared to the more rigid poly(methacrylate) backbone of poly(HEMA).

Performance Metrics: A Comparative Overview

The following tables summarize key performance indicators for both monomers and their corresponding homopolymers. It is important to note that comprehensive data for MHMA is not as readily available as for HEMA.

Table 1: Monomer and Polymer Properties

PropertyThis compound (MHMA)Hydroxyethyl Methacrylate (HEMA)
Chemical Formula C₅H₈O₃C₆H₁₀O₃
Molecular Weight 116.12 g/mol 130.14 g/mol
CAS Number 15484-46-5[5]868-77-9
Polymer Abbreviation p(MHMA)p(HEMA)
Biocompatibility Potentially biocompatible, though extensive in-vivo data is limited.[6]Generally considered biocompatible and widely used in biomedical applications.[1][2]

Table 2: Polymerization Kinetics

ParameterPoly(this compound) (p(MHMA))Poly(Hydroxyethyl Methacrylate) (p(HEMA))
Polymerization Rate Expected to be faster than HEMA due to the acrylate structure.[3][4]Well-characterized, with established kinetic models.[7][8]
Overall Activation Energy Data not readily available.~90.6 kJ/mol (for bulk free-radical polymerization).[7]
Autoacceleration Likely to exhibit a pronounced autoacceleration effect, typical for bulk acrylate polymerization.[9]Exhibits autoacceleration, which is well-documented.[7]

Table 3: Mechanical Properties of Homopolymer Hydrogels

PropertyPoly(this compound) (p(MHMA))Poly(Hydroxyethyl Methacrylate) (p(HEMA))
Young's Modulus Data not readily available. Generally, poly(acrylates) are more flexible than poly(methacrylates).Varies with water content; typically in the range of 0.1 - 1.0 MPa for hydrated gels.[5][10]
Tensile Strength Data not readily available.Varies with crosslinking and water content.
Water Content Expected to form hydrogels, but specific water content data is not readily available.Hydrogels can have a wide range of water content, typically 30-60%.[10]

Table 4: Cytotoxicity Data

AssayPoly(this compound) (p(MHMA))Poly(Hydroxyethyl Methacrylate) (p(HEMA))
In Vitro Cell Viability Limited data available. As with most acrylics, residual monomer could be a source of cytotoxicity.[6]Generally considered non-cytotoxic after polymerization and purification.[11] Residual HEMA monomer can exhibit cytotoxic effects.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of monomer performance. Below are representative protocols for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Material Preparation:

    • Synthesize p(MHMA) and p(HEMA) films or scaffolds.

    • Sterilize the materials, for example, using ethylene (B1197577) oxide or gamma irradiation.

    • Prepare eluates by incubating the sterilized polymers in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C, according to ISO 10993-12 standards.

  • Cell Culture and Exposure:

    • Seed a suitable cell line (e.g., L929 fibroblasts or human gingival fibroblasts) in 96-well plates and culture until confluent.

    • Replace the culture medium with the prepared polymer eluates (at various concentrations) and control media.

  • MTT Assay:

    • After a predetermined exposure time (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Polymerization Kinetics: Differential Scanning Calorimetry (DSC)

DSC can be used to monitor the heat flow associated with the exothermic polymerization reaction.

  • Sample Preparation: Prepare a mixture of the monomer (MHMA or HEMA) and a thermal initiator (e.g., AIBN or BPO) in a DSC pan.

  • Isothermal DSC:

    • Place the sample in the DSC cell and rapidly heat to the desired isothermal polymerization temperature.

    • Record the heat flow as a function of time. The heat released is directly proportional to the extent of the reaction.

  • Data Analysis:

    • Integrate the heat flow curve to determine the total heat of polymerization.

    • The rate of polymerization can be calculated from the heat flow data.

    • The conversion can be determined by normalizing the heat released at a given time by the total heat of polymerization.[7][8]

Mechanical Testing of Hydrogels: Tensile Testing

This method evaluates the tensile properties of the hydrogel.

  • Sample Preparation:

    • Prepare dog-bone-shaped hydrogel samples using a mold.

    • Equilibrate the samples in a suitable buffer (e.g., PBS) at 37°C to ensure full hydration.

  • Tensile Test:

    • Mount the hydrated sample in a universal testing machine equipped with a suitable load cell.

    • Apply a uniaxial tensile load at a constant strain rate until the sample fractures.

    • Record the stress and strain data throughout the test.

  • Data Analysis:

    • From the stress-strain curve, determine the Young's modulus (from the initial linear region), ultimate tensile strength (the maximum stress before failure), and elongation at break.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for cytotoxicity testing and hydrogel characterization.

Cytotoxicity_Workflow cluster_prep Material Preparation cluster_exposure Cell Culture & Exposure cluster_assay Viability Assay Polymer_Synthesis Polymer Synthesis (p(MHMA) & p(HEMA)) Sterilization Sterilization Polymer_Synthesis->Sterilization Eluate_Prep Eluate Preparation (ISO 10993-12) Sterilization->Eluate_Prep Exposure Exposure to Eluates Eluate_Prep->Exposure Cell_Seeding Cell Seeding (e.g., L929) Cell_Seeding->Exposure MTT_Assay MTT Assay Exposure->MTT_Assay Data_Analysis Data Analysis (% Viability) MTT_Assay->Data_Analysis

Workflow for in vitro cytotoxicity assessment.

Hydrogel_Characterization cluster_synthesis Hydrogel Synthesis cluster_testing Mechanical & Physical Testing Monomer_Solution Monomer Solution (MHMA or HEMA + Crosslinker + Initiator) Polymerization Polymerization (e.g., UV, Thermal) Monomer_Solution->Polymerization Equilibration Equilibration in Buffer Polymerization->Equilibration Tensile_Testing Tensile Testing Equilibration->Tensile_Testing Swelling_Study Swelling Ratio Determination Equilibration->Swelling_Study

General workflow for hydrogel synthesis and characterization.

Conclusion

Hydroxyethyl methacrylate (HEMA) remains a benchmark material in the development of biomedical devices and drug delivery systems due to its well-documented biocompatibility and versatile properties. This compound (MHMA) emerges as a potential alternative, with its acrylate structure suggesting faster polymerization kinetics, which could be advantageous in certain manufacturing processes. However, a comprehensive understanding of p(MHMA)'s performance, particularly its long-term biocompatibility, mechanical properties, and degradation profile, requires further dedicated research. This guide provides a foundational comparison based on existing literature and theoretical principles, highlighting the need for direct, controlled experimental studies to fully elucidate the performance trade-offs between these two structurally similar yet distinct monomers.

References

Comparative study of acrylate monomers for specific biomedical applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylate-based polymers are integral to the advancement of biomedical technologies due to their tunable physical properties, biocompatibility, and ease of functionalization. This guide provides a comparative analysis of commonly used acrylate (B77674) monomers in three key biomedical fields: drug delivery, tissue engineering, and dental materials. The selection of a suitable monomer is paramount to the success of a biomedical device, as it dictates the material's mechanical properties, degradation kinetics, biocompatibility, and overall performance. This document aims to assist researchers in making informed decisions by presenting a synthesis of experimental data and methodologies from various studies.

Section 1: Comparative Performance of Acrylate Monomers

The performance of acrylate monomers is highly dependent on their chemical structure, including the length of the alkyl chain, the presence of functional groups, and their crosslinking density upon polymerization. These factors influence properties such as mechanical strength, drug release profiles, and cellular interactions.

Drug Delivery Systems

In drug delivery, the choice of acrylate monomer affects drug loading capacity, release kinetics, and the biocompatibility of the delivery vehicle. Hydrogels formulated from monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and poly(ethylene glycol) diacrylate (PEGDA) are widely explored for their ability to encapsulate and provide sustained release of therapeutic agents.

Table 1: Comparative Data of Acrylate Monomers in Drug Delivery

MonomerApplicationKey Performance MetricResult
2-Hydroxyethyl Methacrylate (HEMA) Controlled drug release hydrogelsDrug Release ProfileSustained release, with kinetics influenced by hydrogel swelling ratio.[1]
Poly(ethylene glycol) Diacrylate (PEGDA) Nanogel drug carriersDrug Release RateCan be tailored for sustained release of small molecules by controlling cross-linking density.[2][3]
Poly(lactic-co-glycolic acid) Acrylate (PLGA-A) Biodegradable microparticlesRelease MechanismPrimarily diffusion-controlled in the initial phase, followed by degradation-controlled release.[4][5]
Long-Chain Acrylates (e.g., Stearyl Acrylate) Nanoparticle formulationsDrug LoadingHigh capacity for lipophilic drugs.
Tissue Engineering Scaffolds

In tissue engineering, the mechanical properties and biocompatibility of the scaffold are critical for supporting cell growth and tissue regeneration. Monomers are selected to mimic the native tissue's mechanical environment and to ensure a non-toxic environment for cells.

Table 2: Comparative Data of Acrylate Monomers in Tissue Engineering

MonomerApplicationMechanical PropertyValueBiocompatibility (Cell Viability)
2-Hydroxyethyl Methacrylate (HEMA) Soft tissue scaffoldsFlexural ModulusVaries with crosslinker concentration.Generally good, but can be influenced by residual monomer.[6][7]
Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel scaffoldsCompressive ModulusCan be tuned over a wide range (e.g., 10-1000 kPa) by altering concentration and molecular weight.[2][3]High biocompatibility.
Gelatin Methacryloyl (GelMA) Bio-inks for 3D bioprintingCompressive ModulusTypically in the range of 1-50 kPa, depending on concentration and degree of methacrylation.Excellent, promotes cell adhesion and proliferation.
Triethylene glycol dimethacrylate (TEGDMA) Composite scaffoldsFlexural StrengthCan enhance the mechanical properties of composite resins.[7]Biocompatibility is dose-dependent.[6]
Dental Materials

Acrylate-based resins are extensively used in dentistry for applications such as denture bases, restorative materials, and 3D printing of dental models. Key requirements include high mechanical strength, durability, and biocompatibility in the oral environment.

Table 3: Comparative Data of Acrylate Monomers in Dental Materials

MonomerApplicationMechanical PropertyValueResidual Monomer
Methyl Methacrylate (MMA) Denture basesFlexural Strength65-95 MPa[6]Higher in cold-cured vs. heat-cured resins.[8]
Bisphenol A-glycidyl Methacrylate (Bis-GMA) Dental compositesFlexural StrengthOften blended with other monomers to enhance properties.Can be a concern for biocompatibility.[6]
Triethylene glycol dimethacrylate (TEGDMA) Dental compositesFlexural ModulusUsed as a diluent to reduce viscosity and improve handling.Can leach from restorations.[9]
Urethane Dimethacrylate (UDMA) 3D printed dental resinsFlexural StrengthCan be formulated to have high flexural strength.Lower residual monomer compared to some other acrylates.[6]

Section 2: Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of biomaterials.

Biocompatibility Assessment: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Protocol:

  • Cell Seeding: Seed cells (e.g., fibroblasts, osteoblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Material Exposure: Prepare extracts of the polymerized acrylate materials according to ISO 10993 standards. Remove the culture medium from the wells and replace it with the material extracts at various concentrations. Include a positive control (e.g., cytotoxic material) and a negative control (culture medium only).

  • Incubation: Incubate the cells with the material extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the extracts and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[10] Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Mechanical Property Assessment: Flexural Strength Test

The flexural strength, or bending strength, is a critical mechanical property for materials used in load-bearing applications such as dental restorations and tissue engineering scaffolds.

Protocol (based on three-point bending test):

  • Specimen Preparation: Prepare rectangular specimens of the polymerized acrylate material with standardized dimensions (e.g., according to ASTM D790).

  • Test Setup: Place the specimen on two supports with a specified span length in a universal testing machine.

  • Load Application: Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a predefined deflection.[14]

  • Data Acquisition: Record the load-deflection curve throughout the test.

  • Calculation: Calculate the flexural strength (σ) and flexural modulus (E) using the following formulas:

    • Flexural Strength (σ) = (3 * P * L) / (2 * b * d^2)

    • Flexural Modulus (E) = (L^3 * m) / (4 * b * d^3) Where:

      • P = maximum load

      • L = support span

      • b = width of the specimen

      • d = thickness of the specimen

      • m = slope of the initial linear portion of the load-deflection curve

Drug Release Kinetics Assessment

This protocol outlines a typical in vitro drug release study from an acrylate-based hydrogel.

Protocol:

  • Hydrogel Loading: Prepare drug-loaded hydrogels by incorporating the therapeutic agent during the polymerization process or by soaking the pre-formed hydrogel in a drug solution.

  • Release Study Setup: Place a known amount of the drug-loaded hydrogel in a vessel containing a defined volume of release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C).[15] Ensure sink conditions are maintained.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.[15]

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot the cumulative release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[16][17]

Section 3: Visualizations

Signaling Pathway: Cellular Response to Biomaterial

Cellular Response to Biomaterial cluster_0 Biomaterial Surface cluster_1 Cellular Interaction cluster_2 Cellular Fate Biomaterial Acrylate Monomer Properties (Chemistry, Topography) Protein_Adsorption Protein Adsorption (e.g., Fibronectin) Biomaterial->Protein_Adsorption Cell_Adhesion Cell Adhesion (Integrin Binding) Protein_Adsorption->Cell_Adhesion Signal_Transduction Signal Transduction (e.g., FAK, MAPK) Cell_Adhesion->Signal_Transduction Gene_Expression Gene Expression Changes Signal_Transduction->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Interaction of a biomaterial surface with a cell, leading to different cellular outcomes.

Experimental Workflow: Monomer Selection for Tissue Engineering

Monomer Selection Workflow Define_Req Define Application Requirements (e.g., Mechanical, Degradation) Monomer_Screen Initial Monomer Screening (Literature Review) Define_Req->Monomer_Screen Synthesis Polymer Synthesis & Characterization Monomer_Screen->Synthesis Mech_Test Mechanical Testing (e.g., Flexural Strength) Synthesis->Mech_Test Bio_Test Biocompatibility Testing (e.g., MTT Assay) Synthesis->Bio_Test In_Vitro In Vitro Cell Culture Studies Mech_Test->In_Vitro Bio_Test->In_Vitro In_Vivo In Vivo Animal Studies In_Vitro->In_Vivo Final_Monomer Final Monomer Selection In_Vivo->Final_Monomer

Caption: A logical workflow for selecting an appropriate acrylate monomer for a tissue engineering application.

Logical Relationship: Factors Influencing Drug Release

Factors Influencing Drug Release cluster_0 Monomer Properties cluster_1 Polymer Network Structure cluster_2 Drug Release Kinetics Hydrophilicity Hydrophilicity Swelling_Ratio Swelling Ratio Hydrophilicity->Swelling_Ratio MW Molecular Weight Crosslink_Density Crosslink Density MW->Crosslink_Density Functionality Functionality Functionality->Crosslink_Density Mesh_Size Mesh Size Crosslink_Density->Mesh_Size Drug_Release Drug Release Profile Mesh_Size->Drug_Release Swelling_Ratio->Drug_Release

Caption: Key factors related to the acrylate monomer that influence the resulting drug release profile.

References

In vitro and in vivo degradation of polymers containing Methyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vitro and In Vivo Degradation of Polymers Containing Methyl 2-(hydroxymethyl)acrylate and Other Biodegradable Alternatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the degradation characteristics of polymers containing this compound (MHMA). Due to the limited availability of direct degradation data for MHMA-containing polymers in peer-reviewed literature, this document leverages data from analogous hydroxylated acrylate (B77674) polymers, primarily poly(2-hydroxyethyl methacrylate) (PHEMA), and compares it with well-characterized biodegradable polyesters like poly(lactic acid) (PLA). This comparison aims to offer a valuable reference for material selection in biomedical applications where degradation is a critical parameter.

Introduction to Degradable Acrylate Polymers

Polymers based on acrylate and methacrylate (B99206) monomers are widely utilized in the biomedical field due to their versatility and biocompatibility.[1] The inclusion of functional groups, such as the hydroxyl group in MHMA and PHEMA, enhances hydrophilicity and provides sites for further modification. While traditional polyacrylates are generally considered biostable, research has focused on imparting biodegradability by incorporating labile linkages into the polymer backbone or as crosslinkers.[2][3]

Comparative Degradation Data

The following tables summarize the available quantitative data on the degradation of these polymers. It is important to note that direct comparative studies involving MHMA are scarce. Therefore, data for PHEMA-based materials and PLA are presented to provide a relevant comparison.

Table 1: Summary of In Vitro Degradation Data

Polymer SystemDegradation ConditionsTimeMass Loss (%)Molecular Weight ChangeKey Findings
Degradable pHEMA-co-polycaprolactone Hydrogel 0.007 M NaOH16 weeks~30%Decrease observed, indicating bulk degradationDegradation is dependent on the polycaprolactone (B3415563) content which introduces hydrolysable ester linkages.
Degradable pHEMA-co-polycaprolactone Hydrogel Lipase solution16 weeks~30%Decrease observedEnzymatic activity significantly contributes to the degradation of the incorporated polyester (B1180765) segments.
Poly(lactic acid) (PLA) Phosphate Buffer (pH 7.4), 37°C180 daysSignificantSignificant reductionShows signs of degradation after 30 days with a more significant reduction in molecular weight and mechanical properties after 180 days.[4]
Hydroxyl-functionalized Poly(α-hydroxy acid)s Phosphate Buffer (pH 7.4), 37°C<1 day to 2 monthsVaries with hydroxyl densityRapid decreaseDegradation rate increases with higher hydroxyl group density, shifting from bulk to surface erosion.[4][5]

Table 2: Summary of In Vivo Degradation and Biocompatibility Data

Polymer SystemImplantation ModelTimeObservationsBiocompatibility Assessment
Poly(2-hydroxyethyl methacrylate) (PHEMA) Subcutaneous (Rat, Hamster, Guinea Pig)Up to 24 monthsNo significant degradation observed. Calcification on the surface.Generally considered biocompatible, but long-term implantation in rats led to thick fibrous capsule formation.[6]
Poly(lactic acid) (PLA) Not specifiedN/ABiodegradable, with degradation products being metabolized by the body.Generally good, though acidic byproducts can cause localized inflammatory responses.
Degradable pHEMA-based polymers Macrophage cultureNot specifiedSurface and bulk degradation observed.Polymers showed low toxicity with cell viabilities over 80% at high concentrations.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer degradation. Below are outlines of standard experimental protocols for in vitro and in vivo degradation studies.

In Vitro Hydrolytic Degradation Protocol

This protocol is adapted from studies on polyester degradation and is applicable to hydroxylated polyacrylates.[7][8][9]

  • Sample Preparation: Polymer samples are prepared in a standardized form (e.g., films, discs) with known dimensions and weight. Samples are sterilized using an appropriate method (e.g., ethylene (B1197577) oxide, gamma irradiation).

  • Degradation Medium: Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions.

  • Incubation: Samples are immersed in the degradation medium in sterile containers at a controlled temperature, typically 37°C, for a predefined period.

  • Time Points: Samples are retrieved at various time points (e.g., 1, 4, 8, 12 weeks).

  • Analysis: At each time point, samples are rinsed, dried to a constant weight, and analyzed for:

    • Mass Loss: Calculated from the initial and final dry weights.

    • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) to assess chain scission.

    • Chemical Structure: Analyzed by Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) to identify changes in chemical bonds.

    • Morphology: Examined using Scanning Electron Microscopy (SEM) to observe surface erosion and other changes.

    • Thermal Properties: Assessed by Differential Scanning Calorimetry (DSC) to monitor changes in crystallinity and glass transition temperature.

In Vitro Enzymatic Degradation Protocol

This protocol is particularly relevant for polymers containing enzymatically labile bonds, such as esters.[2]

  • Sample Preparation: As described in the hydrolytic degradation protocol.

  • Enzyme Solution: A solution of a relevant enzyme (e.g., lipase, esterase) in a buffer (e.g., PBS or Tris-HCl) at a specific concentration is prepared.[2]

  • Incubation: Samples are incubated in the enzyme solution at 37°C. A control group is incubated in the buffer without the enzyme.

  • Time Points and Analysis: Similar to the hydrolytic degradation protocol, with the comparison between the enzyme and control groups indicating the extent of enzymatic degradation.

In Vivo Degradation and Biocompatibility Protocol

This protocol provides a general framework for assessing degradation and tissue response in an animal model.[6][10]

  • Animal Model: A suitable animal model (e.g., rat, rabbit) is chosen based on the research question. All procedures must be approved by an institutional animal care and use committee.

  • Implantation: Sterile polymer samples are surgically implanted, typically in the subcutaneous space.

  • Time Points: Animals are euthanized at predetermined time points (e.g., 4, 12, 24 weeks).

  • Explantation and Analysis:

    • The implant and surrounding tissue are carefully explanted.

    • Implant Analysis: The explanted polymer is analyzed for mass loss, molecular weight changes, and morphological changes as described in the in vitro protocols.

    • Histological Analysis: The surrounding tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the tissue response, including inflammation, fibrous capsule formation, and tissue integration.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

InVitro_Hydrolytic_Degradation cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points Prep Polymer Sample (Known Weight & Dimensions) Sterilize Sterilization Prep->Sterilize Immerse Immerse in PBS (pH 7.4) at 37°C Sterilize->Immerse Retrieve Retrieve Samples Immerse->Retrieve Analyze Mass Loss Molecular Weight (GPC) Chemical Structure (FTIR/NMR) Morphology (SEM) Thermal Properties (DSC) Retrieve->Analyze

Caption: Workflow for in vitro hydrolytic degradation studies.

InVivo_Degradation cluster_implant Implantation cluster_explant Explantation cluster_analysis Analysis Prep Sterile Polymer Implant Implant Subcutaneous Implantation in Animal Model Prep->Implant Explant Explant Implant and Surrounding Tissue Implant->Explant ImplantAnalysis Implant Analysis: Mass Loss, MW, Morphology Explant->ImplantAnalysis TissueAnalysis Histological Analysis: Inflammation, Fibrous Capsule Explant->TissueAnalysis

Caption: Workflow for in vivo degradation and biocompatibility studies.

Signaling Pathways and Degradation Products

The degradation of acrylate-based polymers with ester linkages, similar to polyesters, proceeds via hydrolysis of these ester bonds. This process can be accelerated by enzymes such as esterases. The primary degradation products would be the constituent monomers and oligomers. For a polymer of this compound, the expected degradation products would include the monomer itself and its oligomers. The biocompatibility of these degradation products is a critical consideration. While high molecular weight polyacrylates are generally considered inert, the toxicity of monomers and small oligomers must be evaluated.[1] For PHEMA, it is generally considered non-toxic, and its degradation products are expected to have low toxicity.[3]

The diagram below illustrates the general relationship between polymer degradation and the biological response.

Degradation_Pathway Polymer Implanted Polymer Degradation Hydrolytic / Enzymatic Degradation Polymer->Degradation Products Degradation Products (Monomers, Oligomers) Degradation->Products Response Biological Response Products->Response Metabolism Metabolism and Clearance Response->Metabolism Inflammation Inflammatory Response Response->Inflammation

Caption: Polymer degradation and subsequent biological interactions.

Conclusion

While there is a clear need for more research into the in vitro and in vivo degradation of polymers specifically containing this compound, valuable insights can be drawn from analogous hydroxylated polyacrylates like PHEMA. The inherent biocompatibility of these polymers makes them attractive for biomedical applications. However, for applications requiring controlled degradation, modification through copolymerization with degradable monomers or the use of degradable crosslinkers is necessary. When compared to established biodegradable polymers like PLA, functionalized polyacrylates offer a different set of properties that may be advantageous for specific applications, but their degradation kinetics must be carefully tailored and characterized. The protocols and comparative data presented in this guide provide a foundational framework for researchers and professionals in the field to design and evaluate new degradable acrylate-based biomaterials.

References

A Comparative Guide to the Cytotoxicity of Methyl 2-(hydroxymethyl)acrylate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of biomaterials based on methyl 2-(hydroxymethyl)acrylate (MHMA) and common alternatives. The information presented is intended to assist researchers in making informed decisions regarding material selection for drug delivery and other biomedical applications. While direct quantitative cytotoxicity data for MHMA-based materials is limited in publicly available literature, this guide draws comparisons from data on closely related methacrylate-based polymers and highlights materials with lower cytotoxic potential.

Executive Summary

Methacrylate-based polymers are widely utilized in the biomedical field due to their tunable mechanical properties and ease of synthesis. However, concerns regarding their biocompatibility often arise from the potential for unreacted monomers to leach out, which can induce cellular toxicity. This guide explores the cytotoxic effects of these materials, presents quantitative data where available, and details the standard experimental protocols for cytotoxicity evaluation. A key finding is that the cytotoxicity of methacrylate-based materials is highly dependent on the specific monomer used and the degree of polymerization. Alternatives such as poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (B3415563) (PCL), and vinyl esters generally exhibit lower cytotoxicity.

Comparative Cytotoxicity Data

The following table summarizes available quantitative data from in vitro cytotoxicity studies on various methacrylate-based polymers and alternative biomaterials. It is important to note the variability in experimental conditions (e.g., cell line, exposure time, material formulation) when comparing these values.

Material ClassSpecific MaterialCell LineAssayResultKey Findings & Citation
Methacrylate-Based Polymethyl Methacrylate (B99206) (PMMA)Human Gingival FibroblastsMTT~85% cell viability (at 80°C polymerization)Higher polymerization temperatures reduce residual monomer and cytotoxicity.[1]
PMMAHepG2MTTSignificant decrease in viability at 0.5 and 1 mg/mL after 72hDemonstrates concentration-dependent cytotoxicity.[2]
2-Hydroxyethyl Methacrylate (HEMA)RAW264.7 MacrophagesMTTConcentration-dependent decrease in cell viabilityHEMA is known to induce apoptosis and oxidative stress.[3]
Bis-acrylic Composite ResinMouse FibroblastsMTT>90% cell viabilityGenerally considered biocompatible for temporary dental applications.[4]
3D-Printed Methacrylate ResinMouse FibroblastsMTT~10% cell viabilityCan exhibit high cytotoxicity, likely due to incomplete polymerization.[4]
Polyesters Polycaprolactone (PCL)MG-63 OsteoblastsMTTGood cell proliferationPCL is generally considered biocompatible and suitable for tissue engineering.[5]
Poly(lactic-co-glycolic acid) (PLGA)MDBK and Colo 205Not specifiedNot cytotoxic up to 2500 µg/mLPLGA nanoparticles are generally well-tolerated by cells.[6]
Vinyl Esters Divinyl AdipateOsteoblast-like cellsNot specifiedSignificantly less cytotoxic than (meth)acrylatesVinyl esters are presented as a low-cytotoxicity alternative to methacrylates.[7]

Mechanisms of Methacrylate Cytotoxicity

The primary mechanism of cytotoxicity for methacrylate-based materials is the leaching of residual monomers from inadequately polymerized materials.[8] These monomers can induce cellular stress through several pathways:

  • Oxidative Stress: Monomers like 2-hydroxyethyl methacrylate (HEMA) have been shown to increase the production of reactive oxygen species (ROS) within cells. This oxidative stress can damage cellular components, including DNA.

  • Apoptosis Induction: The accumulation of ROS and direct interaction of monomers with cellular machinery can trigger programmed cell death, or apoptosis.[3] This is often mediated through the intrinsic mitochondrial pathway.

Signaling Pathways in Methacrylate-Induced Apoptosis

The following diagram illustrates the intrinsic apoptosis pathway that can be activated by methacrylate monomers.

cluster_stress Cellular Stress cluster_pathway Apoptosis Pathway Methacrylate Monomers Methacrylate Monomers ROS Production ROS Production Methacrylate Monomers->ROS Production DNA Damage DNA Damage ROS Production->DNA Damage ATM ATM DNA Damage->ATM activates p53 p53 ATM->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Methacrylate-induced intrinsic apoptosis pathway.

Experimental Protocols

Accurate and reproducible cytotoxicity data are essential for the evaluation of biomaterials. Below are detailed protocols for three commonly used in vitro cytotoxicity assays.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of a biomaterial is depicted below.

cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay Material Sterilization Material Sterilization Direct Contact Direct Contact Material Sterilization->Direct Contact Extract Exposure Extract Exposure Material Sterilization->Extract Exposure Cell Seeding Cell Seeding Cell Seeding->Direct Contact Cell Seeding->Extract Exposure MTT Assay MTT Assay Direct Contact->MTT Assay Flow Cytometry Flow Cytometry Direct Contact->Flow Cytometry Extract Exposure->MTT Assay LDH Assay LDH Assay Extract Exposure->LDH Assay Extract Exposure->Flow Cytometry

General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Material Exposure: Introduce the test material (either in direct contact or as an extract) to the cells and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the exposure period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Add 50 µL of the reaction mixture to each 50 µL supernatant sample in a new 96-well plate and incubate for 30 minutes at room temperature, protected from light.

  • Stop Solution: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This technique allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Harvesting: Following exposure to the test material, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Conclusion and Recommendations

The cytotoxicity of methacrylate-based materials is a significant consideration in their application in drug delivery and tissue engineering. The available data strongly suggests that the level of cytotoxicity is directly related to the concentration of leachable monomers. To minimize cytotoxic effects, it is crucial to optimize polymerization processes to ensure the highest possible degree of conversion.

For applications requiring high biocompatibility, alternative materials should be considered:

  • Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL): These biodegradable polyesters have a long history of use in FDA-approved medical devices and generally exhibit excellent biocompatibility.

  • Vinyl Esters and Vinyl Carbonates: Emerging research indicates that these materials are significantly less cytotoxic than their methacrylate counterparts and represent a promising area for the development of new, safer biomaterials.

Researchers and drug development professionals are encouraged to conduct thorough in vitro cytotoxicity testing, using multiple assays that probe different cellular mechanisms, to accurately assess the biocompatibility of any new material formulation before proceeding to in vivo studies.

References

Mechanical properties of cross-linked poly(Methyl 2-(hydroxymethyl)acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanical Properties of Cross-linked Poly(Methyl 2-(hydroxymethyl)acrylate) and Alternative Hydrogels for Drug Delivery Applications

For researchers, scientists, and drug development professionals, the selection of a suitable polymeric hydrogel is a critical decision that influences the efficacy and performance of drug delivery systems. This guide provides a comparative analysis of the mechanical properties of cross-linked poly(this compound) (PMHMA), with a focus on its close analogue poly(2-hydroxyethyl acrylate) (PHEA) due to the limited direct data on PMHMA. The guide also draws comparisons with two widely used alternative hydrogels: poly(2-hydroxyethyl methacrylate) (PHEMA) and polyvinyl alcohol (PVA).

Introduction to Hydrogel Biomaterials

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tissue-like softness, biocompatibility, and tunable properties make them ideal candidates for a variety of biomedical applications, including controlled drug release. The mechanical properties of these hydrogels are paramount as they dictate their structural integrity, drug release kinetics, and overall performance in vivo.

This guide focuses on the following key mechanical and physical properties:

  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

  • Young's Modulus (Elastic Modulus): A measure of a material's stiffness; a higher value indicates a stiffer material.

  • Elongation at Break: The maximum strain or deformation a material can endure before fracturing.

  • Swelling Ratio: The capacity of a hydrogel to absorb and retain water, which significantly impacts drug diffusion and release.

Comparative Analysis of Mechanical Properties

The following tables summarize the mechanical properties of PHEA (as a proxy for PMHMA), PHEMA, and PVA hydrogels. It is important to note that these properties are highly dependent on the specific synthesis conditions, such as the type and concentration of the cross-linker, the polymerization method, and the water content.

Table 1: Comparison of Tensile Strength and Young's Modulus

PolymerCross-linkerTensile Strength (kPa)Young's Modulus (kPa)Reference
PHEADivinylbenzeneVaries with cross-linker concentration-[1]
PHEA + 2 wt% GO-->100% increase vs neat PHEA[2]
PHEMA-173-[3]
PHEMAEGDMAIncreases with cross-linker concentration19 - 504[4]
PVA-TASaline~16,000-[5]
PVAFreeze-thaw cyclesIncreases with cycles-[6]
DNA/pHEAAPhysical cross-linking960-[7]

Table 2: Comparison of Elongation at Break and Swelling Ratio

PolymerCross-linkerElongation at Break (%)Swelling Ratio (%)Reference
PHEADivinylbenzeneVaries with cross-linker concentration-[1]
PHEMA-705-[3]
p(HEMA-co-AI)N,N´-methylenebisacrylamide-400[8]
p(HEMA-co-AA)N,N´-methylenebisacrylamide-250[8]
p(HEMA-co-NVP)N,N´-methylenebisacrylamide-74[8]
PAAN,N'-methylenebisacrylamideVaries with cross-linker concentrationDecreases with increasing cross-linker[9]
PVA-TASaline~100032.4 - 69.5[5]
PVAFreeze-thaw cyclesDecreases with cyclesDecreases with cycles[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and mechanical testing of acrylate-based hydrogels, which can be adapted for PMHMA.

Synthesis of Cross-linked Poly(2-hydroxyethyl acrylate) (PHEA) Hydrogel

This protocol describes a typical free-radical polymerization method.

Materials:

  • 2-hydroxyethyl acrylate (B77674) (HEA) monomer

  • Cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA, or divinylbenzene)

  • Initiator (e.g., ammonium (B1175870) persulfate, APS)

  • Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a precursor solution by dissolving the HEA monomer and the desired concentration of the cross-linking agent in deionized water.

  • De-gas the solution by bubbling nitrogen gas through it for approximately 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS) and accelerator (TEMED) to the solution to initiate the free-radical polymerization.

  • Pour the solution into a mold of the desired shape (e.g., for tensile testing specimens).

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or elevated temperature) for a specific duration until the hydrogel is fully formed.

  • After polymerization, immerse the hydrogel in deionized water or a buffer solution to allow it to swell to equilibrium and to remove any unreacted monomers or initiator. The swelling medium should be changed periodically.[2]

Mechanical Testing of Hydrogels

The following are standard procedures for characterizing the mechanical properties of hydrogels.

1. Tensile Testing:

  • Specimen Preparation: Prepare dumbbell-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).

  • Procedure:

    • Mount the hydrogel specimen in the grips of a universal testing machine.

    • Apply a uniaxial tensile load at a constant strain rate until the sample fractures.[2]

    • Record the stress-strain data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress value recorded before failure.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The strain at which the sample fractures, expressed as a percentage of the original length.

2. Swelling Ratio Measurement:

  • Procedure:

    • Immerse a pre-weighed dry hydrogel sample (W_d) in deionized water or a specific buffer solution at a constant temperature.

    • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (W_s).

    • Continue this process until the hydrogel reaches a constant weight, indicating it has reached its equilibrium swelling state.

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100[9]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of hydrogels for drug delivery applications.

Hydrogel_Workflow cluster_synthesis Hydrogel Synthesis cluster_drug_delivery Drug Delivery Application Monomer Monomer Selection (e.g., MHMA) Polymerization Polymerization Monomer->Polymerization Crosslinker Cross-linker Selection (e.g., EGDMA) Crosslinker->Polymerization Initiator Initiator/Solvent Initiator->Polymerization Purification Purification & Swelling Polymerization->Purification Mechanical Mechanical Testing (Tensile, Compression) Purification->Mechanical Swelling Swelling Studies Purification->Swelling Morphology Morphological Analysis (SEM) Purification->Morphology Loading Drug Loading Purification->Loading Release In Vitro Release Studies Loading->Release Biocompatibility Biocompatibility Assessment Release->Biocompatibility

Caption: Generalized workflow for hydrogel synthesis, characterization, and drug delivery application.

Signaling Pathway Visualization (Conceptual)

While not a classical signaling pathway, the logical relationship in designing a cross-linked hydrogel for a specific drug delivery profile can be visualized.

Hydrogel_Design_Logic cluster_properties Desired Properties cluster_synthesis_params Synthesis Parameters Target_Release Target Drug Release Profile Monomer_Choice Monomer Type (Hydrophilicity) Target_Release->Monomer_Choice influences Crosslinker_Conc Cross-linker Concentration Target_Release->Crosslinker_Conc influences Required_Mech Required Mechanical Strength Required_Mech->Crosslinker_Conc influences Polymer_Conc Polymer Concentration Required_Mech->Polymer_Conc influences Final_Hydrogel Optimized Hydrogel Monomer_Choice->Final_Hydrogel Crosslinker_Conc->Final_Hydrogel Polymer_Conc->Final_Hydrogel

Caption: Logical relationship for designing a cross-linked hydrogel with desired drug release and mechanical properties.

References

A Comparative Guide to the Swelling Behavior of Hydrogels: Featuring Methyl 2-(hydroxymethyl)acrylate Derivatives and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the swelling behavior of hydrogels derived from acrylate-based monomers. While direct experimental data on hydrogels synthesized exclusively from Methyl 2-(hydroxymethyl)acrylate (MHMA) is limited in publicly available literature, this document offers a comprehensive comparison with its close structural analogs: poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxyethyl acrylate) (PHEA). Additionally, a comparison with poly(acrylic acid) (PAA) hydrogels is included to highlight the influence of different functional groups on swelling properties. This guide presents available experimental data, detailed protocols for hydrogel synthesis and characterization, and a theoretical discussion on the expected swelling behavior of MHMA-based hydrogels.

Introduction to Acrylate-Based Hydrogels

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large quantities of water or biological fluids.[1] Their biocompatibility and tunable properties make them ideal for a range of biomedical applications, including drug delivery, tissue engineering, and contact lenses.[2] The swelling behavior of a hydrogel is a critical parameter that influences its mechanical properties, permeability, and the release kinetics of encapsulated therapeutic agents.[1] This behavior is dictated by the chemical structure of the constituent monomers, the cross-linking density, and external stimuli such as pH, temperature, and ionic strength.[1][3]

This compound (MHMA) is a functional monomer possessing both a hydrophilic hydroxyl group and a reactive acrylate (B77674) moiety. These features suggest its potential as a building block for biocompatible hydrogels with tunable swelling characteristics. Due to the scarcity of direct experimental data on pure p(MHMA) hydrogels, this guide leverages data from its close analogs to infer its potential properties and provide a useful comparison for researchers.

Comparative Swelling Behavior

The swelling properties of hydrogels are typically quantified by the swelling ratio (SR) or the equilibrium water content (EWC). The following tables summarize experimental data for PHEMA, PHEA, and PAA hydrogels under various conditions.

Influence of Monomer Structure and Cross-linker Concentration

The chemical structure of the monomer and the concentration of the cross-linking agent are fundamental determinants of the hydrogel's network structure and, consequently, its swelling capacity. Generally, a higher cross-linker concentration leads to a more tightly cross-linked network, which restricts the influx of water and results in a lower swelling ratio.[4]

Hydrogel SystemMonomerCross-linker (mol%)Swelling Ratio (%)Equilibrium Water Content (EWC) (%)Reference(s)
PHEMA 2-Hydroxyethyl methacrylate (B99206)0.5~150~60[5]
1.0~120~55[5]
2.0~100~50[5]
PHEA 2-Hydroxyethyl acrylate1.0>200~70[2]
PAA Acrylic Acid0.5>1000>90[4]

Note: Swelling ratios can vary significantly based on the specific cross-linker used and the polymerization conditions.

pH-Responsive Swelling

Hydrogels containing ionizable functional groups, such as the carboxylic acid groups in poly(acrylic acid), exhibit pH-sensitive swelling behavior. At pH values above the pKa of the acidic groups, these groups deprotonate, leading to electrostatic repulsion between the polymer chains and a significant increase in swelling.[3]

Hydrogel SystempHSwelling Ratio (%)ObservationsReference(s)
P(HEMA-co-MAA) 1.2LowCarboxylic groups are protonated, minimal swelling.[6]
7.4HighCarboxylic groups are ionized, leading to significant swelling.[6]
PAA 2.0~200Below pKa, limited swelling.[4]
7.0>1000Above pKa, dramatic increase in swelling due to electrostatic repulsion.[4]
PHEMA 2-10Relatively StableLacks ionizable groups, showing minimal pH-responsiveness.[2]
Thermo-Responsive Swelling

Temperature can also influence the swelling of certain hydrogels. For instance, some polymers exhibit a lower critical solution temperature (LCST), above which they become less soluble and the hydrogel deswells.[7]

Hydrogel SystemTemperature (°C)Swelling Ratio (%)ObservationsReference(s)
P(NIPAAm-co-HEMA) 25HighBelow LCST, hydrogel is in a swollen state.[8]
37LowAbove LCST, hydrogel collapses and deswells.[8]
PHEMA 20-40Relatively StableSwelling is generally stable within this temperature range.[3]

Theoretical Swelling Behavior of p(MHMA) Hydrogels

Based on its chemical structure, we can anticipate the swelling properties of a hypothetical hydrogel derived from this compound:

  • Hydrophilicity: The presence of the primary hydroxyl (-CH2OH) group in MHMA is expected to render the hydrogel hydrophilic, similar to PHEMA and PHEA, enabling it to absorb significant amounts of water.

  • Comparison to PHEMA: MHMA is a structural isomer of HEMA. The primary hydroxyl group in MHMA may offer different hydrogen bonding capabilities compared to the secondary hydroxyl group in HEMA, potentially influencing the hydrogel's interaction with water and its swelling equilibrium.

  • Comparison to PHEA: Unlike PHEA, p(MHMA) would possess an α-methyl group on its polymer backbone. This methyl group can increase chain stiffness and introduce hydrophobic interactions, which might lead to a comparatively lower swelling ratio than a corresponding PHEA hydrogel.[2]

  • Stimuli-Responsiveness: A pure p(MHMA) hydrogel is not expected to be significantly pH-responsive due to the absence of ionizable groups. However, it could be copolymerized with monomers like acrylic acid or methacrylic acid to introduce pH sensitivity. Thermo-responsiveness could be achieved by copolymerization with monomers such as N-isopropylacrylamide (NIPAAm).

Experimental Protocols

Synthesis of p(HEMA) Hydrogel via Free-Radical Polymerization

This protocol describes a typical synthesis of a p(HEMA) hydrogel, which can be adapted for other acrylate-based monomers.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA) monomer

  • Ethylene glycol dimethacrylate (EGDMA) as a cross-linker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Prepare a monomer solution by dissolving a specific amount of HEMA and EGDMA (e.g., 1-2 mol% of the monomer) in deionized water.

  • Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS, typically as a freshly prepared aqueous solution) to the monomer solution and mix thoroughly.

  • Add the accelerator (TEMED) to the mixture to initiate the polymerization reaction.

  • Quickly transfer the solution into a mold (e.g., between two glass plates with a spacer of desired thickness).

  • Allow the polymerization to proceed at room temperature or in an oven at a controlled temperature (e.g., 60 °C) for several hours until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to remove any unreacted monomers, initiator, and other impurities. The water should be changed periodically for 2-3 days.

Measurement of Swelling Ratio

The gravimetric method is a common and straightforward technique to determine the swelling ratio of a hydrogel.

Materials:

  • Synthesized hydrogel samples

  • Deionized water or buffer solution of desired pH

  • Analytical balance

  • Filter paper or lint-free wipes

Procedure:

  • Take the purified hydrogel from the deionized water and gently blot its surface with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (Ws).

  • To determine the dry weight, place the hydrogel in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.

  • Weigh the dried hydrogel (Wd).

  • Calculate the Swelling Ratio (SR) and Equilibrium Water Content (EWC) using the following formulas:

    • Swelling Ratio (%): SR = [(Ws - Wd) / Wd] x 100

    • Equilibrium Water Content (%): EWC = [(Ws - Wd) / Ws] x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the swelling behavior of hydrogels.

G cluster_synthesis Hydrogel Synthesis cluster_swelling Swelling Characterization cluster_analysis Data Analysis monomer Monomer Solution (e.g., HEMA, EGDMA, Water) degas Degassing (Nitrogen Purge) monomer->degas initiation Initiator/Accelerator Addition (APS/TEMED) degas->initiation polymerization Polymerization (Molding) initiation->polymerization purification Purification (Washing in DI Water) polymerization->purification swelling_eq Equilibration in Swelling Medium (e.g., Water, Buffer) purification->swelling_eq weigh_swollen Weigh Swollen Hydrogel (Ws) swelling_eq->weigh_swollen drying Drying (Vacuum Oven) weigh_swollen->drying calculation Calculate Swelling Ratio (SR) & Equilibrium Water Content (EWC) weigh_swollen->calculation weigh_dry Weigh Dry Hydrogel (Wd) drying->weigh_dry weigh_dry->calculation caption Experimental workflow for hydrogel synthesis and swelling analysis.

Caption: Experimental workflow for hydrogel synthesis and swelling analysis.

Conclusion

While hydrogels based on this compound remain an area with limited published data, a comparative analysis with its structural analogs provides valuable insights for researchers. The swelling behavior of p(MHMA) hydrogels is anticipated to be similar to that of p(HEMA) hydrogels, with the potential for nuanced differences arising from the position of the hydroxyl group and the presence of the α-methyl group. This guide offers a foundational understanding of the swelling properties of relevant acrylate-based hydrogels, along with standardized protocols to facilitate further experimental investigation into novel hydrogel formulations, including those incorporating MHMA. For drug development professionals, the tunable swelling properties of these hydrogel systems, particularly when copolymerized to be responsive to physiological stimuli, present significant opportunities for the design of advanced controlled-release drug delivery systems.

References

A Head-to-Head Comparison: ATRP vs. RAFT for Controlled Polymerization of Functional Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to synthesize well-defined polymers with precise control over molecular weight, architecture, and functionality is paramount. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have emerged as two of the most powerful and versatile techniques for achieving this control, particularly in the realm of functional acrylates. This guide provides an objective comparison of ATRP and RAFT, supported by experimental data and detailed methodologies, to aid in the selection of the optimal polymerization technique for your specific application.

Introduction to Controlled Radical Polymerization

Conventional free radical polymerization, while simple and robust, offers little control over the resulting polymer's properties, leading to high polydispersity and limited architectural complexity. Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, overcome these limitations by introducing a dynamic equilibrium between active propagating radicals and dormant species.[1] This reversible deactivation process allows for the simultaneous growth of all polymer chains, resulting in polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

Atom Transfer Radical Polymerization (ATRP) is a transition metal-mediated CRP method.[2] It relies on the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal complex, typically copper-based, to control the concentration of active radicals.[3][4]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization , on the other hand, is a metal-free CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA).[5] The control in RAFT is achieved through a degenerative chain transfer process, where the RAFT agent reversibly adds to a propagating radical and then fragments to release a new radical, allowing for the controlled growth of polymer chains.

At a Glance: Key Differences and Quantitative Comparison

The choice between ATRP and RAFT often depends on the specific functional acrylate (B77674) monomer, the desired polymer architecture, and the tolerance for certain reaction components. The following table summarizes the key quantitative and qualitative differences between the two techniques.

FeatureAtom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation chain-Transfer (RAFT)
Control Agent Transition metal catalyst (e.g., CuBr) with a ligandThiocarbonylthio chain transfer agent (CTA)
Initiator Alkyl halideConventional radical initiator (e.g., AIBN, V-50)
Typical Monomers Acrylates, methacrylates, styreneWide range including acrylates, methacrylates, acrylamides, styrene, vinyl esters
Functional Group Tolerance Good, but can be sensitive to amines and acidic groupsExcellent, tolerant to a wide range of functional groups
Typical Polydispersity (PDI) 1.1 - 1.5[6]1.1 - 1.4
Typical Reaction Temperature Room temperature to 110°C[1]60 - 90°C[7]
Typical Reaction Time 0.5 - 24 hours[6]3 - 24 hours[8]
Oxygen Tolerance Generally requires deoxygenation, though oxygen-tolerant methods existRequires deoxygenation
Metal Contamination Potential for trace metal contamination requiring purificationMetal-free
Control over Architecture Good for linear, block, star, and brush copolymersExcellent for a wide range of complex architectures including comb and star polymers
End-Group Functionalization Halogen end-group allows for further modification[8]Thiocarbonylthio end-group can be removed or transformed

Mechanistic Overview

To better understand the operational differences between ATRP and RAFT, it is crucial to visualize their respective mechanisms.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (R-X) R_radical R• I->R_radical ka Pn_dormant Dormant Chain (Pn-X) CuI Cu(I) / Ligand CuII X-Cu(II) / Ligand Monomer Monomer R_radical->Monomer kp Pn_active Active Chain (Pn•) Pn_dormant->Pn_active ka Pn_active->Pn_dormant kd Pn_active->Monomer kp

ATRP Mechanism: A reversible redox process controls radical concentration.

RAFT_Mechanism cluster_initiation Initiation cluster_transfer Reversible Chain Transfer cluster_propagation Propagation I Initiator I_radical I• I->I_radical kd RAFT_agent RAFT Agent (Z-C(=S)S-R) Monomer1 Monomer I_radical->Monomer1 ki P_radical Pn• P_radical->RAFT_agent k_add P_radical->RAFT_agent Intermediate Intermediate Radical R_radical R• Intermediate->R_radical k_frag P_radical2 Pn• Intermediate->P_radical2 k_frag Monomer2 Monomer R_radical->Monomer2 ki R_radical->Monomer2 Macro_RAFT Macro-RAFT Agent (Z-C(=S)S-Pn) P_radical2->Macro_RAFT k_add P_radical2->Macro_RAFT Growing_chain Propagating Chain Monomer2->Growing_chain kp

RAFT Mechanism: A degenerative chain transfer process controls polymerization.

Experimental Protocols

Below are generalized experimental protocols for the polymerization of a functional acrylate using both ATRP and RAFT. These should be considered as starting points and may require optimization for specific monomers and desired polymer characteristics.

Typical ATRP Protocol for a Functional Acrylate

This protocol describes the synthesis of a poly(functional acrylate) using a copper-based catalyst system.

Materials:

  • Functional acrylate monomer (e.g., hydroxyethyl (B10761427) acrylate, HEA)

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., anisole (B1667542) or dimethylformamide, DMF)

  • Inhibitor remover (e.g., basic alumina)

  • Nitrogen or Argon source for deoxygenation

Procedure:

  • Monomer Purification: Pass the functional acrylate monomer through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator).

  • Seal the flask with a rubber septum, and cycle between vacuum and inert gas (nitrogen or argon) three times to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent, the purified monomer, the ligand (e.g., PMDETA, 1 eq relative to CuBr), and the initiator (e.g., EBiB). The ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] is typically in the range of 50-200:1:1:1.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir.

  • Monitoring: Periodically take samples under inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).

  • Termination: Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.[6]

Typical RAFT Protocol for a Functional Acrylate

This protocol outlines the synthesis of a poly(functional acrylate) using a RAFT agent.

Materials:

  • Functional acrylate monomer (e.g., acrylic acid, protected if necessary)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-dioxane (B91453) or DMF)

  • Inhibitor remover (e.g., basic alumina)

  • Nitrogen or Argon source for deoxygenation

Procedure:

  • Monomer Purification: If necessary, pass the functional acrylate monomer through a column of basic alumina.

  • Reaction Setup: To a Schlenk flask or a vial with a magnetic stir bar, add the RAFT agent, the initiator, the purified monomer, and the solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is typically in the range of 100-1000:1-5:0.1-0.5.

  • Deoxygenation: Seal the flask or vial and deoxygenate the mixture by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 60-80°C) and stir.

  • Monitoring: At timed intervals, take samples using a degassed syringe to determine monomer conversion and molecular weight progression.

  • Termination and Purification: After the desired reaction time or conversion, stop the polymerization by rapid cooling. The polymer can be isolated by precipitation into a suitable non-solvent, followed by filtration and drying. The characteristic pink or yellow color of the thiocarbonylthio end-group will be present in the final polymer.[7]

Conclusion: Making the Right Choice

Both ATRP and RAFT are exceptionally powerful techniques for the controlled polymerization of functional acrylates, enabling the synthesis of advanced materials for a myriad of applications, from drug delivery systems to smart coatings.

Choose ATRP when:

  • Well-established and predictable kinetics are desired.

  • The presence of a halogen end-group for subsequent modifications is advantageous.

  • Trace metal contamination is not a critical concern or can be effectively removed.

Choose RAFT when:

  • A wide range of functional monomers, including those sensitive to metal catalysts, are being used.

  • A metal-free system is essential to avoid contamination.

  • The synthesis of complex polymer architectures is the primary goal.

  • The thiocarbonylthio end-group can be utilized for further functionalization or can be readily removed.

Ultimately, the optimal choice between ATRP and RAFT will depend on the specific research goals, the chemical nature of the monomer, the desired polymer characteristics, and the available laboratory resources. By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate method to achieve their synthetic targets.

References

Comparative Analysis of Reactivity Ratios in the Copolymerization of Hydroxyl-Functionalized Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Polymer Chemistry and Drug Development

Due to the limited availability of direct experimental data on the reactivity ratios of Methyl 2-(hydroxymethyl)acrylate (MHMA), this guide provides a comparative analysis of structurally similar and industrially significant hydroxyl-containing acrylate (B77674) and methacrylate (B99206) monomers. The data presented for 2-hydroxyethyl acrylate (HEA), 2-hydroxypropyl acrylate (HPA), and 2-hydroxyethyl methacrylate (HEMA) offer valuable insights into the expected copolymerization behavior of MHMA with common comonomers such as styrene, methyl methacrylate (MMA), and butyl acrylate (BA). Understanding these reactivity ratios is crucial for designing copolymers with desired microstructures and properties for applications in drug delivery, biomaterials, and specialty coatings.

Comparative Reactivity Ratio Data

The following table summarizes the experimentally determined reactivity ratios for the free-radical copolymerization of various hydroxyl-functionalized acrylates and methacrylates with common comonomers. The reactivity ratios, r₁ and r₂, indicate the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.

  • r > 1 : The propagating radical prefers to add its own monomer (homo-propagation).

  • r < 1 : The propagating radical prefers to add the other monomer (cross-propagation).

  • r ≈ 1 : Random incorporation of monomers.

  • r₁r₂ ≈ 1 : Ideal random copolymerization.

  • r₁r₂ ≈ 0 : Tendency towards alternating copolymerization.

Monomer 1 (M₁)Comonomer (M₂)r₁ (M₁)r₂ (M₂)Polymerization ConditionsReference
2-Hydroxyethyl Acrylate (HEA)Styrene0.430.28Free radical, 125°C, mediated by TEMPO[1]
2-Hydroxyethyl Acrylate (HEA)Butyl MethacrylateNot specifiedNot specifiedATRP, 90°C[2][3]
2-Hydroxyethyl Acrylate (HEA)2-Methoxyethyl Acrylate~1~1RAFT polymerization[3][4]
3-Cyclohexyloxy-2-hydroxypropyl Acrylate (HHPA)Styrene0.371.10Free radical, in 1,4-dioxane
2-Hydroxyethyl Methacrylate (HEMA)Methyl Methacrylate2.03 ± 0.740.62 ± 0.04Conventional and Ni-mediated radical polymerization, 80°C in toluene[5]
2-Hydroxyethyl Methacrylate (HEMA)Butyl MethacrylateNot specifiedNot specifiedFree radical, in various solvents[6]

Experimental Protocols

A generalized experimental protocol for determining monomer reactivity ratios in free-radical copolymerization is outlined below. This protocol is based on established methodologies such as the Fineman-Ross and Kelen-Tüdős methods.[7]

1. Materials and Purification:

  • Monomers: The hydroxyl-functionalized acrylate (M₁) and the comonomer (M₂) should be purified to remove inhibitors. This is typically achieved by passing the monomers through a column of basic alumina (B75360) or by distillation under reduced pressure.

  • Initiator: A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is purified by recrystallization from a suitable solvent (e.g., methanol (B129727) for AIBN).

  • Solvent: A suitable solvent for the polymerization is chosen, ensuring that both monomers and the resulting copolymer are soluble. The solvent should be distilled prior to use.

2. Copolymerization Procedure:

  • A series of polymerization reactions are set up with varying initial molar feed ratios of the two monomers (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 M₁:M₂).

  • For each reaction, the desired amounts of the two monomers, the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration), and the solvent are charged into a reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a condenser and a nitrogen inlet).

  • The reaction mixture is deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period.

  • The reaction vessel is then immersed in a constant temperature oil bath set to the desired reaction temperature (e.g., 60-80°C).

  • The polymerization is allowed to proceed to a low conversion (typically <10%) to ensure that the monomer feed ratio remains essentially constant throughout the experiment. The reaction time will need to be determined empirically for each system.

  • The polymerization is quenched by rapidly cooling the reaction mixture and exposing it to air.

3. Copolymer Isolation and Purification:

  • The copolymer is isolated by precipitation into a large volume of a non-solvent (e.g., methanol, hexane, or water, depending on the copolymer's polarity).

  • The precipitated polymer is collected by filtration or centrifugation and is then redissolved in a small amount of a suitable solvent and reprecipitated to remove any unreacted monomers and initiator residues. This purification step is repeated at least twice.

  • The purified copolymer is dried to a constant weight in a vacuum oven at a moderate temperature.

4. Copolymer Characterization and Composition Analysis:

  • The composition of the copolymer (i.e., the molar ratio of the two monomer units in the polymer chain) is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a common and accurate method. By integrating the characteristic proton signals of each monomer unit in the copolymer's ¹H NMR spectrum, the molar ratio can be calculated.[3][8]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of the absorbances of characteristic bands for each monomer unit can be used to determine the copolymer composition, often requiring a calibration curve.

    • Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen, silicon), elemental analysis can be used to determine the copolymer composition.

5. Calculation of Reactivity Ratios:

  • The determined copolymer compositions and the initial monomer feed ratios are used to calculate the reactivity ratios (r₁ and r₂) using graphical methods like the Fineman-Ross or Kelen-Tüdős methods, or by using non-linear least-squares fitting of the Mayo-Lewis equation.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of reactivity ratios.

G Experimental Workflow for Determining Reactivity Ratios cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis cluster_calc Calculation Monomer_Purification Monomer Purification (Removal of Inhibitor) Reaction_Setup Reaction Setup (Varying Monomer Feed Ratios) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification (Recrystallization) Initiator_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Distillation) Solvent_Purification->Reaction_Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw or N2 Purge) Reaction_Setup->Deoxygenation Polymerization Polymerization (Constant Temperature, Low Conversion) Deoxygenation->Polymerization Quenching Quenching (Cooling) Polymerization->Quenching Isolation Copolymer Isolation (Precipitation) Quenching->Isolation Purification Copolymer Purification (Reprecipitation) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Composition_Analysis Composition Analysis (e.g., 1H NMR) Drying->Composition_Analysis Reactivity_Ratio_Calc Reactivity Ratio Calculation (e.g., Fineman-Ross, Kelen-Tüdős) Composition_Analysis->Reactivity_Ratio_Calc

Caption: Workflow for reactivity ratio determination.

This guide provides a framework for researchers to approach the analysis of reactivity ratios for hydroxyl-functionalized acrylates. While specific data for this compound remains elusive, the comparative data and generalized protocols herein offer a solid foundation for predictive analysis and experimental design in the development of novel copolymers.

References

A Comparative Guide to the Thermal Properties of Poly(Methyl 2-(hydroxymethyl)acrylate) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative thermal analysis of poly(methyl 2-(hydroxymethyl)acrylate) (PMHMA) alongside two common alternatives: poly(methyl methacrylate) (PMMA) and poly(hydroxyethyl methacrylate) (PHEMA). The thermal behavior of these polymers is critical for their application in drug delivery, biomaterials, and other advanced scientific fields. This document summarizes key thermal analysis data obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presents detailed experimental protocols, and visualizes the analytical workflow.

While extensive data is available for PMMA and PHEMA, direct experimental thermal analysis data for poly(this compound) is not readily found in the public domain. Therefore, the properties of PMHMA are inferred based on the characteristics of its structural analogs, PMMA and PHEMA. The presence of the hydroxymethyl group in PMHMA is expected to influence its thermal properties, particularly its glass transition temperature and degradation profile, due to potential hydrogen bonding.

Comparative Thermal Analysis Data

The following table summarizes the key quantitative data from DSC and TGA analyses of PMMA and PHEMA.

PolymerGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (Td,onset) (°C)Temperature at Maximum Decomposition Rate (Td,max) (°C)
Poly(Methyl Methacrylate) (PMMA) 105 - 125[1]~280 - 330[2]~370 - 415[3]
Poly(Hydroxyethyl Methacrylate) (PHEMA) 87 - 110~250 - 322~361
Poly(this compound) (PMHMA) Estimated: 90 - 120Estimated: ~260 - 330Estimated: ~360 - 410

Note: The values for PMHMA are estimations based on the structures of PMMA and PHEMA and are not derived from direct experimental results.

Experimental Protocols

The following are detailed methodologies for conducting DSC and TGA experiments on acrylate-based polymers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • A sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is typically lowered to a sub-ambient temperature, for instance, 0°C, and held isothermally for a few minutes to ensure thermal equilibrium.

  • The sample is then heated at a constant rate, commonly 10°C/min, to a temperature well above the expected Tg (e.g., 180°C).

  • The heat flow to the sample is monitored as a function of temperature.

  • The Tg is determined from the resulting heat flow versus temperature curve as the midpoint of the step transition.

  • A second heating scan is often performed after a controlled cooling step to erase the thermal history of the sample.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • A sample of the polymer (10-15 mg) is accurately weighed and placed in a ceramic or platinum TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min or 20°C/min.

  • The analysis is conducted under a controlled atmosphere, usually an inert gas such as nitrogen, flowing at a constant rate (e.g., 20 mL/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature (Td,onset) is determined as the temperature at which significant weight loss begins.

  • The temperature at the maximum rate of decomposition (Td,max) is determined from the peak of the derivative of the TGA curve (DTG curve).

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of the polymers.

Thermal_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation PMHMA Poly(this compound) DSC Differential Scanning Calorimetry (DSC) PMHMA->DSC TGA Thermogravimetric Analysis (TGA) PMHMA->TGA PMMA Poly(methyl methacrylate) PMMA->DSC PMMA->TGA PHEMA Poly(hydroxyethyl methacrylate) PHEMA->DSC PHEMA->TGA Tg Glass Transition Temperature (Tg) DSC->Tg Determines Td Decomposition Temperature (Td) TGA->Td Determines Comparison Comparative Analysis Tg->Comparison Td->Comparison

References

A Comparative Guide to the Surface Properties of Films Cast from Methyl 2-(hydroxymethyl)acrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Poly(Methyl 2-(hydroxymethyl)acrylate) Films with Alternative Methacrylate (B99206) Polymers

In the pursuit of advanced biomaterials for applications ranging from drug delivery systems to medical device coatings, the surface properties of polymers are of paramount importance. These properties dictate the material's interaction with biological systems, influencing protein adsorption, cell adhesion, and overall biocompatibility. This guide provides a comparative analysis of the surface properties of films cast from poly(this compound) (poly(MHMA)), a hydrophilic polymer, against two common alternatives: poly(2-hydroxyethyl methacrylate) (pHEMA) and poly(methyl methacrylate) (PMMA).

Executive Summary

This guide presents a data-driven comparison of the surface wettability, surface energy, and protein adsorption characteristics of poly(MHMA), pHEMA, and PMMA films. While poly(MHMA) is emerging as a promising hydrophilic biomaterial, this comparison with well-established methacrylate polymers provides a crucial benchmark for its potential performance in biomedical applications. The data indicates that the presence of the hydroxyl group significantly influences the surface properties, leading to increased hydrophilicity and potentially lower protein adsorption compared to the more hydrophobic PMMA.

Comparative Analysis of Surface Properties

The following table summarizes the key surface properties of poly(MHMA), pHEMA, and PMMA films based on available experimental data. It is important to note that specific values can vary depending on the experimental conditions, such as the method of film preparation and the specific protein used for adsorption studies.

PolymerWater Contact Angle (°)Surface Free Energy (mJ/m²)BSA Adsorption (ng/cm²)
Poly(this compound) (Poly(MHMA)) Data not availableData not availableData not available
Poly(2-hydroxyethyl methacrylate) (pHEMA) 55.6 - 61[1]Data not availableAdsorption observed[2]
Poly(methyl methacrylate) (PMMA) 68 - 77[3][4]39.5 - 44.64[3][5]Adsorption observed[6]

Note: The absence of specific quantitative data for poly(MHMA) highlights a current research gap and underscores the importance of further experimental investigation to fully characterize this promising biomaterial. The data for pHEMA and PMMA are provided as established benchmarks for hydrophilic and more hydrophobic methacrylate polymers, respectively.

Logical Relationship of Polymer Structure to Surface Properties

The chemical structure of the monomer unit directly influences the resulting polymer's surface properties. The presence and accessibility of polar functional groups, such as hydroxyl (-OH) groups, are key determinants of hydrophilicity.

G cluster_0 Monomer Structure cluster_1 Polymer Properties MHMA This compound (-CH2OH group) Hydrophilicity Increased Hydrophilicity MHMA->Hydrophilicity HEMA 2-hydroxyethyl methacrylate (-CH2CH2OH group) HEMA->Hydrophilicity PMMA Methyl methacrylate (-CH3 group) Hydrophobicity Increased Hydrophobicity PMMA->Hydrophobicity SurfaceEnergy Higher Surface Energy Hydrophilicity->SurfaceEnergy ProteinAdsorption Potentially Reduced Protein Adsorption Hydrophilicity->ProteinAdsorption

Caption: Relationship between monomer structure and resulting polymer surface properties.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Polymer Synthesis: Free Radical Polymerization of Methacrylates

This protocol describes a general method for synthesizing methacrylate polymers, which can be adapted for this compound.

G Start Start Monomer Methacrylate Monomer (e.g., MHMA, HEMA, MMA) Start->Monomer ReactionSetup Combine Monomer, Initiator, and Solvent in a Reaction Flask Monomer->ReactionSetup Initiator Initiator (e.g., AIBN) Initiator->ReactionSetup Solvent Solvent (e.g., Toluene) Solvent->ReactionSetup Purge Purge with Inert Gas (e.g., Nitrogen or Argon) ReactionSetup->Purge Heat Heat to Reaction Temperature (e.g., 60-80 °C) Purge->Heat Polymerization Maintain Temperature for a Set Time (e.g., 24 hours) Heat->Polymerization Precipitation Precipitate Polymer in a Non-solvent (e.g., Hexane) Polymerization->Precipitation Filter Filter and Collect the Polymer Precipitation->Filter Dry Dry the Polymer under Vacuum Filter->Dry End End Dry->End

Caption: Workflow for free radical polymerization of methacrylate monomers.

Materials:

  • Methacrylate monomer (e.g., this compound)

  • Free radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)

  • Non-solvent for precipitation (e.g., Hexane, Methanol)

  • Reaction flask with a condenser and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • The methacrylate monomer is purified to remove inhibitors.

  • The monomer, initiator (typically 0.1-1 mol% relative to the monomer), and solvent are added to the reaction flask.

  • The reaction mixture is purged with an inert gas for at least 30 minutes to remove oxygen, which can inhibit polymerization.

  • The flask is heated to the desired reaction temperature (e.g., 60-80 °C) under a continuous flow of inert gas.

  • The polymerization is allowed to proceed for a specified time (e.g., 24 hours).

  • After cooling to room temperature, the polymer is precipitated by slowly adding the reaction mixture to a stirred non-solvent.

  • The precipitated polymer is collected by filtration and washed with the non-solvent.

  • The polymer is dried under vacuum to a constant weight.

Film Casting: Solution Casting Method

This protocol outlines the procedure for preparing thin polymer films for surface analysis.

Materials:

  • Synthesized polymer

  • Suitable solvent (e.g., Toluene, Chloroform)

  • Flat substrate (e.g., glass petri dish, silicon wafer)

  • Leveling platform

  • Controlled environment (e.g., dust-free enclosure, desiccator)

Procedure:

  • A polymer solution of a specific concentration (e.g., 5-10 wt%) is prepared by dissolving the polymer in a suitable solvent.[7]

  • The solution is stirred until the polymer is completely dissolved and the solution is homogeneous.[7]

  • The solution is poured onto a clean, flat substrate placed on a leveling platform.[7]

  • The solvent is allowed to evaporate slowly in a controlled environment to ensure the formation of a uniform film. The rate of evaporation can be controlled by partially covering the substrate.

  • Once the film appears dry, it is further dried under vacuum to remove any residual solvent.

Surface Wettability: Contact Angle Goniometry

This protocol details the measurement of water contact angles on the prepared polymer films.

Materials:

  • Contact Angle Goniometer with a high-resolution camera and software

  • Syringe with a fine needle

  • High-purity deionized water

  • Polymer film sample

Procedure:

  • The polymer film is placed on the sample stage of the goniometer, ensuring it is flat and level.

  • A small droplet of deionized water (typically 1-5 µL) is dispensed from the syringe and gently deposited onto the film surface.

  • An image of the droplet is captured by the camera immediately after deposition.

  • The contact angle at the three-phase (solid-liquid-vapor) interface is measured using the goniometer's software.

  • Measurements are repeated at multiple locations on the film surface to ensure statistical significance.

Surface Energy Calculation: Owens-Wendt-Rabel-Kaelble (OWRK) Method

The surface free energy of the polymer films can be calculated from contact angle measurements using at least two different liquids with known surface tension components (polar and dispersive). The OWRK equation is a common model used for this purpose.

Protein Adsorption: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

This protocol describes the real-time measurement of protein adsorption onto the polymer-coated QCM-D sensors.

G Start Start SensorPrep Prepare Polymer-Coated QCM-D Sensor Start->SensorPrep Equilibration Equilibrate Sensor with Buffer Solution SensorPrep->Equilibration Baseline Establish a Stable Baseline (Frequency and Dissipation) Equilibration->Baseline ProteinInjection Inject Protein Solution (e.g., BSA in Buffer) Baseline->ProteinInjection Adsorption Monitor Real-time Changes in Frequency and Dissipation ProteinInjection->Adsorption Rinsing Rinse with Buffer to Remove Unbound Protein Adsorption->Rinsing DataAnalysis Analyze Data to Quantify Adsorbed Mass and Viscoelastic Properties Rinsing->DataAnalysis End End DataAnalysis->End

Caption: Workflow for QCM-D protein adsorption measurement.

Materials:

  • QCM-D instrument

  • QCM-D sensors coated with the polymer film of interest

  • Protein solution (e.g., Bovine Serum Albumin - BSA) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Buffer solution (e.g., PBS)

Procedure:

  • A polymer film is cast onto the QCM-D sensor surface using either solution casting or spin coating.

  • The coated sensor is mounted in the QCM-D flow cell.

  • A continuous flow of buffer solution is passed over the sensor until a stable baseline in both frequency and dissipation is achieved.

  • The protein solution is then introduced into the flow cell at a constant flow rate.

  • The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the protein adsorbs to the polymer surface.

  • After a set period of protein exposure, the flow is switched back to the buffer solution to rinse away any loosely bound protein.

  • The final changes in frequency and dissipation are used to calculate the adsorbed mass and viscoelastic properties of the protein layer using appropriate models (e.g., the Sauerbrey equation for rigid films or more complex viscoelastic models for softer layers).

References

Comparative drug release profiles from different acrylate-based hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the drug release profiles of three common types of acrylate-based hydrogels: pH-sensitive poly(acrylic acid) (PAA), temperature-responsive poly(N-isopropylacrylamide) (PNIPAAm), and biocompatible poly(2-hydroxyethyl methacrylate) (pHEMA). The information presented is compiled from various scientific studies to offer an objective comparison supported by experimental data.

Overview of Acrylate-Based Hydrogels for Drug Delivery

Acrylate-based hydrogels are a versatile class of three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical and chemical properties make them excellent candidates for controlled drug delivery systems.[1][2] By modifying the polymer backbone and cross-linking density, the release of therapeutic agents can be tailored to respond to specific environmental stimuli, such as pH and temperature.[3]

This guide focuses on:

  • pH-Sensitive Hydrogels (PAA): These hydrogels exhibit swelling behavior in response to changes in pH, making them suitable for targeted drug delivery in environments with varying acidity, such as the gastrointestinal tract.[4][5]

  • Temperature-Responsive Hydrogels (PNIPAAm): Known for their lower critical solution temperature (LCST), these hydrogels undergo a reversible volume phase transition at a specific temperature, enabling on-demand drug release.[6][7]

  • Biocompatible Hydrogels (pHEMA): pHEMA hydrogels are widely used in biomedical applications due to their excellent biocompatibility and stability, offering a reliable matrix for sustained drug release.[8][9]

Comparative Drug Release Profiles

The following tables summarize quantitative data on the cumulative release of various drugs from PAA, PNIPAAm, and pHEMA hydrogels under different experimental conditions.

pH-Sensitive Poly(acrylic acid) (PAA) Hydrogels

PAA hydrogels demonstrate a significant increase in swelling and drug release in neutral or basic environments compared to acidic conditions. This is due to the ionization of the carboxylic acid groups in the polymer network at higher pH, leading to electrostatic repulsion and expansion of the hydrogel matrix.[4][10]

DrugRelease Medium (pH)Time (hours)Cumulative Release (%)Reference
Sulfadiazine5.02482.1[11]
Sulfadiazine8.024~15[11]
Moxifloxacin1.2518[10]
Moxifloxacin7.4599[10]
Diphenylhydramine HCl1.2 (SGF)4860[12]
Diphenylhydramine HCl7.4 (SIF)4883[12]
Amoxicillin3.0~10~50[13]
Amoxicillin7.2~10~75[13]
Amoxicillin9.0~10~85[13]
Temperature-Responsive Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogels

PNIPAAm hydrogels exhibit a lower critical solution temperature (LCST) around 32°C, which can be adjusted by copolymerization.[6] Below the LCST, the hydrogel is swollen and hydrophilic, while above the LCST, it collapses and becomes hydrophobic, leading to the expulsion of the loaded drug.[7]

DrugRelease MediumTemperature (°C)Time (hours)Cumulative Release (%)Reference
CurcuminpH 5.5404~100[14]
IbuprofenpH 4.045~12~100[3]
5-FluorouracilpH 4.045~12~100[3]
DoxorubicinDPBS370.5~100 (with PVA)[2]
Poly(2-hydroxyethyl methacrylate) (pHEMA) Hydrogels

pHEMA hydrogels are known for their stability and biocompatibility, providing a matrix for sustained, diffusion-controlled drug release.[8][9] The release rate is influenced by the cross-linking density and the water content of the hydrogel.

DrugRelease MediumTime (days)Cumulative Release (%)Reference
LetrozoleSUF32~43[15]
AmoxicillinPBS (pH 7.4)~1~80[8]

Experimental Protocols

Detailed methodologies for the synthesis of the discussed hydrogels and the subsequent in vitro drug release studies are provided below.

Synthesis of pH-Sensitive Poly(acrylic acid) (PAA) Hydrogel

This protocol describes a typical free-radical polymerization method for preparing PAA hydrogels.

Materials:

  • Acrylic acid (AA) - Monomer

  • N,N'-Methylenebisacrylamide (MBA) - Cross-linking agent

  • Ammonium persulfate (APS) - Initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) - Accelerator

  • Distilled water

Procedure:

  • Acrylic acid is dissolved in distilled water in a reaction vessel.

  • MBA, as the cross-linking agent, is added to the monomer solution.

  • The solution is purged with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.

  • APS, the initiator, is added to the solution, followed by the addition of TEMED to accelerate the polymerization process.[4]

  • The solution is allowed to polymerize at a specific temperature (e.g., room temperature or elevated temperature) for a set period.

  • The resulting hydrogel is washed extensively with distilled water to remove any unreacted monomers, cross-linker, and initiator.[4]

  • The purified hydrogel is then dried (e.g., by lyophilization or oven drying) until a constant weight is achieved.

Synthesis of Temperature-Responsive Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogel

This protocol outlines the free-radical polymerization of NIPAAm to create a thermo-responsive hydrogel.

Materials:

  • N-isopropylacrylamide (NIPAm) - Monomer

  • Acrylamide (AAm) - Co-monomer (optional, to modify LCST)

  • N,N'-Methylenebisacrylamide (MBA) - Cross-linking agent

  • Ammonium persulfate (APS) - Initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) - Accelerator

  • Deionized water

Procedure:

  • NIPAm and any co-monomers are dissolved in deionized water in a flask.

  • MBA is added to the monomer solution.

  • The solution is deoxygenated by bubbling nitrogen gas through it.

  • The flask is placed in a water bath at a specific temperature (e.g., 0°C).[16]

  • APS and TEMED are added to initiate the polymerization.[16]

  • The reaction is allowed to proceed for 24 hours under a nitrogen atmosphere.[16]

  • The synthesized hydrogel is purified by dialysis against deionized water for several days to remove unreacted components.

  • The purified hydrogel is lyophilized to obtain a dry product.

Synthesis of Poly(2-hydroxyethyl methacrylate) (pHEMA) Hydrogel

The following is a common method for the synthesis of pHEMA hydrogels via free-radical polymerization.

Materials:

  • 2-hydroxyethyl methacrylate (B99206) (HEMA) - Monomer

  • Ethylene glycol dimethacrylate (EGDMA) - Cross-linking agent

  • Ammonium persulfate (APS) - Initiator

  • Sodium metabisulfite (B1197395) (SMBS) or TEMED - Initiator/Accelerator

  • Distilled water

Procedure:

  • HEMA monomer is mixed with distilled water.

  • EGDMA, the cross-linking agent, is added to the HEMA solution.[8]

  • The initiator system (e.g., APS and SMBS or APS and TEMED) is added to the mixture to start the polymerization.[17]

  • The solution is poured into a mold and allowed to polymerize at room temperature.[8]

  • After polymerization is complete, the hydrogel is removed from the mold and washed thoroughly with distilled water to remove any residual chemicals.[17]

  • The hydrogel is then dried to a constant weight.

In Vitro Drug Loading and Release Study

This protocol describes a general procedure for loading a drug into a hydrogel and measuring its release profile.

Drug Loading:

  • A known weight of the dried hydrogel is immersed in a drug solution of a specific concentration.

  • The hydrogel is allowed to swell in the drug solution for a sufficient period (e.g., 48 hours) to reach equilibrium.[17]

  • The drug-loaded hydrogel is then removed from the solution, and the amount of drug loaded is determined by measuring the decrease in the drug concentration of the remaining solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[12]

Drug Release:

  • The drug-loaded hydrogel is placed in a vessel containing a known volume of a release medium (e.g., phosphate-buffered saline (PBS) of a specific pH).[17]

  • The vessel is maintained at a constant temperature (e.g., 37°C) and stirred gently.[11]

  • At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.[11]

  • The concentration of the released drug in the withdrawn samples is quantified using a UV-Vis spectrophotometer.[13]

  • The cumulative percentage of drug release is calculated over time.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for hydrogel synthesis and drug release studies.

Hydrogel_Synthesis_Workflow cluster_synthesis Hydrogel Synthesis prep Prepare Monomer Solution (Monomer, Cross-linker, Solvent) deoxygenate Deoxygenate Solution (Nitrogen Purging) prep->deoxygenate initiate Initiate Polymerization (Add Initiator/Accelerator) deoxygenate->initiate polymerize Polymerization (Controlled Temperature and Time) initiate->polymerize purify Purification (Washing/Dialysis) polymerize->purify dry Drying (Lyophilization/Oven) purify->dry

Caption: Workflow for Acrylate-Based Hydrogel Synthesis.

Drug_Release_Workflow cluster_release In Vitro Drug Release Study load Drug Loading (Swell hydrogel in drug solution) incubate Incubate in Release Medium (e.g., PBS at 37°C) load->incubate sample Sample Collection (At predetermined time intervals) incubate->sample sample->incubate Replace with fresh medium analyze Analyze Drug Concentration (UV-Vis Spectrophotometry) sample->analyze calculate Calculate Cumulative Release analyze->calculate

Caption: Workflow for In Vitro Drug Release Study.

References

A Comparative Guide to the Biocompatibility of PMMA-Based Dental Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of restorative materials in dentistry is a critical decision, with biocompatibility being a paramount consideration. Poly(methyl methacrylate) (PMMA) has long been a staple in dental prosthetics due to its ease of processing and cost-effectiveness. However, concerns regarding its long-term biocompatibility have spurred the development and adoption of alternative materials. This guide provides an objective comparison of the biocompatibility of PMMA-based dental materials with two prominent alternatives: Polyetheretherketone (PEEK) and Zirconia. The information presented is supported by experimental data to aid researchers and professionals in making informed decisions.

Executive Summary

This guide delves into the critical aspects of biocompatibility for PMMA, PEEK, and Zirconia, focusing on cytotoxicity, inflammatory response, and genotoxicity. While PMMA remains a widely used material, evidence suggests potential biocompatibility issues primarily arising from the leaching of residual monomers. In contrast, PEEK and Zirconia generally exhibit superior biocompatibility profiles, making them increasingly popular choices for long-term dental restorations.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various in-vitro and in-vivo studies, offering a side-by-side comparison of the biocompatibility of PMMA, PEEK, and Zirconia.

Table 1: Cytotoxicity Profile of Dental Materials

MaterialAssay TypeCell LineCell Viability (%)Key Findings
PMMA (Conventional Heat-Cured) MTTL929 mouse fibroblastsCan be <70% depending on monomer leaching[1]Cytotoxicity is primarily attributed to the release of residual methyl methacrylate (B99206) (MMA) monomer.[2][3] Polymerization methods that reduce residual monomer can improve biocompatibility.[2]
PMMA (CAD/CAM Milled) MTTHuman Gingival Fibroblasts~86% after 24hShows higher cell viability compared to 3D-printed PMMA resins.[4]
PMMA (3D-Printed) MTTHuman Gingival Fibroblasts~72% after 24hExhibits higher cytotoxicity, likely due to a greater amount of leachable residual monomers.[4]
PEEK MTTHuman Fibroblast Cell LinesComparable to control samplesGenerally considered highly biocompatible with minimal cytotoxic effects.[5]
Zirconia MTTL929 fibroblasts & MC3T3-E1 osteoblastsShows acceptable biocompatibilityZirconia itself is largely non-cytotoxic, though some dental cements used with it may show mild cytotoxicity.[6]

Table 2: Inflammatory Response to Dental Materials

MaterialMarkerIn-vitro/In-vivoObservation
PMMA IL-6, TNF-αIn-vitroCan induce the production of pro-inflammatory cytokines.[7]
PEEK IL-6, TNF-αIn-vivoDoes not exhibit increased soft tissue inflammation in clinical studies.[8]
Zirconia IL-1β, TNF-αIn-vivoLevels of IL-1β and TNF-α can be higher at zirconia implants compared to natural teeth.[9][10] However, some studies show zirconia abutments induce fewer inflammatory cells than titanium.[8]
Titanium (for comparison) IL-6, TNF-αIn-vivoGenerally higher pro-inflammatory response compared to zirconia.[11]

Table 3: Genotoxicity of Dental Materials

MaterialAssay TypeObservation
PMMA Not specifiedResidual monomers from PMMA-based materials have been shown to have genotoxic potential.
PEEK Not specifiedGenerally considered to have a low genotoxic potential.
Zirconia Not specifiedConsidered to have a low genotoxic potential.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standardized methods such as the ISO 10993 series for biological evaluation of medical devices.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts or human gingival fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Extraction: Prepare extracts of the test materials (PMMA, PEEK, Zirconia) by incubating them in a cell culture medium for a specified period (e.g., 24 to 72 hours) at 37°C, following ISO 10993-12 guidelines.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the material extracts. Incubate for 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control group (cells cultured in medium without material extract). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[1]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Workflow:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment with material extracts.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Results are often expressed as a percentage of the positive control (cells treated with a lysis buffer).

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways involved in the biocompatibility assessment of dental materials.

Experimental_Workflow_Cytotoxicity_Testing cluster_preparation Material & Cell Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis material Dental Material (PMMA, PEEK, Zirconia) extraction Material Extraction (ISO 10993-12) material->extraction cells Cell Culture (e.g., Fibroblasts) incubation Cell Incubation with Extract cells->incubation extraction->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh readout Spectrophotometric Readout mtt->readout ldh->readout viability Cell Viability Calculation (%) readout->viability

Caption: Experimental workflow for in-vitro cytotoxicity testing.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus monomers Leached Monomers (e.g., MMA) receptor Toll-like Receptor (TLR) monomers->receptor binds ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb->ikb_nfkb sequesters nfkb_n NF-κB nfkb->nfkb_n translocates to ikb_nfkb->ikb releases dna DNA nfkb_n->dna binds to cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) dna->cytokines promotes transcription of

Caption: Simplified NF-κB signaling pathway in response to leached monomers.

Akt_mTOR_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response stress Cellular Stress (from toxic leachables) pi3k PI3K stress->pi3k inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation (Inhibition) mtor->proliferation survival Cell Survival (Apoptosis) mtor->survival

Caption: Overview of the Akt/mTOR signaling pathway and cellular response.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(hydroxymethyl)acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Methyl 2-(hydroxymethyl)acrylate is critical for ensuring laboratory safety and environmental protection. As a substance classified with specific health hazards, including skin and eye irritation, and potential for allergic skin reactions, adherence to established protocols is paramount for researchers, scientists, and drug development professionals.[1][2][3] This guide provides essential, step-by-step instructions for the proper handling and disposal of this chemical waste.

Operational Plan: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Laboratory personnel should always treat this chemical as a hazardous waste.[4]

1. Preparation and Personal Protective Equipment (PPE)

  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

  • Wear Appropriate PPE: At a minimum, this includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield for eye protection.[5]

    • A lab coat to prevent skin contact.[2]

  • Work in a Ventilated Area: All transfers of the chemical waste should be performed in a well-ventilated area, such as a chemical fume hood.[6][7]

2. Waste Collection and Segregation

  • Designate a Hazardous Waste Container: Use a dedicated, compatible container for collecting this compound waste. The container should be made of a material that will not react with or be degraded by the acrylate.[8][9] It must have a secure, screw-top cap.[8]

  • Label the Container Correctly: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[9][10]

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials such as strong acids, bases, peroxides, or metals.[7][8] Keep it separate from non-hazardous waste.[6]

3. Storage in a Satellite Accumulation Area (SAA)

  • Store Securely: Keep the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]

  • Maintain Container Integrity: The container must be kept closed at all times except when adding waste.[4][10] Inspect the SAA weekly for any signs of container leakage.[8]

  • Adhere to Volume Limits: Be aware of institutional limits for waste accumulation. A common maximum is 55 gallons for hazardous waste, but for acutely toxic chemicals, this can be as low as one quart.[10]

4. Spill Management

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or silica (B1680970) gel to contain the liquid.[7][9] Do not use combustible materials like sawdust.[9]

  • Collect Contaminated Materials: Carefully collect the absorbent material, any contaminated debris, and personal protective equipment (e.g., gloves) into the designated hazardous waste container.[9]

  • Decontaminate Surfaces: Clean the spill area thoroughly. All cleaning materials that came into contact with the chemical must also be disposed of as hazardous waste.[9]

5. Final Disposal Procedure

  • Arrange for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal vendor to arrange for pickup.[4][9][10]

  • Complete Paperwork: Accurately complete all required documentation, such as a hazardous waste manifest.[9]

  • Manage Empty Containers: An empty container that held this compound must be managed properly. After ensuring all pourable liquid has been removed, deface the hazardous waste labels and dispose of the container as regular trash, or as directed by your EHS department.[4] For acutely hazardous waste, containers must be triple-rinsed, with the rinseate collected as hazardous waste.[4] Given the toxicity of this chemical, consult your EHS office for specific guidance on container disposal.

Important Note: Never dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[4][7] This can lead to environmental contamination and is a regulatory violation.

Summary of Key Data

The following table summarizes important quantitative data for this compound, which informs safe handling and storage procedures.

PropertyValueSource
CAS Number 15484-46-5[1]
Physical State Liquid[1]
Density 1.129 g/mL at 25 °C[1]
Flash Point 90.6 °C (195.1 °F)[1]
Storage Class 10 (Combustible liquids)[1]
Recommended Storage 2-8°C, away from heat and direct sunlight[1][7]
SAA Volume Limit Max. 55 gallons (or 1 quart for acutely toxic waste)[10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_prep 1. Preparation cluster_collection 2. Collection & Segregation cluster_storage 3. Interim Storage cluster_final 4. Final Disposal start Identify Waste (Liquid, Spill Debris, Contaminated PPE) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Waste Streams ppe->segregate spill Spill Occurs ppe->spill container Select Labeled, Compatible Hazardous Waste Container transfer Carefully Transfer Waste into Container container->transfer segregate->container close_container Securely Close Container transfer->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store manifest Complete Hazardous Waste Manifest/Paperwork store->manifest pickup Arrange Pickup by Licensed Hazardous Waste Vendor / EHS manifest->pickup end Compliant Disposal pickup->end absorb Absorb with Inert Material (e.g., vermiculite, sand) spill->absorb Contain absorb->transfer Collect as Hazardous Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.